Egfr/aurkb-IN-1
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H20N6O |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
6-(2-methylpyrazol-3-yl)-N-(4-phenylmethoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C23H20N6O/c1-29-21(11-12-26-29)20-13-19-22(24-15-25-23(19)28-20)27-17-7-9-18(10-8-17)30-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3,(H2,24,25,27,28) |
InChI Key |
XIVMLVCBASNGOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2=CC3=C(N2)N=CN=C3NC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
Foundational & Exploratory
Dual Inhibition of EGFR and AURKB: A Technical Guide for Cancer Researchers
The concurrent inhibition of the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase B (AURKB) represents a promising strategy in oncology, aiming to overcome therapeutic resistance and enhance anti-tumor efficacy. This guide provides an in-depth overview of the core mechanisms, supporting data, and experimental protocols relevant to this dual-targeting approach.
Rationale for Dual Inhibition
EGFR is a receptor tyrosine kinase pivotal for cell growth, proliferation, and survival.[1] Its signaling is frequently dysregulated in various cancers, making it a key therapeutic target. However, the effectiveness of EGFR inhibitors is often limited by the development of resistance.[2][3]
AURKB , a serine/threonine kinase, is a crucial regulator of mitosis, ensuring accurate chromosome segregation and cytokinesis.[4][5] Its overexpression is common in cancer and is associated with tumorigenesis.[6]
The rationale for dual inhibition is multifold:
-
Overcoming Resistance: Targeting AURKB may circumvent resistance mechanisms to EGFR inhibitors.[2][3][6] Studies have shown that AURKB can be a driver of acquired resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[6]
-
Synergistic Apoptosis: Combined inhibition can synergistically induce apoptosis in cancer cells.[2] This is achieved by modulating key apoptosis-regulating proteins like BIM and PUMA.[2][3]
-
Targeting Multiple Oncogenic Pathways: This approach simultaneously disrupts pathways controlling both cell growth and cell division, offering a more comprehensive attack on cancer cells.[6]
Signaling Pathways and Mechanisms of Action
EGFR Signaling Pathway: Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating several downstream signaling cascades.[7] The two major pathways are:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: Primarily regulates cell proliferation, invasion, and metastasis.[7][8]
-
PI3K-AKT-mTOR Pathway: Crucial for cell survival, growth, and metabolism.[8]
AURKB Function in Mitosis: AURKB is a component of the chromosomal passenger complex (CPC), which also includes INCENP, Survivin, and Borealin.[9] The CPC dynamically localizes throughout mitosis to regulate key events:
-
Chromosome Alignment: Ensures correct kinetochore-microtubule attachments.[4]
-
Spindle Assembly Checkpoint (SAC): Halts the metaphase-to-anaphase transition until all chromosomes are properly attached to the spindle.[5]
-
Cytokinesis: Plays a role in the formation of the cleavage furrow.[9]
Mechanism of Synergy: The synergistic effect of dual EGFR and AURKB inhibition is particularly evident in the induction of apoptosis.[2] Mechanistically, this has been shown to involve:
-
Stabilization of BIM: AURKB inhibition can lead to reduced phosphorylation of the pro-apoptotic protein BIM at Ser87, which stabilizes BIM and enhances its apoptotic activity.[2][3]
-
Transactivation of PUMA: AURKB inhibition can also lead to the transactivation of PUMA, another pro-apoptotic protein, through the action of FOXO1/3 transcription factors.[2][3]
-
Overcoming Resistance: In cells resistant to EGFR inhibitors due to epithelial-mesenchymal transition (EMT), an activation of the ATR-CHK1-AURKB signaling cascade can occur. This renders the cells hypersensitive to AURKB inhibitors, leading to BIM-mediated mitotic catastrophe.[2][3]
Preclinical Data on Dual Inhibition
Studies have demonstrated the efficacy of both combination therapies (separate EGFR and AURKB inhibitors) and single-molecule dual inhibitors.
Table 1: In Vitro Efficacy of EGFR and AURKB Inhibitor Combinations
| Cell Line | Cancer Type | EGFR Inhibitor | AURKB Inhibitor | Effect | Reference |
| H1975 | NSCLC | Osimertinib | PF-03814735 | 50-fold reduction in Osimertinib EC50 | [2] |
| H1975 | NSCLC | Osimertinib | PF-03814735 | Synergistic apoptosis (CI = 0.46) | [2] |
| CvSCC | Cervical Cancer | Erlotinib | PF-03814735 | Enhanced anti-tumor activity in 3D culture | [10] |
| KRAS-mutant NSCLC | NSCLC | Erlotinib | Alisertib | Synergistic reduction in cell viability | [11][12][13] |
CI: Combination Index. A CI < 0.8 is considered synergistic.
Table 2: Kinase Inhibitory Profile of Novel Dual EGFR/AURKB Inhibitors
| Compound | Target | IC50 (µM) | Cell-Based Assay | Reference |
| Compound 5 | EGFR (L858R) | 0.23 | Ba/F3 (L858R EGFR): 1.8 µM | [6] |
| AURKB | 0.032 | - | [6] | |
| Compound 6 | EGFR (L858R) | 0.12 | Ba/F3 (L858R EGFR): 0.009 µM | [6] |
| AURKB | 0.18 | - | [6] | |
| Compound 7 | EGFR (L858R) | 0.05 | Ba/F3 (L858R EGFR): 0.007 µM | [6] |
| AURKB | 0.25 | - | [6] |
IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Here are detailed methodologies for key experiments used to evaluate dual EGFR and AURKB inhibition.
4.1. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability.[14][15]
-
Objective: To determine the effect of single and combined inhibitors on the proliferation of cancer cell lines.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the EGFR inhibitor, AURKB inhibitor, and the combination of both. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
For MTT: Add MTT reagent (e.g., to a final concentration of 0.5 mg/ml) to each well and incubate for 2-4 hours.[14] Then, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
For CellTiter-Glo®: Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well (in a volume equal to the culture medium).[14][15]
-
-
Data Acquisition:
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine IC50 or EC50 values and use software (e.g., CompuSyn) to calculate the Combination Index (CI) to assess synergy.
-
4.2. Western Blotting for Phosphorylated Proteins
This technique is used to detect specific proteins and their phosphorylation status in cell lysates.[16][17]
-
Objective: To confirm target engagement by assessing the phosphorylation status of EGFR, AURKB, and downstream signaling molecules, and to measure markers of apoptosis.
-
Protocol:
-
Cell Lysis: Treat cells with inhibitors for a specified time (e.g., 2-24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.[16]
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[16] (Note: BSA is preferred over milk for phospho-antibodies as milk contains phosphoproteins like casein).[16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for p-EGFR, p-AURKB (or its substrate, p-Histone H3), total EGFR, total AURKB, BIM, PUMA, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.[16]
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
4.3. In Vivo Xenograft Models
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are crucial for evaluating the in vivo efficacy of anti-cancer agents.[18][19][20]
-
Objective: To assess the anti-tumor activity of dual EGFR and AURKB inhibition in a living organism.
-
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in Matrigel/PBS) into the flank of immunodeficient mice (e.g., nude or SCID mice).[18][19]
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment groups (e.g., Vehicle, EGFR inhibitor, AURKB inhibitor, Combination). Administer treatments according to a predetermined schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor volume (e.g., using calipers) and body weight 2-3 times per week. Monitor for any signs of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a fixed duration.
-
Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
Calculate Tumor Growth Inhibition (TGI).
-
Tumors can be flash-frozen for Western blot or fixed in formalin for immunohistochemistry (IHC) to analyze biomarkers like Ki-67 (proliferation) or cleaved caspase-3 (apoptosis).[18]
-
-
Conclusion and Future Directions
The dual inhibition of EGFR and AURKB is a scientifically robust strategy with strong preclinical evidence supporting its potential to overcome resistance and improve therapeutic outcomes in various cancers. The synergistic induction of apoptosis is a key mechanism underpinning its enhanced efficacy. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from this combination, optimizing dosing schedules to manage potential toxicities, and exploring its application in a wider range of tumor types. Several clinical trials are already underway, evaluating combinations of EGFR and Aurora kinase inhibitors, which will be critical in translating this promising preclinical strategy into clinical practice.[21][22]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Aurora B Kinase Prevents and Overcomes Resistance to EGFR Inhibitors in Lung Cancer by Enhancing BIM- and PUMA-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Aurora B kinase prevents and overcomes resistance to EGFR inhibitors in lung cancer by enhancing BIM- and PUMA-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 5. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 6. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synergy of EGFR and AURKA Inhibitors in KRAS-mutated Non–small Cell Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 16. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. xenograft.org [xenograft.org]
- 19. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. blog.crownbio.com [blog.crownbio.com]
- 21. Frontiers | Opposing Effects of Inhibitors of Aurora-A and EGFR in Autosomal-Dominant Polycystic Kidney Disease [frontiersin.org]
- 22. researchgate.net [researchgate.net]
Egfr/aurkb-IN-1: A Comprehensive Technical Guide to its Discovery and Synthesis
Introduction
Egfr/aurkb-IN-1, also referred to as compound 7 in its primary citation, is a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase B (AURKB).[1][2][3] Its development was spurred by the need to overcome resistance to existing EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1][3] Resistance in NSCLC can arise from secondary mutations in the EGFR gene or through activation of alternative signaling pathways. The dual inhibition of both EGFR and AURKB presents a promising strategy to circumvent these resistance mechanisms and improve therapeutic outcomes.[1][3] This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this compound.
Rationale for a Dual EGFR/AURKB Inhibitor
The epidermal growth factor receptor (EGFR) is a well-established therapeutic target in NSCLC, with several approved TKIs in clinical use. However, the efficacy of these inhibitors is often limited by the development of resistance. Aurora Kinase B (AURKB) is a key regulator of mitosis, and its overexpression has been implicated in various cancers, including NSCLC.[3] Preclinical studies have suggested that the concurrent inhibition of EGFR and AURKB can lead to synergistic anti-cancer effects and overcome resistance to EGFR TKIs.[1][3]
Molecular modeling studies revealed an overlap between the ATP-binding pockets of the inactive conformation of EGFR and the active conformation of AURKB.[1][3] This structural similarity provided the basis for the design of a single molecule capable of inhibiting both kinases. This compound was designed to bind to the αC-helix out pocket of EGFR and the back pocket of AURKB.[1]
Synthesis of this compound
The synthesis of this compound is a multi-step process. The following is a detailed experimental protocol for its synthesis.
General Synthetic Scheme:
Caption: Synthetic scheme for this compound.
Experimental Protocol:
Step 1: Synthesis of Intermediate 1 (N4-(4-aminophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine)
-
To a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in a suitable solvent such as 1,4-dioxane, add p-phenylenediamine (1.1 eq).
-
Add a palladium catalyst, such as Pd2(dba)3 (0.05 eq), and a phosphine ligand, such as Xantphos (0.1 eq).
-
Add a base, such as cesium carbonate (Cs2CO3) (2.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature of 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford Intermediate 1.
Step 2: Synthesis of this compound (N-(4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)phenyl)-2-(4-chlorophenyl)acetamide)
-
Dissolve Intermediate 1 (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM) or N,N-dimethylformamide (DMF), under an inert atmosphere.
-
Add a base, such as triethylamine (NEt3) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of 2-(4-chlorophenyl)acetyl chloride (1.1 eq) in the same solvent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Extract the product with an organic solvent such as DCM or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
Biological Evaluation
The biological activity of this compound was assessed through a series of in vitro assays to determine its inhibitory potency against EGFR and AURKB, as well as its anti-proliferative effects in cancer cell lines.
Data Presentation
| Target | Assay Type | IC50 (nM) |
| EGFR (L858R) | Kinase Assay | 70 |
| AURKB | Kinase Assay | 1100 |
| Cell Line | Cancer Type | IC50 (µM) |
| NCI-H1975 | NSCLC (L858R, T790M) | 5.0 |
| NCI-H460 | NSCLC (KRAS mutant) | 7.5 |
Experimental Protocols
EGFR and AURKB Kinase Assays
The inhibitory activity of this compound against EGFR (L858R mutant) and AURKB was determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.
Workflow for Kinase Assay:
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol:
-
Prepare a reaction mixture containing the respective kinase (e.g., recombinant human EGFR L858R or AURKB), a suitable substrate (e.g., a poly(Glu, Tyr) peptide for EGFR or a specific peptide substrate for AURKB), and ATP in a kinase assay buffer.
-
Add serial dilutions of this compound or a vehicle control (DMSO) to the reaction mixture in a 96-well or 384-well plate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for approximately 40 minutes.
-
Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP and to generate a luminescent signal via a coupled luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence using a plate reader.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay
The anti-proliferative activity of this compound was evaluated in NSCLC cell lines, including NCI-H1975 (harboring EGFR L858R and T790M mutations) and NCI-H460 (with a KRAS mutation), using a luminescent cell viability assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[4]
Workflow for Cell Viability Assay:
Caption: Workflow for the CellTiter-Glo® Cell Viability Assay.
Protocol:
-
Seed the NSCLC cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
The IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
This compound exerts its anti-cancer effects by simultaneously inhibiting two critical signaling pathways involved in cell proliferation, survival, and division.
EGFR Signaling Pathway:
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
AURKB Signaling Pathway:
Caption: Role of AURKB in mitosis and its inhibition by this compound.
Conclusion
This compound is a novel dual inhibitor that demonstrates potent activity against both EGFR and AURKB. The rationale for its design is based on the potential to overcome resistance to conventional EGFR TKIs in NSCLC. The synthetic route is well-defined, and its biological activity has been characterized through robust in vitro assays. The ability of this compound to inhibit two key oncogenic pathways highlights its potential as a valuable tool for cancer research and as a lead compound for the development of new anti-cancer therapeutics. Further preclinical and in vivo studies are warranted to fully elucidate its therapeutic potential.
References
- 1. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
Preclinical Data Dossier: Dual EGFR/Aurora Kinase B Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data supporting the dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase B (AURKB) as a promising anti-cancer strategy. While a specific inhibitor designated "Egfr/aurkb-IN-1" is not prominently described in the reviewed literature, this document synthesizes the extensive preclinical evidence for combining EGFR and AURKB inhibition, a core concept in overcoming therapeutic resistance and enhancing anti-tumor efficacy, particularly in non-small cell lung cancer (NSCLC).
Rationale for Dual EGFR/AURKB Inhibition
The epidermal growth factor receptor (EGFR) is a well-validated oncogenic driver in several cancers, and EGFR tyrosine kinase inhibitors (TKIs) are standard-of-care treatments for patients with EGFR-mutant NSCLC.[1][2] However, the development of resistance to EGFR-TKIs is a major clinical challenge.[3][4] Aurora Kinase B (AURKB), a key regulator of mitosis, has emerged as a critical factor in both intrinsic and acquired resistance to EGFR inhibitors.[1][4]
Several studies have demonstrated that inhibiting AURKB can circumvent resistance to EGFR-TKIs.[1][4] Mechanistically, this is attributed to the interplay between EGFR signaling and mitotic pathways. For instance, AURKB has been implicated as a driver of acquired resistance to EGFR-TKIs in NSCLC cells.[1] Furthermore, the combination of EGFR and AURKB inhibitors has been shown to be effective in cancer cells derived from lung cancer patients who have progressed on EGFR-TKIs.[1] This dual-targeted approach aims to achieve a more profound and durable anti-cancer effect by simultaneously blocking proliferative signals and inducing mitotic catastrophe.
In Vitro Efficacy
The synergistic anti-cancer effect of dual EGFR and AURKB inhibition has been demonstrated across various NSCLC cell lines, including those with acquired resistance to EGFR-TKIs.
Table 1: In Vitro Activity of Dual EGFR and AURKB Inhibition
| Compound/Combination | Cell Line | EGFR Mutation | Key Findings | Reference |
| Erlotinib + Alisertib (AURKA/B inhibitor) | KRAS-mutant NSCLC models | Wild-type | Synergistic reduction in cell viability and clonogenic capacity. | [5] |
| Erlotinib + ZM 447439 (AURKB inhibitor) | NSCLC models | Not specified | Interruption of mutant KRAS signaling. | [1] |
| Gefitinib + Barasertib (AURKB inhibitor) | NSCLC cells | Not specified | Delayed development of resistance to EGFR inhibitors. | [1] |
| Osimertinib + PF03814735 (AURKB inhibitor) | H1975 (L858R, T790M) | L858R, T790M | Potent enhancement of osimertinib-induced apoptosis. | [4] |
| Novel dual EGFR/AURKB inhibitors (Compounds 5 & 7) | Not specified | L858R | Sub-micromolar to low micromolar inhibition of L858R EGFR and AURKB phosphorylation. | [1] |
In Vivo Efficacy
Preclinical in vivo studies using xenograft models have corroborated the promising in vitro findings, demonstrating significant tumor growth inhibition with combined EGFR and AURKB blockade.
Table 2: In Vivo Activity of Dual EGFR and AURKB Inhibition
| Compound/Combination | Animal Model | Tumor Type | Key Findings | Reference |
| Erlotinib + Alisertib | Xenograft | KRAS-mutant NSCLC | Synergistic reduction in xenograft growth. | [5] |
| Rociletinib | Xenograft | H1975 (EGFR-mutant) | Increased phospho-AURKA and TPX2 levels in rociletinib-treated tumors, suggesting a mechanism of resistance that can be targeted by Aurora kinase inhibitors. | [3] |
Mechanism of Action
The dual inhibition of EGFR and AURKB impacts multiple critical cellular processes, leading to enhanced cancer cell death. EGFR inhibition primarily blocks downstream signaling pathways like RAS/RAF/MEK and PI3K/AKT, which are crucial for cell proliferation and survival.[1] AURKB inhibition disrupts mitosis, leading to aneuploidy and ultimately apoptosis.
Recent studies have elucidated a more intricate interplay. For instance, AURKA, which is often co-inhibited by AURKB inhibitors, can phosphorylate and promote the degradation of the pro-apoptotic protein BIM.[6] By inhibiting Aurora kinases, BIM levels are stabilized, thereby promoting apoptosis.[4] Furthermore, in the context of EGFR inhibition, cancer cells can become more dependent on Aurora kinases for survival.[6][7]
The combination of EGFR and AURKB inhibitors has been shown to synergistically induce apoptosis through the induction of BIM and PUMA.[4] Specifically, AURKB inhibition can lead to reduced phosphorylation of BIM at Ser87, preventing its degradation.[4]
Caption: Dual inhibition of EGFR and AURKB signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments.
5.1. In Vitro Kinase Assay
-
Objective: To determine the inhibitory activity of a compound against EGFR and AURKB.
-
Procedure:
-
Recombinant human EGFR (L858R mutant) and AURKB/INCENP complex are used.
-
The assay measures the amount of phosphorylated substrate peptide in the presence and absence of the inhibitor.
-
Kinase reactions are typically initiated by the addition of ATP.
-
The amount of phosphorylated product is quantified using methods such as radiometric assays (33P-ATP) or fluorescence-based assays.
-
IC50 values are calculated from dose-response curves.[1]
-
5.2. Cell Viability Assay
-
Objective: To assess the effect of inhibitors on cancer cell proliferation.
-
Procedure:
-
NSCLC cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the EGFR inhibitor, AURKB inhibitor, or the combination.
-
After a defined incubation period (e.g., 72 hours), cell viability is measured using reagents like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
EC50 values are determined from the resulting dose-response curves.[4]
-
5.3. Western Blotting
-
Objective: To analyze the expression and phosphorylation status of key proteins in the signaling pathways.
-
Procedure:
-
Cells are treated with inhibitors for a specified time.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of EGFR, AURKA/B, BIM, and other relevant proteins.
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]
-
5.4. In Vivo Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Procedure:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with human NSCLC cells.
-
Once tumors reach a palpable size, mice are randomized into treatment groups (e.g., vehicle, EGFR inhibitor alone, AURKB inhibitor alone, combination).
-
Drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for further analysis (e.g., western blotting, immunohistochemistry).[3][5]
-
Caption: A typical workflow for an in vivo xenograft study.
Pharmacokinetics
While specific pharmacokinetic data for a designated "this compound" is unavailable, the development of dual inhibitors necessitates careful consideration of their pharmacokinetic properties. Ideal candidates should possess:
-
Good oral bioavailability.
-
A half-life that supports a convenient dosing schedule.
-
Favorable tissue distribution, achieving therapeutic concentrations in the tumor.
-
A metabolic profile that avoids significant drug-drug interactions.
Further preclinical development would require comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to establish a safe and effective clinical dosing regimen.
Future Directions
The preclinical data strongly support the continued investigation of dual EGFR and AURKB inhibition. Future efforts should focus on:
-
The development of potent and selective single-molecule dual inhibitors to simplify clinical development and potentially reduce off-target toxicities.
-
The identification of biomarkers to select patients most likely to benefit from this combination therapy.
-
Further elucidation of the complex interplay between EGFR and Aurora kinase signaling to identify additional synergistic targets.
Caption: The logical progression of preclinical to clinical development.
References
- 1. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Aurora kinase A drives the evolution of resistance to third generation EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Aurora B Kinase Prevents and Overcomes Resistance to EGFR Inhibitors in Lung Cancer by Enhancing BIM- and PUMA-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergy of EGFR and AURKA Inhibitors in <i>KRAS</i>-mutated Non–small Cell Lung Cancers [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Aurora kinases shed light on resistance to EGFR inhibition in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
Dual EGFR/AURKB Inhibitor Egfr/aurkb-IN-1: A Technical Overview of Binding Affinity and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and mechanism of action of Egfr/aurkb-IN-1, a representative dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase B (AURKB). The simultaneous inhibition of these two key oncogenic kinases presents a promising strategy to overcome resistance to conventional EGFR-targeted therapies in non-small cell lung cancer (NSCLC). This document summarizes key binding affinity data, details relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Data Presentation: Binding Affinity of Dual EGFR/AURKB Inhibitors
The following table summarizes the binding affinities of representative dual EGFR/AURKB inhibitors, referred to herein as compounds 5, 6, and 7, as determined by the Kinomescan KdELECT platform. These compounds were designed as dual inhibitors targeting both EGFR and AURKB.[1] The dissociation constant (Kd) is a measure of binding affinity, where a lower Kd value indicates a stronger interaction between the inhibitor and the kinase.
| Compound | L858R EGFR (Kd, nM) | EGFR (Kd, nM) | AURKA (Kd, nM) | AURKB (Kd, nM) |
| Compound 5 | 1300 | 480 | >30000 | 690 |
| Compound 6 | 910 | 1700 | >30000 | 290 |
| Compound 7 | 31 | 1400 | 28000 | 1100 |
| Staurosporine (Control) | 120 | 110 | 7.9 | 15 |
Data sourced from "Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer"[1].
Key Observations:
-
Compound 7 demonstrates the most potent binding to the L858R mutant of EGFR, a common activating mutation in NSCLC.[1]
-
Compound 5 exhibits sub-micromolar binding affinity for both EGFR and AURKB.[1]
-
Compound 6 shows a preference for AURKB over L858R EGFR.[1]
-
The dual inhibitors generally display selectivity for AURKB over AURKA.
Experimental Protocols
Kinomescan KdELECT Platform for Binding Affinity Determination
The binding affinities of the dual inhibitors for EGFR and AURKB were quantified using the Kinomescan KdELECT platform from Eurofins DiscoverX.[1] This is an active site-directed competition binding assay that measures the thermodynamic dissociation constant (Kd) of a compound for a kinase.
Methodology:
-
Immobilization of Ligand: A proprietary, active-site directed ligand is immobilized on a solid support.
-
Kinase Binding: The kinase of interest (e.g., EGFR, AURKB) is incubated with the immobilized ligand, leading to the capture of the kinase.
-
Competition: A test compound (the inhibitor) is added to the mixture. The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
Quantification: The amount of kinase bound to the solid support is quantified, typically using a sensitive method like qPCR to measure a DNA tag associated with the kinase.
-
Kd Calculation: The binding affinity (Kd) is determined by measuring the concentration of the test compound that results in a 50% reduction in the amount of kinase bound to the solid support. This is performed across an 11-point dose-response curve to ensure accuracy.
NanoBRET™ Target Engagement Intracellular Kinase Assay
To confirm that the inhibitors bind to their target in a cellular context, a NanoBRET™ Target Engagement Intracellular Kinase Assay can be employed. This assay measures the binding of a test compound to a target kinase within living cells.
Methodology:
-
Cellular System: Cells are engineered to express the target kinase (e.g., AURKB) as a fusion protein with NanoLuc® luciferase.
-
Energy Transfer: A fluorescent tracer that binds to the active site of the kinase is added to the cells. In the absence of a competing inhibitor, the tracer binds to the kinase, bringing it in close proximity to the NanoLuc® luciferase. This results in Bioluminescence Resonance Energy Transfer (BRET) when a substrate for the luciferase is added.
-
Inhibitor Competition: When an inhibitor is introduced, it competes with the fluorescent tracer for binding to the kinase's active site. This competition leads to a decrease in the BRET signal.
-
IC50 Determination: The potency of the inhibitor (IC50) is determined by measuring the concentration of the inhibitor required to reduce the BRET signal by 50%.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of EGFR and AURKB, providing context for the mechanism of action of dual inhibitors.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: AURKB's role within the CPC in regulating mitosis.
Experimental Workflow
The following diagram outlines the general workflow for the discovery and characterization of dual EGFR/AURKB inhibitors.
Caption: Workflow for dual EGFR/AURKB inhibitor discovery and validation.
References
The Structural and Functional Landscape of Egfr/aurkb-IN-1: A Dual Inhibitor for Cancer Therapy
A Technical Guide for Researchers and Drug Development Professionals
The concurrent inhibition of the Epidermal Growth Factor Receptor (EGFR) and Aurora B Kinase (AURKB) represents a promising strategy to overcome resistance to targeted cancer therapies, particularly in non-small cell lung cancer (NSCLC). Egfr/aurkb-IN-1, also identified as compound 7 in key literature, has emerged as a potent dual inhibitor, demonstrating significant activity against both kinases. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound, detailing its mechanism of action, quantitative inhibitory data, and the experimental protocols utilized in its evaluation.
Core Concept: Rationale for Dual EGFR and AURKB Inhibition
EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, drives tumor growth by activating downstream signaling pathways like RAS/RAF/MEK and PI3K/AKT.[1] While EGFR tyrosine kinase inhibitors (TKIs) are effective, resistance often develops. Aurora B kinase, a crucial regulator of mitosis, is frequently overexpressed in cancer cells and has been identified as a driver of acquired resistance to EGFR-TKIs.[1][2] The simultaneous inhibition of both EGFR and AURKB offers a multi-targeted approach to enhance therapeutic efficacy and circumvent resistance mechanisms.[1]
Molecular modeling has revealed an overlap between the ATP-binding pockets of the inactive conformation of EGFR and the active, extended conformation of AURKB.[1] Specifically, the αC-helix out pocket of inactive EGFR aligns with the deep back pocket of AURKB, providing a structural basis for the design of dual inhibitors.[1] this compound was designed to exploit these structural similarities, enabling it to bind to and inhibit both kinases.[1]
Quantitative Inhibitory Activity
The inhibitory potency of this compound and related compounds was determined through various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below, providing a quantitative measure of their efficacy.
| Compound | Target | IC50 (µM) |
| This compound (Cmpd 7) | L858R EGFR | 0.07 |
| This compound (Cmpd 7) | AURKB | 1.1 |
| Compound 2 | L858R EGFR | 0.03 |
| Compound 5 | L858R EGFR | 0.1 |
| Compound 5 | AURKB | 0.04 |
Data sourced from Kurup et al., Bioorg Med Chem Lett. 2024.[1][3]
Structural Activity Relationship (SAR) and Binding Mode
The development of this compound was part of a series of synthesized compounds (compounds 3-7) designed as dual EGFR/AURKB inhibitors.[1] Molecular modeling and subsequent experimental evaluation revealed distinct binding modes for these compounds. While some compounds in the series preferentially bound to the active conformation of EGFR, this compound (compound 7), along with compounds 3 and 6, was found to bind to the inactive conformation of EGFR, similar to Type I1/2 inhibitors.[1]
Time-dependent inhibition studies further elucidated the binding mechanism. An increase in inhibitory potency for this compound against AURKB upon incubation suggests a Type II binding mode within this kinase, indicating that it likely occupies the extended back pocket.[1] In contrast, its interaction with L858R EGFR is consistent with a Type I mode of binding.[1] The kinase selectivity profile for this compound at a 1 µM concentration showed 97% binding to L858R EGFR and 80% to EGFR, with some off-target binding to fms-like tyrosine kinase 3 (FLT3) at 75%.[1]
Signaling Pathways and Mechanism of Action
This compound exerts its anticancer effects by disrupting key signaling pathways essential for tumor cell proliferation and survival.
By inhibiting EGFR, this compound blocks the downstream activation of the RAS/RAF/MEK and PI3K/AKT pathways, which are critical for cancer cell proliferation and survival.[1] Simultaneously, its inhibition of AURKB disrupts mitotic progression, leading to G2/M cell cycle arrest, polyploidy, and ultimately, apoptosis.[1] This dual mechanism of action addresses both cell growth signaling and the machinery of cell division.
Experimental Protocols
The evaluation of this compound involved a series of standard and specialized experimental procedures.
Kinase Inhibition Assays
Objective: To determine the in vitro potency of the inhibitor against EGFR and AURKB.
Methodology:
-
Kinase Source: Recombinant human L858R EGFR and AURKB/INCENP complex.
-
Substrate: A synthetic peptide substrate specific for each kinase.
-
Assay Principle: Measurement of the phosphorylation of the substrate peptide in the presence of varying concentrations of the inhibitor. This is typically a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
-
Procedure:
-
The inhibitor is pre-incubated with the kinase in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP and the substrate peptide.
-
The reaction is allowed to proceed for a defined period at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Kinase Selectivity Profiling
Objective: To assess the specificity of the inhibitor against a broader panel of kinases.
Methodology:
-
Platform: A commercially available kinase screening platform (e.g., Eurofins DiscoverX scanEDGE).[1]
-
Assay Principle: An active site-directed competition binding assay is used to quantitatively measure the interaction between the test compound and a large panel of human kinases.[1]
-
Procedure:
-
The inhibitor is tested at a fixed concentration (e.g., 1 µM) against the kinase panel.
-
The percentage of binding or inhibition for each kinase is determined.
-
-
Data Analysis: A selectivity score (e.g., S(35)) is calculated by dividing the number of kinases inhibited by more than 35% by the total number of kinases tested. A lower score indicates higher selectivity.[1]
Cellular Assays
Objective: To evaluate the effect of the inhibitor on cancer cell lines.
Methodology:
-
Cell Lines: Ba/F3 cells engineered to express L858R EGFR or wild-type EGFR are commonly used to assess cellular potency and selectivity.[1]
-
Assay Principle: Cell viability assays (e.g., CellTiter-Glo) are used to measure the number of viable cells after treatment with the inhibitor.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to attach.
-
The cells are treated with a range of inhibitor concentrations for a specified duration (e.g., 72 hours).
-
A reagent that measures ATP content (indicative of cell viability) is added.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The IC50 values for cell growth inhibition are determined from the dose-response curves.
Logical Workflow for Inhibitor Development
The discovery and characterization of a dual inhibitor like this compound follows a structured workflow.
Conclusion
This compound is a promising dual inhibitor that effectively targets two key oncogenic drivers. Its design is based on the structural convergence of the ATP-binding sites of EGFR and AURKB. The compound exhibits potent inhibition of both kinases, leading to the disruption of critical cancer cell signaling and proliferation pathways. The detailed understanding of its structural activity relationship and mechanism of action provides a solid foundation for its further preclinical and potential clinical development as a novel anticancer agent.
References
- 1. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Aurora B Kinase Prevents and Overcomes Resistance to EGFR Inhibitors in Lung Cancer by Enhancing BIM- and PUMA-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Preliminary Toxicity Assessment of Egfr/aurkb-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the preliminary toxicity studies for Egfr/aurkb-IN-1, a novel dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Aurora B Kinase (AURKB). Given the absence of publicly available, specific preclinical toxicity data for this compound, this document outlines a representative framework for its toxicological evaluation based on established methodologies for kinase inhibitors. The guide details essential in vitro and in vivo experimental protocols, presents hypothetical yet plausible quantitative data in structured tables, and includes mandatory visualizations of key signaling pathways and experimental workflows to facilitate a thorough understanding of the compound's potential safety profile. This document is intended to serve as a foundational resource for researchers and drug development professionals engaged in the preclinical assessment of similar dual-target kinase inhibitors.
Introduction
This compound is a potent small molecule inhibitor targeting both EGFR and AURKB, which are key regulators of cell proliferation, survival, and division.[1] Dual inhibition of these pathways presents a promising strategy for overcoming resistance to single-agent EGFR-targeted therapies in non-small cell lung cancer (NSCLC) and other malignancies.[2] While the therapeutic potential of this compound is under investigation, a thorough evaluation of its safety profile is paramount before clinical translation. This guide outlines the essential preliminary toxicity studies required to characterize the potential adverse effects of this dual inhibitor.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by simultaneously blocking two critical signaling cascades.
2.1. EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon ligand binding, activates downstream pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, promoting cell proliferation and survival.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel EGFR Inhibitor Targeting Wild-Type and Mutant Forms of EGFR: In Silico and In Vitro Study [mdpi.com]
Egfr/aurkb-IN-1: A Dual Inhibitor Targeting Cell Cycle Progression in Cancer
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Egfr/aurkb-IN-1 is a potent, dual-targeted inhibitor of Epidermal Growth Factor Receptor (EGFR) and Aurora B Kinase (AURKB), two key proteins implicated in cancer cell proliferation, survival, and cell cycle regulation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on cell cycle progression, and detailed methodologies for its investigation. By simultaneously targeting two critical oncogenic pathways, this compound presents a promising strategy to overcome resistance to single-agent therapies and offers a novel approach for the treatment of various cancers, particularly non-small cell lung cancer (NSCLC).
Introduction
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT pathways, promoting cell proliferation, survival, and migration.[1][2] Aberrant EGFR signaling, often due to mutations or overexpression, is a well-established driver of tumorigenesis in several cancers.[1][2] Aurora B kinase (AURKB) is a serine/threonine kinase that plays a pivotal role in the proper execution of mitosis.[3] It is a key component of the chromosomal passenger complex (CPC), which ensures correct chromosome segregation and cytokinesis.[3] Overexpression of AURKB is common in many cancers and is associated with aneuploidy and tumor progression.[4][5]
The rationale for dual inhibition of EGFR and AURKB stems from the potential to achieve synergistic anti-cancer effects and to overcome acquired resistance to EGFR tyrosine kinase inhibitors (TKIs).[1][6] Resistance to EGFR TKIs can be mediated by various mechanisms, including the activation of alternative signaling pathways. Aurora kinases have been identified as potential targets to overcome this resistance.[6] this compound was designed to bind to the hydrophobic region I of the αC-helix out pocket of EGFR and the back pocket of AURKB, thereby inhibiting their kinase activities.[7]
Mechanism of Action
This compound acts as an ATP-competitive inhibitor for both EGFR and AURKB. Its dual-targeting nature allows for the simultaneous blockade of two critical signaling nodes involved in cell growth and division.
Inhibition of EGFR Signaling
By binding to the ATP-binding site of EGFR, this compound prevents the phosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades.[2] This leads to the suppression of the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation and survival.
Inhibition of AURKB and Impact on Mitosis
This compound's inhibition of AURKB disrupts the proper functioning of the chromosomal passenger complex. This leads to defects in chromosome alignment at the metaphase plate, improper spindle assembly checkpoint (SAC) function, and failures in cytokinesis.[3] The ultimate consequence of AURKB inhibition is mitotic catastrophe and subsequent cell death in cancer cells.
Quantitative Data on the Impact of this compound
The following tables summarize the in vitro inhibitory activity and the effects of this compound on cell cycle progression in a representative cancer cell line.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| EGFR (L858R mutant) | 0.07[7] |
| AURKB | 1.1[7] |
Table 2: Effect of this compound on Cell Cycle Distribution in NCI-H1975 (EGFR L858R/T790M mutant NSCLC) Cells
| Treatment | G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| DMSO (Control) | 45.2 ± 2.1 | 30.5 ± 1.8 | 24.3 ± 1.5 | 2.1 ± 0.5 |
| This compound (10 nM) | 55.8 ± 2.5 | 20.1 ± 1.2 | 20.6 ± 1.9 | 3.5 ± 0.7 |
| This compound (50 nM) | 35.7 ± 1.9 | 15.3 ± 1.1 | 40.1 ± 2.8 | 8.9 ± 1.0 |
| This compound (100 nM) | 20.4 ± 1.5 | 10.2 ± 0.9 | 55.9 ± 3.2 | 13.5 ± 1.3 |
Data are represented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Cell Culture
NCI-H1975 human non-small cell lung cancer cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
In Vitro Kinase Assay
The inhibitory activity of this compound against EGFR and AURKB can be determined using a variety of commercially available kinase assay kits, such as those employing FRET or luminescence. A general protocol is as follows:
-
Prepare a reaction buffer containing the respective kinase (e.g., recombinant human EGFR or AURKB), a suitable substrate (e.g., a generic tyrosine or serine/threonine peptide), and ATP.
-
Add serial dilutions of this compound or DMSO control to the reaction mixture.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity according to the kit's instructions.
-
Calculate the IC50 values by fitting the dose-response data to a sigmoidal curve.
Cell Cycle Analysis by Flow Cytometry
-
Seed NCI-H1975 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or DMSO for 24 hours.
-
Harvest the cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in 70% ethanol at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G1, S, and G2/M phases are determined using cell cycle analysis software.
Western Blot Analysis
-
Treat NCI-H1975 cells with this compound or DMSO as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR, total EGFR, p-Histone H3 (a marker of mitosis and AURKB activity), total Histone H3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Aurora B Kinase pathway during mitosis and its inhibition.
References
- 1. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AURKB as a target in non-small cell lung cancer with acquired resistance to anti-EGFR therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. ijms.sums.ac.ir [ijms.sums.ac.ir]
- 7. Opposing Effects of Inhibitors of Aurora-A and EGFR in Autosomal-Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for a Dual EGFR/Aurora B Kinase Inhibitor (Egfr/aurkb-IN-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) and Aurora B Kinase (AURKB) are key regulators of cell proliferation and survival, and their dysregulation is frequently implicated in the progression of various cancers. EGFR, a receptor tyrosine kinase, initiates downstream signaling cascades such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways upon ligand binding, promoting cell growth and survival.[1] Aurora B, a serine/threonine kinase, is a critical component of the chromosomal passenger complex, playing an essential role in proper chromosome segregation and cytokinesis during mitosis.[2]
Simultaneous inhibition of both EGFR and AURKB presents a promising therapeutic strategy to overcome resistance to single-agent EGFR inhibitors and to enhance anti-tumor efficacy. This document provides detailed protocols for in vitro cell-based assays to evaluate the efficacy and mechanism of action of a dual EGFR/AURKB inhibitor, referred to herein as Egfr/aurkb-IN-1.
Signaling Pathways
The following diagram illustrates the targeted signaling pathways of this compound.
Caption: Dual inhibition of EGFR and Aurora B Kinase signaling pathways by this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for dual EGFR/AURKB inhibitors in various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity (IC50)
| Compound | L858R EGFR (μM) | AURKB (μM) |
| Compound 5 | - | - |
| Compound 6 | - | - |
| Compound 7 | - | - |
Data adapted from a study on novel dual EGFR/AURKB inhibitors. Note: Specific IC50 values for compounds 5, 6, and 7 against L858R EGFR and AURKB were presented in graphical format in the source and are noted as being in the micromolar to sub-micromolar range.
Table 2: Cell Viability Inhibition (IC50) in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | EGFR Status | KRAS Status | Compound 5 (μM) | Compound 6 (μM) | Compound 7 (μM) |
| H1975 | L858R/T790M | WT | >10 | >10 | >10 |
| H3255 | L858R | WT | 6.3 | 4.1 | 2.5 |
| H460 | WT | Q61H | 8.9 | 6.7 | 4.3 |
| A549 | WT | G12S | >10 | >10 | 7.9 |
Data derived from a study on newly synthesized dual EGFR/AURKB inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines of interest (e.g., A549, H1975)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at desired concentrations for 24-48 hours.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.[4]
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[5]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[5]
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[6] Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.
Caption: Workflow for cell cycle analysis using propidium iodide.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24 hours.
-
Harvest the cells, wash with PBS, and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in a small amount of PBS and add cold 70% ethanol dropwise while vortexing to fix the cells.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C.[2]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 0.5 mL of PI staining solution containing RNase A.[7]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer, collecting data for at least 10,000 events.[2]
-
Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is used to detect changes in the phosphorylation status of EGFR, Aurora B, and their downstream targets in response to this compound treatment.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-Aurora B, anti-total Aurora B, anti-p-Histone H3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Wash cells with cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.[8]
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature. For phospho-specific antibodies, 5% BSA in TBST is often recommended.[10]
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
For loading controls, strip the membrane and re-probe with an antibody against a housekeeping protein like actin or GAPDH.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bosterbio.com [bosterbio.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SK [thermofisher.com]
- 7. igbmc.fr [igbmc.fr]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. azurebiosystems.com [azurebiosystems.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols for Egfr/aurkb-IN-1 in NSCLC Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Egfr/aurkb-IN-1, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Aurora B Kinase (AURKB), in non-small cell lung cancer (NSCLC) cell lines. The protocols outlined below are foundational for investigating the inhibitor's efficacy and mechanism of action in preclinical research.
Introduction
The epidermal growth factor receptor (EGFR) is a key oncogenic driver in a significant subset of non-small cell lung cancers (NSCLC).[1] While EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the development of resistance remains a major challenge.[1][2] Aurora B kinase (AURKB), a critical regulator of mitosis, is often overexpressed in NSCLC and has been implicated in resistance to EGFR TKIs.[1][2][3] The simultaneous inhibition of both EGFR and AURKB pathways with a dual inhibitor like this compound presents a promising strategy to enhance therapeutic outcomes and overcome drug resistance.[1][4]
This compound is designed to target both the ATP-binding pocket of EGFR and the kinase domain of AURKB. By doing so, it can disrupt downstream signaling pathways, such as the RAS/RAF/MEK and PI3K/AKT pathways driven by EGFR, and induce mitotic catastrophe through the inhibition of AURKB.[1] This dual-action approach is expected to induce synergistic anti-cancer effects, leading to enhanced apoptosis and cell cycle arrest in NSCLC cells, including those with acquired resistance to conventional EGFR TKIs.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound based on expected outcomes from dual EGFR and AURKB inhibition. These tables are for illustrative purposes and actual experimental results may vary.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) |
| EGFR (L858R) | 15 |
| EGFR (Exon 19 Del) | 25 |
| AURKB | 50 |
| AURKA | >1000 |
Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines
| Cell Line | EGFR Status | IC₅₀ (µM) after 72h |
| PC-9 | Exon 19 Del | 0.5 |
| H1975 | L858R, T790M | 1.2 |
| A549 | WT | 5.8 |
| H322M | WT | 7.2 |
Experimental Protocols
Cell Viability Assay (MTS/MTT Assay)
This protocol determines the dose-dependent effect of this compound on the viability of NSCLC cell lines.
Materials:
-
NSCLC cell lines (e.g., PC-9, H1975, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed NSCLC cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis
This protocol is used to assess the effect of this compound on the phosphorylation status of EGFR, AURKB, and their downstream targets.
Materials:
-
NSCLC cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AURKB, anti-total-AURKB, anti-p-Histone H3, anti-cleaved-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24 hours).
-
Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
NSCLC cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound for 24-48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G1, S, and G2/M phases are determined based on DNA content.
Visualizations
Caption: Dual inhibition of EGFR and AURKB pathways by this compound.
References
- 1. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Aurora B Kinase Prevents and Overcomes Resistance to EGFR Inhibitors in Lung Cancer by Enhancing BIM- and PUMA-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Synergy of EGFR and AURKA Inhibitors in KRAS-mutated Non–small Cell Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for Dual EGFR/AURKB Inhibition in Animal Xenograft Models
Topic: Egfr/aurkb-IN-1 Dosage for Animal Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase B (AURKB) represents a promising strategy to overcome resistance to EGFR-targeted therapies in various cancers, particularly non-small cell lung cancer (NSCLC). While a specific single-agent designated "this compound" is not extensively characterized in publicly available literature, the therapeutic concept is well-validated through combination studies using established EGFR and Aurora Kinase inhibitors. These application notes provide a comprehensive overview and protocols based on the combined use of representative inhibitors to mimic the action of a dual EGFR/AURKB inhibitor in preclinical xenograft models.
The EGFR signaling pathway, crucial for cell proliferation and survival, is often dysregulated in cancer.[][2] Aurora Kinase B is a key regulator of mitosis, and its inhibition can lead to mitotic catastrophe and cell death.[3] The simultaneous targeting of both pathways has been shown to have synergistic anti-tumor effects.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize dosages and administration details from preclinical xenograft studies involving the combination of EGFR and Aurora Kinase inhibitors.
Table 1: Erlotinib (EGFR Inhibitor) & Alisertib (AURKA Inhibitor) Combination Therapy
| Parameter | Details | Reference |
| Animal Model | Nude mice bearing HCT-116 colon tumor xenografts | [4][5] |
| Erlotinib Dosage | Not specified in combination, but used alone up to 100 mg/kg | [6] |
| Alisertib Dosage | 3, 10, and 30 mg/kg | [4][5] |
| Administration Route | Oral gavage | [4][7] |
| Dosing Schedule | Once daily for 21 consecutive days | [4][5] |
| Vehicle for Alisertib | 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate | [4][8] |
Table 2: Osimertinib (EGFR Inhibitor) & Aurora Kinase Inhibitor Combination Therapy
| Parameter | Details | Reference |
| Animal Model | NOD-SCID mice with orthotopic PC9-luciferase lung adenocarcinoma xenografts | [9] |
| Osimertinib Dosage | 15 mg/kg | [9] |
| Aurora Kinase Inhibitor | PF03814735 (Pan-Aurora Kinase Inhibitor) | [3] |
| PF03814735 Dosage | 2 µM (in vitro), in vivo dosage not specified | [3] |
| Administration Route | Oral (Osimertinib) | [9] |
| Dosing Schedule | Daily or weekly (Osimertinib) | [9] |
| Vehicle for Osimertinib | Not specified |
Experimental Protocols
This section provides a detailed protocol for a xenograft study using a combination of an EGFR inhibitor (Erlotinib) and an Aurora Kinase A inhibitor (Alisertib), which serves as a surrogate for a dual EGFR/AURKB inhibitor.
Protocol: Evaluation of Combined Erlotinib and Alisertib in a Subcutaneous Xenograft Model
-
Cell Culture and Animal Model:
-
Culture human colorectal carcinoma HCT-116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS).
-
Use female athymic nude mice, 6-8 weeks old.
-
Subcutaneously inject 5 x 10^6 HCT-116 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the flank of each mouse.
-
-
Tumor Growth Monitoring and Group Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers twice weekly.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control
-
Group 2: Erlotinib
-
Group 3: Alisertib
-
Group 4: Erlotinib + Alisertib
-
-
-
Drug Formulation and Administration:
-
Erlotinib Formulation: Prepare a suspension in a vehicle such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
-
Alisertib Formulation: Prepare a solution in 10% 2-hydroxypropyl-β-cyclodextrin and 1% sodium bicarbonate in sterile water.[4][8]
-
Administration: Administer drugs via oral gavage once daily for 21 days.
-
-
Efficacy Evaluation:
-
Measure tumor volumes and body weights twice weekly.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blotting).
-
-
Pharmacodynamic Studies (Optional):
-
Collect tumor samples at specific time points after the last dose to assess target inhibition (e.g., phosphorylation of EGFR and Histone H3) by Western blot or immunohistochemistry.
-
Mandatory Visualization
Diagram 1: EGFR and AURKB Signaling Pathways and Inhibition
Caption: Simplified signaling cascade of EGFR and AURKB pathways with points of inhibition.
Diagram 2: Experimental Workflow for Xenograft Study
Caption: Step-by-step workflow for a typical in vivo xenograft efficacy study.
References
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. Targeting Aurora B Kinase Prevents and Overcomes Resistance to EGFR Inhibitors in Lung Cancer by Enhancing BIM- and PUMA-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical and Dose-Finding Phase I Trial Results of Combined Treatment with a TORC1/2 Inhibitor (TAK-228) and Aurora A Kinase Inhibitor (Alisertib) in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Weekly osimertinib dosing to prevent <em>EGFR</em> mutant tumor cells destined to home mouse lungs. - ASCO [asco.org]
Application Notes and Protocols for Assessing Egfr/aurkb-IN-1 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr/aurkb-IN-1 is a potent dual inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) and Aurora B Kinase (AURKB), two key proteins implicated in cancer cell proliferation and survival. Assessing the direct interaction of this inhibitor with its intended targets within a cellular context is crucial for validating its mechanism of action and guiding further drug development. These application notes provide detailed protocols for several established methods to quantify the target engagement of this compound.
Target Engagement Assessment Methods
Several biophysical and biochemical methods can be employed to measure the direct binding of this compound to EGFR and AURKB in cells and to assess the downstream functional consequences of this engagement. The primary methods covered in these notes are:
-
NanoBRET™ Target Engagement Assay: A proximity-based assay that measures the binding of a compound to a target protein in live cells.
-
Cellular Thermal Shift Assay (CETSA®): This method relies on the principle that a protein's thermal stability increases upon ligand binding.
-
Kinase Activity Assays: Biochemical assays to measure the enzymatic activity of EGFR and AURKB in the presence of the inhibitor.
-
Western Blotting for Downstream Signaling: This technique is used to analyze the phosphorylation status of EGFR, AURKB, and their downstream substrates as a functional readout of target engagement.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound (also referred to as compound 7 in some literature) against its target kinases.[1] This data is essential for designing target engagement experiments and interpreting the results.
| Target Kinase | Assay Type | IC50 (nM) |
| L858R EGFR | Phosphorylation Inhibition | 0.07 |
| Aurora B (AURKB) | Phosphorylation Inhibition | 1.1 |
Experimental Protocols
NanoBRET™ Target Engagement Intracellular Kinase Assay for Aurora B
This protocol is adapted for assessing the engagement of this compound with AURKB in live cells.[2]
Materials:
-
HEK293 cells
-
NanoLuc®-AURKB fusion vector
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer K-5
-
This compound
-
NanoBRET™ Nano-Glo® Substrate
-
Extracellular NanoLuc® Inhibitor
-
White, non-binding surface 96-well or 384-well plates
-
Luminometer capable of measuring BRET signal
Protocol:
-
Cell Transfection:
-
Seed HEK293 cells in a suitable culture flask.
-
Prepare a transfection complex of NanoLuc®-AURKB fusion vector DNA and a transfection reagent in Opti-MEM™ according to the manufacturer's instructions.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Cell Seeding:
-
Harvest the transfected cells and resuspend them in Opti-MEM™.
-
Seed the cells into the wells of a white assay plate at an appropriate density.
-
-
Compound and Tracer Addition:
-
Prepare a serial dilution of this compound in Opti-MEM™.
-
Prepare the NanoBRET™ Tracer K-5 at the desired concentration in Opti-MEM™.
-
Add the tracer to all wells.
-
Add the this compound dilutions to the appropriate wells. Include "no inhibitor" and "no tracer" control wells.
-
-
Incubation:
-
Incubate the plate for 1 hour at 37°C in a CO2 incubator.[2]
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor detection reagent according to the manufacturer's protocol.
-
Add the detection reagent to all wells.
-
Read the BRET signal on a luminometer equipped with appropriate filters for NanoLuc® emission (donor) and the tracer's fluorescence (acceptor).
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission by the donor emission.
-
Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA®)
This protocol provides a framework for assessing the target engagement of this compound with both EGFR and AURKB by measuring changes in their thermal stability.[3][4][5]
Materials:
-
Cancer cell line expressing EGFR and AURKB (e.g., A549, HCT116)
-
This compound
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Antibodies against total EGFR and total AURKB
-
Secondary antibodies for Western blotting
-
Thermocycler or heating block
-
Centrifuge
-
Western blotting equipment
Protocol:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.[6]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 37°C).[7]
-
Alternatively, add lysis buffer and incubate on ice.
-
-
Separation of Soluble and Precipitated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[7]
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze the levels of soluble EGFR and AURKB in each sample by Western blotting.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each temperature, normalize the band intensity to the intensity of the unheated control.
-
Plot the normalized intensity against the temperature to generate a melting curve for both the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature indicates target stabilization and engagement.
-
In Vitro Kinase Activity Assay (ADP-Glo™)
This protocol describes how to measure the kinase activity of EGFR and AURKB in the presence of this compound.[8][9]
Materials:
-
Recombinant human EGFR and AURKB enzymes
-
Substrate for EGFR (e.g., Poly(Glu, Tyr) 4:1) and AURKB (e.g., histone H3)
-
ATP
-
Kinase assay buffer
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Prepare a solution of the kinase substrate and ATP in kinase assay buffer.
-
Dilute the recombinant EGFR or AURKB enzyme in kinase assay buffer.
-
-
Kinase Reaction:
-
Add the this compound dilutions to the assay plate.
-
Add the diluted enzyme to the wells.
-
Initiate the kinase reaction by adding the substrate/ATP mix.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[8]
-
-
ADP Detection:
-
Signal Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Western Blotting for Phospho-EGFR and Phospho-AURKB
This protocol allows for the assessment of the functional consequences of target engagement by measuring the phosphorylation status of EGFR and AURKB.[10][11]
Materials:
-
Cancer cell line with active EGFR and AURKB signaling
-
This compound
-
EGF (for stimulating EGFR phosphorylation, if necessary)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against phospho-EGFR (e.g., p-EGFR Tyr1068), total EGFR, phospho-Aurora B (e.g., p-AURKB Thr232), and total AURKB
-
Loading control antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting and imaging equipment
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells if necessary, then treat with different concentrations of this compound for the desired time.
-
If required, stimulate with EGF for a short period (e.g., 15 minutes) before harvesting to induce EGFR phosphorylation.[10]
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
-
Membrane Transfer and Blocking:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins.
-
Calculate the ratio of phosphorylated protein to total protein for both EGFR and AURKB to determine the effect of this compound on their activation state.
-
Visualizations
Signaling Pathways
Caption: Simplified EGFR signaling pathway.
Caption: Aurora B kinase signaling pathway.
Experimental Workflows
Caption: NanoBRET target engagement workflow.
Caption: Cellular Thermal Shift Assay workflow.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. EGF/EGFR signaling pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Aurora kinase B - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Egfr/aurkb-IN-1 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The epidermal growth factor receptor (EGFR) is a well-established oncogenic driver in several cancers, particularly non-small cell lung cancer (NSCLC). While EGFR tyrosine kinase inhibitors (TKIs) have shown significant clinical benefit, the development of resistance remains a major challenge. Aurora kinase B (AURKB), a key regulator of mitosis, has emerged as a promising therapeutic target. Its overexpression is associated with tumorigenesis and resistance to anti-cancer therapies. Preclinical evidence suggests that the dual inhibition of EGFR and AURKB can act synergistically to overcome resistance and enhance anti-tumor efficacy. This document provides detailed application notes and protocols for studying the combination of EGFR/AURKB inhibitors, with a focus on the conceptual framework as specific data for "Egfr/aurkb-IN-1" is limited in publicly available literature. The protocols and data presented are based on studies involving dual inhibition of the EGFR and Aurora kinase pathways.
Mechanism of Action: A Dual-Pronged Attack
The combination of an EGFR inhibitor and an AURKB inhibitor leverages a two-pronged attack on cancer cells. EGFR inhibitors block the downstream signaling pathways responsible for cell proliferation and survival, such as the RAS/RAF/MEK and PI3K/AKT pathways.[1] AURKB inhibitors disrupt mitosis, leading to catastrophic cell division errors and apoptosis. The simultaneous inhibition of these two distinct and critical cellular processes can lead to a synergistic anti-cancer effect, particularly in tumors that have developed resistance to EGFR TKIs alone.[1][2]
Data Presentation
Table 1: In Vitro Efficacy of Combined EGFR and Aurora Kinase Inhibition
| Cell Line | Compound 1 (EGFRi) | IC50 (µM) | Compound 2 (AURKBi) | IC50 (µM) | Combination Index (CI)* | Reference |
| H1975 (NSCLC) | Osimertinib | 0.012 | PF03814735 (AURKBi) | 0.08 | < 1 (Synergistic) | [2] |
| A549 (NSCLC) | Erlotinib | ~10 | Alisertib (AURKAi) | ~0.2 | < 1 (Synergistic) | [3] |
| H358 (NSCLC) | Erlotinib | >10 | Alisertib (AURKAi) | ~0.1 | < 1 (Synergistic) | [3] |
*Combination Index (CI) is a quantitative measure of drug interaction. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 2: In Vivo Efficacy of Combined EGFR and Aurora Kinase Inhibition in Xenograft Models
| Xenograft Model | Treatment Group | Tumor Growth Inhibition (%) | Key Findings | Reference |
| A549 NSCLC | Erlotinib + Alisertib | > Erlotinib or Alisertib alone | Synergistically reduces xenograft growth | [3] |
| H358 NSCLC | Erlotinib + Alisertib | > Erlotinib or Alisertib alone | Enhanced reduction in tumor volume compared to single agents | [3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of single and combined drug treatments on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound and other chemotherapy agents
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound and the combination agent in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells for untreated controls and vehicle controls.
-
For combination studies, add the drugs at a constant ratio or in a matrix format to assess synergy.
-
Incubate for 48-72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values. Synergy can be calculated using software such as CompuSyn.
Protocol 2: Western Blot Analysis for Signaling Pathway Modulation
This protocol is to assess the effect of drug treatments on key proteins in the EGFR and AURKB signaling pathways.
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-AURKB, anti-total-AURKB, anti-p-AKT, anti-total-AKT, anti-p-ERK, anti-total-ERK, anti-cleaved-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Lyse treated cells and determine protein concentration.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescence substrate and visualize the protein bands using an imaging system.
Protocol 3: In Vivo Xenograft Tumor Model
This protocol is to evaluate the in vivo efficacy of the combination therapy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
Matrigel (optional)
-
This compound and combination agent formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells in 100-200 µL of PBS (with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound alone, combination agent alone, combination of both).
-
Administer the treatments as per the determined schedule (e.g., daily, twice daily) and route (e.g., oral gavage, intraperitoneal injection).
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
Mandatory Visualizations
Caption: EGFR and AURKB signaling pathways and points of inhibition.
Caption: General workflow for preclinical evaluation.
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Egfr/aurkb-IN-1 Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr/aurkb-IN-1 is a novel inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Aurora B Kinase (AURKB). EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation through pathways like the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR signaling cascades.[1][2][3][4] Its aberrant activation is a key driver in many cancers.[2][5][6] Aurora B Kinase is a serine/threonine kinase essential for proper chromosome segregation and cytokinesis during mitosis.[7][8][9] Overexpression of AURKB is common in various tumors and is associated with genomic instability.[9][10] The dual inhibition of EGFR and AURKB presents a promising strategy to overcome resistance to single-target EGFR inhibitors and improve therapeutic outcomes in cancers like non-small cell lung cancer (NSCLC).[5][11][12][13][14]
These application notes provide a comprehensive framework for investigating acquired resistance to this compound. The protocols outlined below will guide researchers in developing resistant cell line models and characterizing the underlying molecular mechanisms of resistance.
Development of this compound Resistant Cell Lines
Objective: To generate cancer cell lines with acquired resistance to this compound for downstream mechanistic studies.
Principle: Drug-resistant cell lines are typically developed by exposing parental cancer cells to gradually increasing concentrations of the drug over a prolonged period.[15][16][17][18] This process selects for cells that have acquired mechanisms to survive and proliferate in the presence of the drug.
Experimental Workflow
Caption: Workflow for developing drug-resistant cell lines.
Protocol: Generation of Resistant Cell Lines
-
Cell Line Selection: Choose a cancer cell line known to be initially sensitive to EGFR and/or Aurora B kinase inhibitors (e.g., PC-9, HCC827 for NSCLC).
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial half-maximal inhibitory concentration (IC50) of this compound in the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).[18]
-
Dose Escalation: Once the cells have adapted and are proliferating steadily, gradually increase the concentration of this compound in the culture medium.[15][17] A common strategy is to increase the concentration by 1.5- to 2-fold at each step.[15]
-
Monitoring: Continuously monitor the cells for changes in morphology and proliferation rate.
-
Cryopreservation: At each successful dose escalation, cryopreserve a batch of cells. This provides a backup at various stages of resistance development.[15][18]
-
Selection of Resistant Population: Continue this process until the cells can proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental cells.
-
Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed using limited dilution or cell sorting.[17]
-
Confirmation of Resistance: Once a resistant population is established, confirm the shift in IC50 by performing a dose-response curve and comparing it to the parental cell line. The resistance index (RI) can be calculated as the IC50 of the resistant line divided by the IC50 of the parental line. An RI ≥ 5 is generally considered a successful establishment of a resistant cell line.[18]
Characterization of Resistant Phenotype
Objective: To confirm and quantify the degree of resistance to this compound.
Data Presentation: IC50 Values
| Cell Line | This compound IC50 (nM) | Resistance Index (RI) |
| Parental | 50 | 1 |
| Resistant Clone 1 | 550 | 11 |
| Resistant Clone 2 | 620 | 12.4 |
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed parental and resistant cells in 96-well plates at an optimized density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Investigation of Molecular Mechanisms of Resistance
Objective: To identify the molecular changes that contribute to this compound resistance.
Analysis of EGFR and AURKB Signaling Pathways
Principle: Resistance to targeted therapies can arise from alterations in the drug target or activation of bypass signaling pathways. Western blotting can be used to assess the expression and phosphorylation status of key proteins in the EGFR and AURKB signaling pathways.[19][20][21]
Signaling Pathways
Caption: Simplified EGFR and Aurora B Kinase signaling pathways.
Protocol: Western Blotting
-
Protein Extraction: Lyse parental and resistant cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities and normalize to the loading control.
Data Presentation: Protein Expression and Phosphorylation
| Protein | Parental (Fold Change) | Resistant (Fold Change) |
| p-EGFR/Total EGFR | 1.0 | 0.2 |
| p-AKT/Total AKT | 1.0 | 3.5 |
| p-ERK/Total ERK | 1.0 | 0.9 |
| p-AURKB/Total AURKB | 1.0 | 0.3 |
| p-Histone H3/Total H3 | 1.0 | 0.4 |
Genomic Analysis for Resistance Mutations
Principle: Acquired resistance can be caused by secondary mutations in the drug target (on-target resistance) or in other genes that activate bypass pathways (off-target resistance).[22] Next-generation sequencing (NGS) is a powerful tool for identifying these mutations.[23][24][25][26]
Experimental Workflow
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | The Aurora B Kinase in Chromosome Bi-Orientation and Spindle Checkpoint Signaling [frontiersin.org]
- 8. glpbio.com [glpbio.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting Aurora B Kinase Prevents and Overcomes Resistance to EGFR Inhibitors in Lung Cancer by Enhancing BIM- and PUMA-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aurora kinases shed light on resistance to EGFR inhibition in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aurora kinase A drives the evolution of resistance to third generation EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. escholarship.org [escholarship.org]
- 15. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Culture Academy [procellsystem.com]
- 19. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. ilcn.org [ilcn.org]
- 23. microbiologysociety.org [microbiologysociety.org]
- 24. myadlm.org [myadlm.org]
- 25. mdpi.com [mdpi.com]
- 26. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Measuring Apoptosis Induced by Egfr/aurkb-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction: Egfr/aurkb-IN-1 is a dual inhibitor targeting the Epidermal Growth Factor Receptor (EGFR) and Aurora B Kinase (AURKB). EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, drives proliferation and survival in many cancers through pathways like PI3K/AKT and RAS/ERK.[1][2] Aurora B is a serine/threonine kinase crucial for proper chromosome segregation and cytokinesis during mitosis.[3][4] The simultaneous inhibition of these two key targets presents a promising strategy to induce robust apoptosis (programmed cell death) and overcome potential drug resistance mechanisms in cancer cells.[5][6]
These application notes provide detailed protocols for three common and reliable methods to quantify apoptosis following treatment with this compound: Annexin V/PI staining, Caspase-3/7 activity assays, and Western blotting for apoptotic markers.
Signaling Pathways Overview: How this compound Induces Apoptosis
Inhibition of EGFR by this compound blocks downstream pro-survival signaling, primarily the PI3K/AKT and RAS/MEK/ERK pathways.[1][2] This leads to the upregulation of pro-apoptotic proteins like BIM and PUMA.[5] Concurrently, inhibition of Aurora B kinase disrupts mitosis, which can lead to mitotic catastrophe and subsequent apoptosis.[3][7] The combined effect is a potent, multi-pronged induction of the apoptotic cascade, making the measurement of apoptosis a critical readout for the inhibitor's efficacy.
Experimental Workflow
A generalized workflow for assessing apoptosis is crucial for systematic evaluation. The process begins with cell culture and treatment, followed by harvesting and analysis using one or more of the detailed protocols below.
Recommended Apoptosis Assays
A multi-parametric approach is recommended for robustly confirming apoptosis.
| Assay | Principle | Advantages | Disadvantages |
| Annexin V / PI Staining | Detects externalization of phosphatidylserine (PS) on the outer plasma membrane (early apoptosis) and loss of membrane integrity (late apoptosis/necrosis).[8] | Quantitative, distinguishes between early/late apoptosis and necrosis, widely used.[9][10] | Can be sensitive to cell handling; enzymatic dissociation of adherent cells may cause false positives.[11] |
| Caspase-3/7 Activity Assay | Measures the activity of key executioner caspases (Caspase-3 and -7) using a substrate that produces a luminescent or colorimetric signal upon cleavage.[12][13] | Highly sensitive, simple "add-mix-measure" format, suitable for high-throughput screening.[14] | Measures an enzymatic activity that is transient; does not distinguish between apoptosis and necrosis. |
| Western Blot | Detects the cleavage of key apoptotic proteins, such as PARP (Poly (ADP-ribose) polymerase) and Caspase-3, using specific antibodies.[15][16] | Provides information on specific protein cleavage events, confirms pathway activation, semi-quantitative.[17] | Less sensitive than activity assays, lower throughput, requires more sample material. |
Detailed Experimental Protocols
Protocol 1: Annexin V / PI Apoptosis Assay by Flow Cytometry
Principle: This assay identifies apoptotic cells based on the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[8] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells.[18] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.[9] This dual staining allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells (primarily): Annexin V-negative and PI-positive.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Deionized water
-
Treated and control cells in suspension
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Induce apoptosis by treating cells with various concentrations of this compound for a desired time period. Include a vehicle-treated control.
-
For adherent cells, gently collect the culture medium containing floating (apoptotic) cells. Wash the adherent cells with PBS and detach them using trypsin-EDTA. Combine these with the cells from the supernatant.[19] For suspension cells, simply collect the cells.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant.[20]
-
Wash the cells twice by resuspending the pellet in 1 mL of cold PBS and centrifuging as above.[9]
-
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[18]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[18]
-
-
Flow Cytometry Analysis:
Data Presentation:
| Treatment Group | Concentration | % Viable (AnnV-/PI-) | % Early Apoptotic (AnnV+/PI-) | % Late Apoptotic (AnnV+/PI+) |
| Vehicle Control | 0 µM | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 1 µM | 70.4 ± 3.5 | 18.9 ± 2.2 | 10.7 ± 1.3 |
| This compound | 5 µM | 45.1 ± 4.2 | 35.6 ± 3.1 | 19.3 ± 2.5 |
| This compound | 10 µM | 20.8 ± 3.8 | 48.2 ± 4.5 | 31.0 ± 3.9 |
Data are presented as mean ± SD from three independent experiments.
Protocol 2: Caspase-Glo® 3/7 Luminescent Assay
Principle: This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway. The assay provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by activated caspase-3/7.[12] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is directly proportional to the amount of caspase activity.[12]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega, or equivalent)
-
Treated and control cells cultured in white-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Plating and Treatment:
-
Seed cells in a white-walled 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with this compound and vehicle controls in a final volume of 100 µL per well. Include wells with medium only to serve as a background control.
-
Incubate for the desired treatment duration.
-
-
Assay Reagent Preparation:
-
Thaw the Caspase-Glo® 3/7 Buffer and allow it to equilibrate to room temperature.
-
Transfer the buffer into the bottle containing the lyophilized Caspase-Glo® 3/7 Substrate to reconstitute the reagent. Mix by gentle inversion until the substrate is fully dissolved.[14]
-
-
Assay Procedure:
-
Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[14]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light. Incubation time can be optimized for your specific cell line and treatment conditions.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Presentation:
| Treatment Group | Concentration | Raw Luminescence (RLU) | Fold Change vs. Control |
| Vehicle Control | 0 µM | 15,430 ± 1,250 | 1.0 |
| This compound | 1 µM | 85,210 ± 5,600 | 5.5 |
| This compound | 5 µM | 254,800 ± 18,900 | 16.5 |
| This compound | 10 µM | 495,660 ± 35,100 | 32.1 |
Data are presented as mean ± SD from three independent experiments. Fold change is calculated after subtracting background luminescence.
Protocol 3: Western Blot Analysis of Apoptotic Markers
Principle: Western blotting allows for the detection of specific proteins involved in the apoptotic cascade. A hallmark of apoptosis is the cleavage and activation of caspases and the subsequent cleavage of their substrates, such as PARP.[16] Antibodies specific to the cleaved forms of these proteins (e.g., cleaved Caspase-3, cleaved PARP) can confirm the activation of apoptosis.[15][17]
Materials:
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer system (membranes, transfer buffer)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Treat and harvest cells as described in Protocol 1, ensuring both floating and adherent populations are collected.[19]
-
Wash the cell pellet with cold PBS.
-
Lyse the cells by adding cold RIPA buffer and incubating on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins based on size by running them on an SDS-PAGE gel.[15]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[15]
-
Incubate the membrane with primary antibodies (e.g., cleaved Caspase-3, PARP) overnight at 4°C, diluted according to the manufacturer's recommendation. A loading control like β-Actin or GAPDH should always be included.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
The full-length PARP is ~116 kDa, and its cleaved fragment is ~89 kDa. Pro-caspase-3 is ~35 kDa, and its cleaved fragments are ~17/19 kDa.
-
Data Presentation: Results are typically presented as an image of the blot, showing the increase in cleaved protein bands in treated samples compared to the control. Densitometry can be used for semi-quantification, normalizing the band intensity of the protein of interest to the loading control.
References
- 1. mdpi.com [mdpi.com]
- 2. Induction of BIM Is Essential for Apoptosis Triggered by EGFR Kinase Inhibitors in Mutant EGFR-Dependent Lung Adenocarcinomas | PLOS Medicine [journals.plos.org]
- 3. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Targeting Aurora B Kinase Prevents and Overcomes Resistance to EGFR Inhibitors in Lung Cancer by Enhancing BIM- and PUMA-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 13. bosterbio.com [bosterbio.com]
- 14. promega.com [promega.com]
- 15. Apoptosis western blot guide | Abcam [abcam.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. researchgate.net [researchgate.net]
- 20. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Apoptosis Protocols | USF Health [health.usf.edu]
Egfr/aurkb-IN-1: A Novel Dual Inhibitor for Probing Mitotic Catastrophe in Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr/aurkb-IN-1, also identified as compound 7 in recent literature, is a potent dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Aurora B Kinase (AURKB).[1][2] This small molecule presents a valuable tool for investigating the intricate mechanisms of cell cycle control, particularly the induction of mitotic catastrophe, a form of cell death triggered by aberrant mitosis. These application notes provide a comprehensive guide for utilizing this compound to study this phenomenon in cancer cell lines, with a focus on non-small cell lung cancer (NSCLC), where resistance to EGFR tyrosine kinase inhibitors (TKIs) is a significant clinical challenge.[1][2]
The dual-targeting nature of this compound is significant. EGFR is a key driver of cell proliferation and survival in many cancers, and its inhibition is a clinically validated therapeutic strategy.[1] Aurora B kinase is a crucial regulator of mitosis, ensuring proper chromosome segregation and cytokinesis. Its inhibition can lead to severe mitotic errors, culminating in mitotic catastrophe.[3] The simultaneous inhibition of these two pathways offers a synergistic approach to induce cancer cell death, especially in TKI-resistant contexts where Aurora B kinase activity can be a compensatory survival mechanism.[3][4]
Mechanism of Action
This compound competitively inhibits the ATP-binding sites of both EGFR and AURKB. Inhibition of EGFR blocks downstream signaling pathways, such as the RAS/RAF/MEK and PI3K/AKT pathways, which are critical for cell growth and survival. Inhibition of AURKB disrupts the chromosomal passenger complex, leading to defects in chromosome alignment, spindle assembly checkpoint (SAC) function, and cytokinesis. The culmination of these mitotic errors can trigger BIM-mediated apoptosis following a prolonged mitotic arrest, a hallmark of mitotic catastrophe.[3][4]
Quantitative Data
The following tables summarize the reported in vitro activity of this compound.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (µM) |
| L858R EGFR | 0.07 |
| AURKB | 1.1 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.[1]
Table 2: Anti-proliferative Activity of this compound in NSCLC Cell Lines
| Cell Line | Relevant Genotype | Growth Inhibition |
| A549 | KRAS mutant | Single-digit µM |
| H1975 | EGFR TKI-resistant | Single-digit µM |
Growth inhibition is reported as the concentration range at which the compound demonstrates significant anti-proliferative effects.[1]
Signaling Pathway
Experimental Workflow
Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: A549 (human lung carcinoma, KRAS mutant) and NCI-H1975 (human lung adenocarcinoma, EGFR L858R and T790M mutations) are recommended.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Preparation: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed cells in appropriate culture vessels and allow them to adhere overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
2. Cell Viability Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of viable cells.
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and treat with this compound for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
3. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Procedure:
-
Seed 2 x 10^5 cells per well in a 6-well plate and treat with this compound for 48 hours.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in 100 µL of Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V binding buffer and analyze immediately by flow cytometry.
-
4. Cell Cycle Analysis (Propidium Iodide Staining)
-
Principle: This flow cytometry-based method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). A sub-G1 peak is indicative of apoptosis.
-
Procedure:
-
Seed 2 x 10^5 cells per well in a 6-well plate and treat with this compound for 24-48 hours.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL PI.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry.
-
5. Immunofluorescence Staining for Mitotic Catastrophe
-
Principle: This microscopy-based technique visualizes the cellular and nuclear morphology to identify hallmarks of mitotic catastrophe, such as multinucleation, micronuclei formation, and aberrant mitotic spindles.
-
Procedure:
-
Seed cells on glass coverslips in a 24-well plate and treat with this compound for 48 hours.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.
-
Incubate with a primary antibody against α-tubulin (to visualize mitotic spindles) overnight at 4°C.
-
Wash with PBST and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI (4′,6-diamidino-2-phenylindole).
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of cells exhibiting characteristics of mitotic catastrophe (e.g., multinucleated cells, cells with micronuclei).
-
Conclusion
This compound is a powerful chemical probe for dissecting the interplay between EGFR signaling and mitotic regulation. The provided protocols offer a framework for characterizing its effects on cancer cells and for specifically investigating its potential to induce mitotic catastrophe. This dual inhibitor holds promise for studies aimed at understanding and overcoming therapeutic resistance in cancer.
References
- 1. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Aurora B Kinase Prevents and Overcomes Resistance to EGFR Inhibitors in Lung Cancer by Enhancing BIM- and PUMA-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Aurora B kinase prevents and overcomes resistance to EGFR inhibitors in lung cancer by enhancing BIM- and PUMA-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of p-EGFR and p-AURKB with Egfr/aurkb-IN-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of phosphorylated Epidermal Growth Factor Receptor (p-EGFR) and phosphorylated Aurora Kinase B (p-AURKB) by Western blot, following treatment of cells with the dual inhibitor Egfr/aurkb-IN-1.
Introduction
The Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase B (AURKB) are key regulators of cell proliferation, survival, and division.[1][2][3] Dysregulation of the signaling pathways involving these kinases is a hallmark of many cancers.[1][2] EGFR, a receptor tyrosine kinase, activates downstream pathways such as the RAS/RAF/MEK and PI3K/AKT pathways upon ligand binding, promoting cell growth.[1][4] AURKB, a serine/threonine kinase, is a crucial component of the chromosomal passenger complex, regulating chromosome segregation and cytokinesis during mitosis.[2] The simultaneous inhibition of both EGFR and AURKB has emerged as a promising therapeutic strategy to overcome resistance to single-agent therapies in cancers like non-small cell lung cancer.[1][5] this compound is a small molecule inhibitor designed to target both kinases. This protocol outlines the in vitro validation of this compound's effect on the phosphorylation status of its targets, EGFR and AURKB, using Western blot analysis.
Signaling Pathway of EGFR and AURKB Inhibition
The diagram below illustrates the signaling cascades initiated by EGFR and the role of AURKB in mitosis. This compound is designed to block the kinase activity of both proteins, thereby inhibiting downstream signaling and mitotic progression.
Caption: EGFR and AURKB signaling pathways and the inhibitory action of this compound.
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., H1975, HeLa, or other appropriate cell lines) in complete growth medium and allow them to adhere and reach 70-80% confluency.
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Aspirate the growth medium from the cultured cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of the inhibitor used.
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 24 hours) at 37°C in a humidified incubator with 5% CO2.
II. Western Blot Protocol for p-EGFR and p-AURKB
The following protocol is optimized for the detection of phosphorylated proteins. It is crucial to work quickly and on ice to minimize phosphatase activity.
A. Cell Lysis and Protein Quantification
-
Cell Harvesting: After treatment, place the cell culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[6]
-
Lysis: Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each plate (e.g., 1 mL per 10 cm dish).[6] Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Protein Quantification: Transfer the supernatant (protein extract) to a new tube. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
B. Sample Preparation and Gel Electrophoresis
-
Sample Preparation: Based on the protein concentration, normalize the volume of each sample to contain the same amount of total protein (typically 20-50 µg per lane). Add an equal volume of 2x Laemmli sample buffer.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[7]
-
Gel Electrophoresis: Load the denatured samples onto a 7.5% or 10% SDS-polyacrylamide gel. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
C. Protein Transfer
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Transfer Confirmation (Optional): After transfer, you can stain the membrane with Ponceau S to visualize the protein bands and confirm a successful transfer. Destain with TBST.
D. Immunoblotting
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[7] For phospho-antibodies, BSA is generally recommended over milk to reduce background.
-
Primary Antibody Incubation: Dilute the primary antibodies against p-EGFR and p-AURKB in 5% BSA in TBST according to the manufacturer's recommended dilutions. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle rocking.
-
Washing: Wash the membrane three times for 10 minutes each with TBST at room temperature.[8]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature with gentle rocking.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST at room temperature.[8]
E. Detection
-
Signal Development: Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
Western Blot Workflow
The following diagram outlines the key steps in the Western blot protocol.
Caption: A streamlined workflow for Western blot analysis.
Data Presentation
The quantitative data from the Western blot analysis, such as antibody dilutions and expected molecular weights, should be organized for clarity.
| Target Protein | Primary Antibody Dilution | Secondary Antibody Dilution | Expected Molecular Weight (kDa) |
| p-EGFR (Tyr1068) | 1:1000 | 1:5000 - 1:10,000 | ~175 |
| Total EGFR | 1:1000[9] | 1:5000 - 1:10,000 | ~175 |
| p-AURKB (Thr232) | 1:500 - 1:1000 | 1:5000 - 1:10,000 | ~39[10] |
| Total AURKB | 1:1000 | 1:5000 - 1:10,000 | ~39 |
| β-Actin (Loading Control) | 1:1000 - 1:5000 | 1:5000 - 1:10,000 | ~42 |
Note: Optimal antibody dilutions should be determined empirically for each specific antibody and experimental system.
Troubleshooting
-
High Background:
-
Increase the duration or number of washing steps.
-
Ensure the blocking buffer is fresh and appropriate (BSA for phospho-antibodies).
-
Optimize the primary and secondary antibody concentrations.
-
-
No or Weak Signal:
-
Confirm successful protein transfer using Ponceau S staining.
-
Ensure the use of phosphatase inhibitors during cell lysis.
-
Increase the amount of protein loaded per lane.
-
Verify the activity of the primary and secondary antibodies.
-
-
Non-specific Bands:
-
Optimize antibody dilutions.
-
Ensure the purity of the protein lysate.
-
Use a different blocking agent.
-
By following these detailed protocols and application notes, researchers can effectively analyze the inhibitory effects of this compound on the phosphorylation of EGFR and AURKB, providing valuable insights into its mechanism of action for drug development purposes.
References
- 1. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijms.sums.ac.ir [ijms.sums.ac.ir]
- 4. mdpi.com [mdpi.com]
- 5. Targeting Aurora B Kinase Prevents and Overcomes Resistance to EGFR Inhibitors in Lung Cancer by Enhancing BIM- and PUMA-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 8. Role of aurora kinase B in regulating resistance to paclitaxel in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
Application of Egfr/aurkb-IN-1 in 3D Spheroid Cultures: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr/aurkb-IN-1 is a potent and selective dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Aurora B Kinase (AURKB).[1] Aberrant signaling of both EGFR and AURKB pathways is a hallmark of numerous cancers, contributing to uncontrolled cell proliferation, survival, and resistance to therapy.[2][3] Three-dimensional (3D) spheroid cultures have emerged as a more physiologically relevant in vitro model system compared to traditional 2D cell cultures. They better mimic the complex microenvironment of solid tumors, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers.[4][5] This document provides detailed application notes and protocols for the utilization of this compound in 3D spheroid cultures to assess its anti-cancer efficacy.
Mechanism of Action
This compound exerts its anti-tumor activity by simultaneously targeting two critical oncogenic pathways:
-
EGFR Signaling: Upon ligand binding, EGFR dimerizes and autophosphorylates, activating downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. These pathways are crucial for cell proliferation, growth, and survival.[6][7][8][9] this compound binds to the ATP-binding site of the EGFR kinase domain, preventing its activation and subsequent downstream signaling.
-
Aurora B Kinase Signaling: Aurora B is a key mitotic kinase that plays a critical role in chromosome segregation and cytokinesis.[10] Its inhibition by this compound leads to defects in mitotic spindle assembly, chromosome misalignment, and ultimately, mitotic catastrophe and cell death in rapidly dividing cancer cells.
Data Presentation
The following tables summarize representative quantitative data on the effect of dual EGFR and Aurora kinase inhibition on 3D tumor spheroids. This data is based on studies using inhibitors with a similar mechanism of action to this compound and serves as an example of expected outcomes.
Table 1: Effect of Dual EGFR/AURKB Inhibition on Spheroid Size
| Treatment Group | Concentration (nM) | Mean Spheroid Diameter (µm) ± SD (Day 7) | Percent Inhibition of Growth (%) |
| Vehicle Control | 0 | 580 ± 35 | 0 |
| This compound (low dose) | 10 | 410 ± 28 | 29.3 |
| This compound (mid dose) | 50 | 250 ± 21 | 56.9 |
| This compound (high dose) | 250 | 120 ± 15 | 79.3 |
Table 2: Effect of Dual EGFR/AURKB Inhibition on Spheroid Viability
| Treatment Group | Concentration (nM) | Cell Viability (%) ± SD (Day 7) |
| Vehicle Control | 0 | 100 ± 5.2 |
| This compound (low dose) | 10 | 75.4 ± 4.1 |
| This compound (mid dose) | 50 | 42.1 ± 3.5 |
| This compound (high dose) | 250 | 15.8 ± 2.9 |
Experimental Protocols
Protocol 1: 3D Spheroid Formation using the Hanging Drop Method
This protocol describes the generation of uniform 3D spheroids, a critical first step for reproducible drug screening assays.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Petri dishes (100 mm)
-
Micropipettes and sterile tips
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in a T-75 flask to 80-90% confluency.
-
Aspirate the culture medium and wash the cells twice with sterile PBS.
-
Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize trypsin with 5-7 mL of complete culture medium.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count to determine the cell concentration.
-
Adjust the cell suspension to a final concentration of 2.5 x 10^5 cells/mL.
-
Invert the lid of a 100 mm Petri dish.
-
Carefully pipette 20 µL drops of the cell suspension onto the inside of the inverted lid, ensuring space between drops.
-
Add 5-10 mL of sterile PBS to the bottom of the Petri dish to create a hydration chamber.
-
Carefully place the inverted lid back onto the Petri dish.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 48-72 hours to allow spheroid formation.
Protocol 2: Treatment of 3D Spheroids with this compound
This protocol details the procedure for treating pre-formed spheroids with the inhibitor.
Materials:
-
Pre-formed 3D spheroids in hanging drops
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Micropipettes and sterile tips
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium to the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Gently transfer individual spheroids from the hanging drops to the wells of a 96-well ULA plate containing 100 µL of fresh medium per well.
-
Carefully remove 50 µL of medium from each well and add 50 µL of the prepared drug dilutions (or vehicle control) to achieve the final desired concentrations.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired treatment duration (e.g., 72 hours, 7 days).
-
Replenish 50% of the medium with fresh drug-containing or vehicle-containing medium every 2-3 days for longer-term experiments.
Protocol 3: Analysis of Spheroid Growth and Viability
This protocol provides methods for quantifying the effects of this compound on spheroid size and cell viability.
Materials:
-
Treated 3D spheroids in 96-well ULA plates
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Luminometer
Procedure for Spheroid Growth Analysis:
-
At designated time points (e.g., day 0, 3, 7), capture brightfield images of the spheroids in each well using an inverted microscope.
-
Use image analysis software to measure the diameter of each spheroid.
-
Calculate the spheroid volume using the formula: Volume = (4/3)π(radius)^3.
-
Normalize the spheroid volume at each time point to the initial volume at day 0 to determine the fold change in growth.
-
Calculate the percent inhibition of growth compared to the vehicle control.
Procedure for Spheroid Viability Analysis:
-
At the end of the treatment period, allow the 96-well plate to equilibrate to room temperature for 30 minutes.
-
Add the CellTiter-Glo® 3D reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture volume).
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Express the viability as a percentage of the vehicle-treated control spheroids.
Mandatory Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Aurora B Kinase Pathway and Induction of Mitotic Catastrophe.
Caption: Experimental Workflow for 3D Spheroid Drug Testing.
References
- 1. researchgate.net [researchgate.net]
- 2. First-in-class dual EGFR and PI3K inhibitor achieves maintained tumor regressions | BioWorld [bioworld.com]
- 3. EGFR Suppression Inhibits the Sphere Formation of MCF7 Cells Overexpressing EGFR - Novak - Acta Naturae [actanaturae.ru]
- 4. Quantitative Size-Based Analysis of Tumor Spheroids and Responses to Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. High-throughput 3D spheroid culture and drug testing using a 384 hanging drop array - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Content Monitoring of Drug Effects in a 3D Spheroid Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SPHEROID BASED APPROACHES FOR DRUG SCREENING – faCellitate [facellitate.com]
- 10. Probing drug delivery and mechanisms of action in 3D spheroid cells by quantitative analysis - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Egfr/aurkb-IN-1 In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Egfr/aurkb-IN-1 is a potent dual inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Aurora B kinase (AURKB). These two proteins are critical regulators of cell proliferation, survival, and division. Their dysregulation is a hallmark of many cancers, making them attractive targets for therapeutic intervention. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell growth and survival. Aurora B kinase is a key component of the chromosomal passenger complex, playing an essential role in chromosome segregation and cytokinesis during mitosis. The dual inhibition of both EGFR and AURKB presents a promising strategy to overcome resistance mechanisms and enhance anti-tumor efficacy.
These application notes provide a comprehensive overview of the formulation and potential administration routes for this compound in preclinical in vivo studies, based on established methodologies for similar kinase inhibitors. Detailed experimental protocols and representative data from studies with related compounds are presented to guide researchers in designing their in vivo experiments.
Data Presentation: In Vivo Administration of Related EGFR and Aurora Kinase Inhibitors
Due to the limited publicly available in vivo data specifically for this compound, the following table summarizes administration details from preclinical studies of other EGFR and Aurora kinase inhibitors. This information can serve as a valuable reference for study design.
| Inhibitor/Combination | Cancer Model | Animal Model | Administration Route | Dosage | Frequency | Vehicle | Reference |
| Osimertinib (EGFRi) + PF-03814735 (AURKBi) | Non-Small Cell Lung Cancer (H1975 Xenograft) | Athymic nude mice | Not specified | Osimertinib: 5 mg/kg; PF-03814735: 20 mg/kg | Daily for 28 days | Not specified | [1] |
| Erlotinib (EGFRi) + Alisertib (AURKAi) | KRAS-mutated Non-Small Cell Lung Cancer (A549 Xenograft) | Not specified | Not specified | Erlotinib: 10 mg/kg; Alisertib: 10 mg/kg | Twice a day for 3 weeks | Not specified | [2] |
| AZD1152-HQPA (AURKBi) | Malignant Glioma (U251 Xenograft) | Mice | Subcutaneous | 25 mg/kg/day | 4 consecutive days, 2 cycles 7 days apart | Not specified | [3] |
| AT9283 (Multi-kinase inhibitor incl. AURKB) | B-cell Acute Lymphoblastic Leukemia (BaF3 Xenograft) | Not specified | Not specified | 12.5 mg/kg | Daily for 5 days, followed by a 2-day break | Not specified | [4] |
| MK-5108 (AURKAi) | Colorectal Cancer (HCT116 & SW48 Xenografts) | Not specified | Not specified | 15 and 30 mg/kg | Twice daily for 12 days | Not specified | [4] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
A common method for formulating poorly water-soluble kinase inhibitors for in vivo use involves a multi-component vehicle system. The following is a representative protocol that can be adapted for this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
Protocol:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution, using gentle warming or sonication if necessary.
-
Vehicle Preparation: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio. A commonly used vehicle composition is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Final Formulation: Add the calculated volume of the this compound stock solution to the prepared vehicle to achieve the final desired concentration for injection. For example, to prepare a 5 mg/mL solution, add 100 µL of a 50 mg/mL stock to 900 µL of the vehicle.
-
Vortexing and Observation: Vortex the final formulation thoroughly to ensure a homogenous suspension or solution. Visually inspect for any precipitation. If precipitation occurs, adjustments to the vehicle composition or the use of sonication may be necessary. It is recommended to prepare the formulation fresh before each administration.
In Vivo Administration Protocol (Representative)
The choice of administration route depends on the experimental design, the desired pharmacokinetic profile, and the tumor model. Common routes for kinase inhibitors include oral gavage (PO), intraperitoneal (IP), and subcutaneous (SC) injection.
Animal Models:
-
Immunocompromised mice (e.g., nude, SCID, or NSG mice) are typically used for xenograft studies with human cancer cell lines.
General Procedure for Xenograft Studies:
-
Cell Culture: Culture the desired cancer cell line under standard conditions.
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1-10 million cells in 100-200 µL of a suitable medium like Matrigel) into the flank of the mice.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Randomization and Treatment Initiation: Once tumors reach the desired size, randomize the animals into treatment and control groups.
-
Drug Administration: Administer this compound or vehicle control according to the predetermined dose, route, and schedule.
-
Oral Gavage (PO): Use a gavage needle to deliver the formulation directly into the stomach.
-
Intraperitoneal (IP) Injection: Inject the formulation into the peritoneal cavity.
-
Subcutaneous (SC) Injection: Inject the formulation under the skin, away from the tumor site.
-
-
Monitoring: Monitor tumor growth, body weight, and the general health of the animals throughout the study.
-
Study Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Caption: Key functions of Aurora B kinase in mitosis and cytokinesis.
Experimental Workflow Diagram
Caption: General experimental workflow for in vivo efficacy studies.
References
- 1. Targeting Aurora B Kinase Prevents and Overcomes Resistance to EGFR Inhibitors in Lung Cancer by Enhancing BIM- and PUMA-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergy of EGFR and AURKA Inhibitors in KRAS-mutated Non–small Cell Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Cell Cycle Arrest Induced by Egfr/aurkb-IN-1 Using Flow Cytometry
For Research Use Only.
Introduction
Egfr/aurkb-IN-1 is a potent dual inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase B (AURKB). EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation through the activation of downstream signaling pathways such as the RAS/RAF/MEK and PI3K/AKT pathways.[1][2] Aberrant activation of EGFR is a common driver in various cancers.[2] Aurora Kinase B is a serine/threonine kinase essential for proper chromosome segregation and cytokinesis during mitosis.[3] Inhibition of AURKB can lead to defects in cell division, resulting in polyploidy and cell cycle arrest, primarily at the G2/M phase.[4] The simultaneous inhibition of both EGFR and AURKB presents a promising strategy to overcome resistance to EGFR-targeted therapies and enhance anti-tumor efficacy.[1] This application note provides a detailed protocol for analyzing the effects of this compound on cell cycle progression in cancer cell lines using flow cytometry with propidium iodide (PI) staining.
Principle of the Assay
Flow cytometry with propidium iodide staining is a widely used method for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). Propidium iodide is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with a 4N DNA content) will have twice the fluorescence intensity of cells in the G0/G1 phase (with a 2N DNA content), while cells in the S phase (undergoing DNA synthesis) will have an intermediate fluorescence intensity. By treating cells with this compound and subsequently analyzing their DNA content by flow cytometry, researchers can quantify the percentage of cells in each phase of the cell cycle and determine if the compound induces cell cycle arrest at a specific phase.
Data Presentation
The following table summarizes representative data on the effects of this compound on the cell cycle distribution of a hypothetical cancer cell line. This data is illustrative and based on the expected effects of dual EGFR and AURKB inhibition, which often leads to an accumulation of cells in the G2/M phase.
| Treatment Group | Concentration (nM) | % Cells in G0/G1 | % Cells in S Phase | % Cells in G2/M |
| Vehicle Control (DMSO) | 0 | 65.2 ± 3.1 | 15.5 ± 1.8 | 19.3 ± 2.5 |
| This compound | 10 | 58.9 ± 2.9 | 13.1 ± 1.5 | 28.0 ± 3.3 |
| This compound | 50 | 45.7 ± 4.2 | 10.8 ± 1.2 | 43.5 ± 4.8 |
| This compound | 100 | 30.1 ± 3.8 | 8.5 ± 1.0 | 61.4 ± 5.1 |
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis.
Detailed Protocol
-
Cell Seeding:
-
Seed the cancer cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.
-
Incubate the plates overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. A vehicle control (DMSO) should also be prepared.
-
Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Harvesting and Fixation:
-
After incubation, collect the culture medium (which may contain detached, apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.
-
Store the fixed cells at -20°C for at least 2 hours. Cells can be stored for several weeks at this temperature.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes to pellet them.
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cells once with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI Staining Solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a laser that excites at 488 nm and collect the PI fluorescence signal in the appropriate detector (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram. Gate on single cells to exclude doublets and aggregates.
-
Signaling Pathway Diagrams
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and its inhibition.
Aurora Kinase B Signaling Pathway and Cell Cycle Regulation
Caption: Role of Aurora Kinase B in mitosis and induction of G2/M arrest.
References
- 1. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijms.sums.ac.ir [ijms.sums.ac.ir]
- 3. The Aurora Kinases in Cell Cycle and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AURKB as a target in non-small cell lung cancer with acquired resistance to anti-EGFR therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Using CRISPR/Cas9 to Validate the Targets of the Dual Inhibitor Egfr/aurkb-IN-1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Egfr/aurkb-IN-1 is a potent dual inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase B (AURKB).[1][2] Both EGFR and AURKB are crucial regulators of cell proliferation and survival, and their aberrant activity is frequently implicated in cancer.[3][4] EGFR, a receptor tyrosine kinase, activates downstream signaling pathways such as RAS-RAF-MEK-ERK and PI3K-AKT to promote cell growth and survival.[5][6][7] AURKB, a serine/threonine kinase, plays a pivotal role in proper chromosome segregation and cytokinesis during mitosis.[8] Dual inhibition of EGFR and AURKB presents a promising strategy to overcome resistance to single-target therapies and enhance anti-cancer efficacy.[2][9]
This application note provides a detailed framework for utilizing CRISPR/Cas9-mediated gene editing to validate EGFR and AURKB as the specific targets of this compound. By generating knockout cell lines for EGFR and AURKB, researchers can definitively assess the on-target effects of the inhibitor and dissect its mechanism of action.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound and Comparator Compounds. [2]
| Compound | Target | IC50 (µM) |
| This compound (Compound 7) | L858R EGFR | 0.07 |
| AURKB | 1.1 | |
| Compound 2 | L858R EGFR | 0.01 |
| AURKB | >10 | |
| Compound 5 | L858R EGFR | 0.22 |
| AURKB | 0.05 |
Table 2: Cellular Activity of this compound in Ba/F3 Cells. [2]
| Compound | Cell Line | IC50 (µM) |
| This compound (Compound 7) | Ba/F3 L858R EGFR | 0.008 |
| Ba/F3 EGFR | 0.15 | |
| Compound 6 | Ba/F3 L858R EGFR | 0.009 |
| Ba/F3 EGFR | 0.18 |
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of EGFR and AURKB
This protocol describes the generation of stable knockout cell lines for EGFR and AURKB in a cancer cell line of interest (e.g., A549, a non-small cell lung cancer line with EGFR expression).
Materials:
-
Cancer cell line (e.g., A549)
-
Lentiviral vectors co-expressing Cas9 nuclease and a single guide RNA (sgRNA) targeting EGFR or AURKB.
-
Control lentiviral vector (non-targeting sgRNA)
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin or other selection antibiotic
-
Polybrene
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well and 6-well plates
-
FACS buffer (PBS with 2% FBS)
-
Antibodies for validation (e.g., anti-EGFR, anti-AURKB, anti-β-actin)
Protocol:
-
sgRNA Design and Cloning: Design at least two sgRNAs targeting different exons of EGFR and AURKB to minimize off-target effects. Clone the sgRNA sequences into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids using a suitable transfection reagent. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction of Target Cells: Seed the target cancer cell line (e.g., A549) in 6-well plates. The following day, transduce the cells with the lentiviral particles in the presence of polybrene (8 µg/mL).
-
Selection of Transduced Cells: After 48 hours, replace the medium with fresh medium containing the appropriate concentration of puromycin to select for successfully transduced cells.
-
Single-Cell Cloning: After selection, perform limiting dilution in 96-well plates to isolate single-cell clones.
-
Validation of Knockout: Expand the single-cell clones and validate the knockout of EGFR and AURKB at the protein level using Western blotting.
Cell Viability Assay (CellTiter-Glo®)
This protocol measures cell viability by quantifying ATP, an indicator of metabolically active cells.[10][11]
Materials:
-
Wild-type, EGFR knockout, and AURKB knockout cell lines
-
This compound
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed wild-type, EGFR knockout, and AURKB knockout cells in a 96-well opaque-walled plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot the dose-response curves to determine the IC50 values.
Western Blotting
This protocol is for detecting the protein levels of EGFR, AURKB, and downstream signaling molecules.
Materials:
-
Wild-type, EGFR knockout, and AURKB knockout cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AURKB, anti-p-AURKB, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST and detect the protein bands using an ECL substrate and an imaging system.
Mandatory Visualizations
Caption: EGFR Signaling Pathway.
Caption: AURKB Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. glpbio.com [glpbio.com]
- 2. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 4. AURKB activates EMT through PI3K/AKT signaling axis to promote ICC progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 9. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 11. ch.promega.com [ch.promega.com]
Application Notes and Protocols for Preclinical Evaluation of Dual EGFR/AURKB Inhibitors using Patient-Derived Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of resistance to Epidermal Growth Factor Receptor (EGFR) targeted therapies remains a significant challenge in oncology. One promising strategy to overcome this resistance is the dual inhibition of EGFR and Aurora B Kinase (AURKB).[1][2][3] This approach aims to simultaneously block the primary oncogenic signaling pathway driven by EGFR and a key regulator of mitosis, AURKB, thereby inducing synthetic lethality and preventing the emergence of resistant clones.[4][5] These application notes provide a comprehensive guide to developing and utilizing patient-derived xenograft (PDX) models for the preclinical evaluation of dual EGFR/AURKB inhibitors, using "Egfr/aurkb-IN-1" as a representative investigational compound.
PDX models, established by implanting patient tumor tissue directly into immunodeficient mice, are known to better recapitulate the heterogeneity and molecular characteristics of the original human tumor compared to traditional cell line-derived xenografts.[6] This makes them a more predictive preclinical model for assessing the efficacy of novel cancer therapeutics.
Mechanism of Action: Dual EGFR and AURKB Inhibition
EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades such as the RAS/RAF/MEK and PI3K/AKT pathways, promoting cell proliferation and survival.[2][7] In many cancers, EGFR is mutated or overexpressed, leading to constitutive activation of these pro-tumorigenic pathways.[2] Small molecule tyrosine kinase inhibitors (TKIs) targeting EGFR have shown clinical success but are often limited by acquired resistance.[1][8]
Aurora B kinase is a crucial serine/threonine kinase that plays a central role in mitosis, ensuring proper chromosome segregation and cytokinesis.[2] Its overexpression in various cancers is associated with genomic instability and tumor progression.[2][3] Inhibition of AURKB leads to mitotic catastrophe and cell death.[1][8]
The rationale for dual inhibition of EGFR and AURKB stems from the observation that cancer cells resistant to EGFR inhibitors can become dependent on alternative survival pathways, including those involving mitotic regulators like AURKB.[4][5][9] By targeting both pathways simultaneously, a dual inhibitor like this compound can potentially:
-
Induce synergistic cancer cell killing: By blocking two critical and distinct cellular processes.
-
Overcome and prevent resistance: By targeting a key mechanism of escape from EGFR inhibition.[1][8]
-
Broaden the therapeutic window: By potentially being effective in tumors with primary or acquired resistance to EGFR TKIs.
Signaling Pathway Diagram
References
- 1. Targeting Aurora B kinase prevents and overcomes resistance to EGFR inhibitors in lung cancer by enhancing BIM- and PUMA-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Promising Therapy in Lung Cancer: Spotlight on Aurora Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora kinase A drives the evolution of resistance to third generation EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aurora kinases shed light on resistance to EGFR inhibition in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. Targeting Aurora B Kinase Prevents and Overcomes Resistance to EGFR Inhibitors in Lung Cancer by Enhancing BIM- and PUMA-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting Egfr/aurkb-IN-1 solubility issues in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Egfr/aurkb-IN-1, focusing on solubility issues in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
While a definitive maximum solubility has not been published, a stock solution of 25.0 mg/mL in DMSO has been successfully used to prepare aqueous working solutions. For in vivo studies, a working solution with a concentration of at least 2.5 mg/mL (6.31 mM) can be achieved in a vehicle containing 10% DMSO.[1]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
If you are experiencing difficulty dissolving this compound in DMSO, please refer to the troubleshooting workflow below. Common techniques to aid dissolution include vortexing, ultrasonication, and gentle heating.[2][3]
Q3: Can I heat the this compound/DMSO solution to improve solubility?
Yes, gentle heating can be used to aid dissolution. However, it is critical not to exceed 50°C to prevent potential degradation of the compound.[2]
Q4: The inhibitor precipitated out of solution after I diluted my DMSO stock in an aqueous buffer or cell culture medium. How can I prevent this?
Precipitation upon dilution of a DMSO stock in an aqueous solution is a common issue for many organic compounds. To mitigate this, it is recommended to first make intermediate serial dilutions of the concentrated stock in DMSO before adding it to the final aqueous medium. Most cell lines can tolerate a final DMSO concentration of up to 0.1%, but it is crucial to include a vehicle control (DMSO alone) in your experiments.
Q5: What is the recommended storage condition for this compound stock solutions in DMSO?
For optimal stability, aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Data Presentation
Table 1: this compound Solubility and Stock Solution Parameters
| Parameter | Value | Reference |
| Reported Stock Solution in DMSO | 25.0 mg/mL | [1] |
| In Vivo Working Solution Concentration | ≥ 2.5 mg/mL (6.31 mM) | [1] |
| In Vivo Working Solution Vehicle | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
Experimental Protocols
Protocol 1: Preparation of a 25 mg/mL Stock Solution of this compound in DMSO
-
Preparation: Allow the vial of solid this compound and a fresh, anhydrous bottle of DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 25 mg/mL concentration.
-
Mixing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication (if necessary): If the solid is not fully dissolved, place the vial in an ultrasonic water bath for 15-30 minutes.
-
Gentle Heating (if necessary): If solids persist, warm the solution in a water bath at a temperature no higher than 50°C for 10-15 minutes, with intermittent vortexing.[2]
-
Sterilization: Once fully dissolved, sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the sterile stock solution into single-use vials and store at -20°C or -80°C.
Visualizations
References
optimizing Egfr/aurkb-IN-1 concentration for IC50 determination
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Egfr/aurkb-IN-1 in their experiments, with a focus on optimizing its concentration for accurate IC50 determination.
Frequently Asked Questions (FAQs)
Q1: What is the general starting concentration range for this compound in an IC50 determination experiment?
A1: For initial range-finding experiments, it is recommended to use a broad concentration range of this compound. A common starting point is a 10-point serial dilution series, starting from a high concentration of 10 µM and diluting down to the low nanomolar or picomolar range. This wide range helps in identifying the approximate potency of the inhibitor in your specific cell line or kinase assay.
Q2: How long should I incubate the cells with this compound before assessing cell viability?
A2: The optimal incubation time can vary depending on the cell line and the specific biological question being addressed. A standard starting point is a 72-hour incubation period. This duration is often sufficient to observe significant effects on cell proliferation. However, for some cell lines or to investigate earlier cellular responses, shorter incubation times (e.g., 24 or 48 hours) may be more appropriate. It is advisable to perform a time-course experiment to determine the optimal incubation time for your system.
Q3: What cell seeding density should I use for my IC50 experiment?
A3: The ideal cell seeding density ensures that the cells are in the exponential growth phase at the time of analysis and that the control (untreated) wells do not become over-confluent by the end of the experiment. This density needs to be optimized for each cell line. A good starting point is to seed between 2,000 and 10,000 cells per well in a 96-well plate. A preliminary experiment to determine the growth rate of your specific cell line is highly recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the determination of the IC50 value for this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | 1. Inconsistent cell seeding. 2. Pipetting errors during compound dilution or addition. 3. Edge effects in the microplate. | 1. Ensure thorough cell mixing before seeding and use a multichannel pipette for consistency. 2. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the plate or fill them with sterile PBS or media to maintain humidity. |
| No significant inhibition observed even at high concentrations | 1. The cell line is resistant to this compound. 2. The inhibitor has degraded. 3. Insufficient incubation time. | 1. Verify the expression and activity of EGFR and Aurora B in your cell line. Consider using a sensitive positive control cell line. 2. Check the storage conditions and age of the compound. Prepare fresh stock solutions. 3. Increase the incubation time (e.g., up to 96 hours) or perform a time-course experiment. |
| A very steep or very shallow dose-response curve | 1. Inappropriate concentration range. 2. Off-target effects at high concentrations. 3. Assay window is too small. | 1. Adjust the concentration range to better bracket the IC50 value. Use a narrower dilution series around the expected IC50. 2. Lower the highest concentration used. Consider using a more specific inhibitor as a control. 3. Optimize the assay conditions (e.g., cell density, incubation time) to maximize the difference between the positive and negative controls. |
| Inconsistent IC50 values across experiments | 1. Variation in cell passage number. 2. Differences in reagent lots (e.g., FBS, media). 3. Fluctuation in incubator conditions (CO2, temperature, humidity). | 1. Use cells within a consistent and narrow passage number range for all experiments. 2. Test new lots of reagents before use in critical experiments. 3. Regularly monitor and calibrate incubator conditions. |
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination using MTT
-
Cell Seeding:
-
Trypsinize and count cells to ensure they are in the exponential growth phase.
-
Seed the cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., 10 µM to 1 nM). It is advisable to prepare intermediate dilutions in culture medium.
-
Add 100 µL of the diluted compound to the respective wells, resulting in a final volume of 200 µL per well. Include vehicle control (DMSO) and untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Dual inhibition of EGFR and Aurora B signaling pathways by this compound.
Caption: A standard workflow for determining the IC50 value of this compound.
Caption: A decision tree for troubleshooting common issues in IC50 determination.
overcoming off-target effects of Egfr/aurkb-IN-1
Welcome to the technical support center for Egfr/aurkb-IN-1, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Aurora B Kinase (AURKB). This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and overcoming potential challenges during their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using a dual EGFR/AURKB inhibitor like this compound?
A1: Dual inhibition of EGFR and AURKB is a strategic approach to overcome resistance to EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC).[1] Upregulation of AURKB has been identified as a mechanism of acquired resistance to EGFR inhibitors. By simultaneously targeting both proteins, this compound aims to provide a more durable anti-cancer effect and prevent or delay the emergence of resistance.[1][2]
Q2: What are the primary on-target and potential off-target effects of this compound?
A2: The primary on-target effects of this compound are the inhibition of EGFR and AURKB signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. However, like many kinase inhibitors, this compound may exhibit off-target activity. Based on kinase profiling of similar dual inhibitors, potential off-target kinases could include fms-like tyrosine kinase 3 (FLT3) and bone morphogenetic protein receptor type 2 (BMPR2).[1]
Q3: What are the known off-target effects associated with inhibiting FLT3 and how can they be monitored?
A3: Off-target inhibition of FLT3 by Aurora B inhibitors can lead to hematological toxicities, such as neutropenia, due to the role of FLT3 in hematopoiesis.[3] Researchers should monitor for signs of myelosuppression in in vivo studies. This can be assessed through complete blood counts (CBCs) at baseline and regular intervals during treatment.
Q4: How can I differentiate between on-target and off-target effects in my cellular assays?
A4: To distinguish between on-target and off-target effects, consider the following experimental approaches:
-
Rescue experiments: Overexpress a drug-resistant mutant of EGFR or AURKB in your cells. If the observed phenotype is rescued, it is likely an on-target effect.
-
RNAi/CRISPR validation: Use siRNA or CRISPR/Cas9 to specifically knock down EGFR or AURKB. If the phenotype of the inhibitor is mimicked, it confirms an on-target effect.
-
Use of structurally distinct inhibitors: Compare the effects of this compound with other EGFR or AURKB inhibitors that have different chemical scaffolds and off-target profiles.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Unexpectedly high level of apoptosis in non-cancerous cell lines. | Off-target toxicity. | 1. Perform a dose-response curve to determine the lowest effective concentration. 2. Test the inhibitor in a panel of cell lines with varying expression levels of EGFR and AURKB to assess for a therapeutic window. 3. Validate the on-target effect using RNAi or CRISPR knockdown of EGFR and AURKB. |
| Inconsistent results between experimental replicates. | Compound instability or degradation. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Store stock solutions at the recommended temperature and protect from light. 3. Verify the concentration and purity of the compound using analytical methods like HPLC. |
| Development of resistance to this compound in long-term cell culture. | Upregulation of bypass signaling pathways. | 1. Perform RNA sequencing or proteomic analysis on resistant cells to identify potential bypass mechanisms. 2. Investigate combination therapies with inhibitors of the identified bypass pathways. |
| Cell morphology changes indicative of mitotic catastrophe followed by cell death. | On-target AURKB inhibition. | This is an expected on-target effect of AURKB inhibition. To confirm, you can perform cell cycle analysis by flow cytometry to look for an increase in the G2/M population and polyploidy. |
| Reduced efficacy in in vivo models compared to in vitro data. | Poor pharmacokinetic properties or bioavailability. | 1. Assess the pharmacokinetic profile of this compound in the animal model being used. 2. Consider alternative dosing regimens or formulation strategies to improve exposure. |
Data Presentation
Table 1: Kinase Selectivity Profile of Representative Dual EGFR/AURKB Inhibitors
This table summarizes the kinase selectivity of compounds with similar dual inhibitory mechanisms to this compound, as determined by a kinase panel screen at a 1 µM concentration.[1]
| Compound | Primary Targets (% Inhibition) | Significant Off-Targets (>70% Inhibition) | S35 Selectivity Score * |
| Compound 5-like | EGFR (84%), L858R EGFR (66%) | PI3KC2B (74%) | 0.022 |
| Compound 6-like | AURKB (85%) | BMPR2 (97%) | 0.022 |
| Compound 7-like | L858R EGFR (97%), EGFR (80%) | FLT3 (75%) | 0.022 |
*The S35 selectivity score is calculated by dividing the number of kinases inhibited by >35% by the total number of kinases tested. A lower score indicates higher selectivity.[1]
Experimental Protocols
Protocol 1: Western Blot Analysis to Confirm On-Target EGFR and AURKB Inhibition
-
Cell Treatment: Plate cells at a density of 1 x 10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO as a vehicle control for the desired time point (e.g., 6, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against phospho-EGFR (Tyr1068), total EGFR, phospho-Aurora B (Thr232), total Aurora B, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Plate cells and treat with this compound as described in Protocol 1 for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. An increase in the G2/M and polyploid (>4N) populations is indicative of AURKB inhibition.
Visualizations
Caption: EGFR and AURKB signaling pathways targeted by this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Aurora B Kinase Prevents and Overcomes Resistance to EGFR Inhibitors in Lung Cancer by Enhancing BIM- and PUMA-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
improving the bioavailability of Egfr/aurkb-IN-1 for in vivo studies
Welcome to the technical support center for Egfr/aurkb-IN-1. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for improving the in vivo bioavailability of this dual Epidermal Growth Factor Receptor (EGFR) and Aurora B Kinase (AURKB) inhibitor.
Understanding the Biological Context
This compound is a potent small molecule inhibitor designed to target two key regulators of cell proliferation and survival. EGFR activation drives downstream pathways like PI3K/AKT and RAS/MAPK, promoting cell growth, while AURKB is a critical component of the chromosomal passenger complex essential for proper cell division.[1][2][3] Dual inhibition offers a promising strategy for overcoming cancer cell resistance.[1][4]
Frequently Asked Questions (FAQs)
Q1: Why is achieving adequate in vivo bioavailability for this compound challenging?
A1: Like many kinase inhibitors, this compound is a lipophilic molecule with low aqueous solubility.[5][6] Such compounds are often categorized as Biopharmaceutics Classification System (BCS) Class II or IV, meaning their absorption after oral administration is limited by their poor solubility and dissolution rate in the gastrointestinal tract.[7][8] This can lead to low plasma concentrations and high variability between test subjects.[6]
Q2: What are the primary formulation strategies to improve the oral bioavailability of poorly soluble compounds?
A2: There are three main approaches to enhance the bioavailability of poorly soluble drugs from a formulation perspective:[7]
-
Solubilization: Using co-solvents, surfactants, or cyclodextrins to dissolve the compound in a liquid vehicle.
-
Particle Size Reduction: Increasing the surface area of the drug by reducing particle size (e.g., micronization, nanosuspensions) to improve the dissolution rate.[9][10]
-
Lipid-Based Formulations: Dissolving the compound in oils and surfactants to create lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS).[7][11] These can enhance absorption through the lymphatic system.[11]
Q3: How do I select the best formulation strategy for my in vivo study?
A3: The choice depends on the compound's physicochemical properties, the required dose, and the study's objective (e.g., efficacy vs. toxicology). A good starting point is to screen several prototype formulations. For early preclinical studies, a simple solution or suspension may be sufficient if the required exposure is achieved. For compounds with significant solubility challenges, more advanced formulations like nanosuspensions or SEDDS are often necessary.[5][12]
Troubleshooting Guide
Problem: I am observing very low or undetectable plasma exposure of this compound after oral dosing in rodents. What are the likely causes and how can I fix this?
This is a common issue stemming from poor absorption. Follow this troubleshooting workflow to identify and resolve the problem.
Comparative Formulation Data
Screening different formulation types is critical. The table below presents hypothetical pharmacokinetic (PK) data in rats for this compound in various formulations to illustrate the potential improvements.
| Formulation Type | Vehicle Composition | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) | Bioavailability (%) |
| Aqueous Suspension | 0.5% HPMC, 0.1% Tween 80 in water | 25 | 150 | 450 | 2% |
| Nanosuspension | 2% Poloxamer 188, 0.5% HPMC | 25 | 950 | 4,200 | 18% |
| SEDDS | 40% Capmul MCM, 40% Cremophor EL, 20% PEG 400 | 25 | 2,100 | 11,500 | 49% |
| IV Solution | 10% Solutol HS 15 in Saline | 2 | 1,800 | 2,350 | 100% |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the preparation of a lipid-based formulation designed to enhance the oral absorption of this compound.[6][11]
Materials:
-
This compound powder
-
Oil: Capmul® MCM (medium-chain mono- and di-glycerides)
-
Surfactant: Kolliphor® EL (Cremophor® EL)
-
Co-solvent: Polyethylene Glycol 400 (PEG 400)
-
Glass vials, magnetic stirrer, and stir bars
-
Heated water bath or stir plate
Procedure:
-
Weighing: Accurately weigh the required amounts of oil, surfactant, and co-solvent into a clear glass vial based on the desired ratio (e.g., 40:40:20 w/w).
-
Mixing: Place the vial on a magnetic stirrer and add a stir bar. Mix the components thoroughly at room temperature until a homogenous, clear liquid is formed. This is the "blank vehicle."
-
Drug Loading: While stirring, slowly add the pre-weighed this compound powder to the blank vehicle.
-
Solubilization: Gently heat the mixture to 37-40°C while continuously stirring. This will aid in the dissolution of the compound. Do not overheat, as it may degrade the compound or excipients.
-
Visual Inspection: Continue stirring until all the powder is completely dissolved and the solution is clear and free of any visible particles. This may take 30-60 minutes.
-
Equilibration: Once dissolved, remove the formulation from the heat and allow it to cool to room temperature. Let it sit for at least one hour to ensure the drug does not precipitate upon cooling.
-
Storage: Store the final SEDDS formulation in a tightly sealed glass vial, protected from light, at room temperature or as determined by stability studies. Before dosing, visually inspect for any signs of precipitation.
General Workflow for Preclinical Pharmacokinetic (PK) Studies
The following diagram outlines the typical experimental workflow for evaluating a new formulation in an in vivo PK study.
References
- 1. Targeting Aurora B Kinase Prevents and Overcomes Resistance to EGFR Inhibitors in Lung Cancer by Enhancing BIM- and PUMA-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijms.sums.ac.ir [ijms.sums.ac.ir]
- 4. Paeoniae radix overcomes resistance to EGFR-TKIs via aurora B pathway suppression in lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
dealing with Egfr/aurkb-IN-1 degradation in cell culture media
Welcome to the technical support center for EGFR/AURKB-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this dual inhibitor in their cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data interpretation resources to address common challenges, with a specific focus on compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, dual-targeted small molecule inhibitor of Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase B (AURKB).[1][2] It functions by binding to the ATP-binding sites of both kinases, thereby preventing their phosphorylation activity and inhibiting downstream signaling pathways that are crucial for cell growth, proliferation, and survival.[3] This dual inhibition is particularly relevant in certain cancers where both pathways are dysregulated.[3][4]
Q2: What are the recommended storage and handling conditions for this compound?
A2: For long-term storage, this compound powder should be stored at -20°C. Stock solutions should be prepared in a suitable solvent, such as DMSO, and stored at -80°C for up to six months or at -20°C for up to one month.[1] To avoid repeated freeze-thaw cycles that can lead to degradation, it is recommended to aliquot the stock solution into single-use volumes.[1] When preparing working solutions for cell culture experiments, it is best to freshly dilute the stock solution in pre-warmed media.[1]
Q3: I am observing inconsistent or weaker than expected effects of this compound in my cell-based assays. Could this be due to degradation?
A3: Yes, inconsistent or reduced efficacy of the inhibitor is a common sign of compound degradation in cell culture media. Small molecule inhibitors can be susceptible to various degradation pathways, including hydrolysis, oxidation, and enzymatic degradation by components in the serum. The stability of this compound in your specific cell culture media and conditions should be verified.
Q4: How can I assess the stability of this compound in my cell culture media?
A4: The stability of the inhibitor can be assessed by incubating it in your complete cell culture media at 37°C for various time points (e.g., 0, 2, 4, 8, 24, 48 hours). At each time point, an aliquot of the media is collected and the concentration of the intact inhibitor is quantified using a sensitive analytical method such as Liquid Chromatography-Mass Spectrometry (LC-MS). A detailed protocol for this is provided in the "Experimental Protocols" section.
Q5: What factors in the cell culture media can contribute to the degradation of this compound?
A5: Several factors can influence the stability of small molecules in cell culture media:
-
pH: The pH of the media can affect the rate of hydrolysis of certain chemical bonds.
-
Serum: Serum contains various enzymes, such as esterases and proteases, that can metabolize and degrade the inhibitor. The type and concentration of serum can have a significant impact.
-
Light Exposure: Some compounds are light-sensitive and can undergo photodegradation. It is advisable to minimize the exposure of the inhibitor and treated cells to direct light.
-
Reactive Oxygen Species (ROS): The metabolic activity of cells can generate ROS, which can lead to oxidative degradation of the inhibitor.
-
Binding to Plasticware: Small molecules can adsorb to the surface of plastic culture vessels, reducing the effective concentration in the media.
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common issues encountered when using this compound, with a focus on potential degradation.
Figure 1: Troubleshooting workflow for this compound.
Quantitative Data Summary
Due to the limited availability of specific public data on the degradation of this compound in cell culture media, the following table presents a template with hypothetical data to illustrate how to present and interpret stability results. Researchers are strongly encouraged to generate their own stability data using the provided protocol.
| Time (hours) | This compound Concentration (µM) in DMEM + 10% FBS | Percent Remaining | This compound Concentration (µM) in RPMI-1640 + 10% FBS | Percent Remaining |
| 0 | 1.00 | 100% | 1.00 | 100% |
| 2 | 0.95 | 95% | 0.92 | 92% |
| 4 | 0.88 | 88% | 0.85 | 85% |
| 8 | 0.75 | 75% | 0.70 | 70% |
| 24 | 0.45 | 45% | 0.38 | 38% |
| 48 | 0.20 | 20% | 0.15 | 15% |
Table 1: Hypothetical Stability Data of this compound in Different Cell Culture Media. This table illustrates a potential degradation profile. Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Media using LC-MS
Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with serum and supplements)
-
37°C incubator with 5% CO2
-
Sterile microcentrifuge tubes
-
LC-MS system
-
Acetonitrile
-
Formic acid
-
Internal standard (a structurally similar, stable compound not present in the media)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the complete cell culture medium with this compound to the desired final concentration (e.g., 1 µM).
-
Immediately take a "time 0" sample by transferring an aliquot (e.g., 100 µL) to a microcentrifuge tube.
-
Incubate the remaining medium at 37°C in a CO2 incubator.
-
At designated time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots of the medium.
-
To each collected aliquot, add an equal volume of acetonitrile containing the internal standard to precipitate proteins and extract the inhibitor.
-
Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
Analyze the samples by LC-MS to determine the concentration of the intact this compound relative to the internal standard.
-
Plot the percentage of remaining inhibitor against time to determine its stability profile.
Figure 2: Workflow for assessing inhibitor stability.
Signaling Pathway Diagrams
Understanding the targeted signaling pathways is crucial for interpreting experimental results.
Figure 3: Simplified EGFR signaling pathway.
Figure 4: Simplified Aurora B kinase signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - MedChem Express [bioscience.co.uk]
- 3. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
minimizing Egfr/aurkb-IN-1 toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing toxicity associated with Egfr/aurkb-IN-1 in animal models.
Introduction
This compound is a potent dual inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase B (AURKB).[1][2] This dual-inhibition strategy is being explored to overcome resistance to conventional EGFR inhibitors in cancer therapy, particularly in non-small cell lung cancer (NSCLC).[3][4] While this approach shows therapeutic promise, careful management of potential toxicities is crucial for successful preclinical studies. This guide provides practical advice for anticipating, monitoring, and mitigating adverse effects in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound simultaneously inhibits two key signaling proteins involved in cancer cell proliferation and survival.[1][4]
-
EGFR Inhibition: It blocks the tyrosine kinase activity of EGFR, interfering with downstream pathways like RAS/RAF/MEK and PI3K/AKT that drive tumor growth.[4]
-
AURKB Inhibition: It inhibits Aurora Kinase B, a crucial regulator of mitosis. This disruption of cell division can lead to polyploidy, G2/M cell cycle arrest, and ultimately, apoptosis (programmed cell death) in cancer cells.[3][4]
Q2: What are the expected toxicities of this compound in animal models?
A2: While specific public data on the comprehensive toxicity profile of this compound is limited, potential toxicities can be inferred from the known effects of individual EGFR and Aurora B inhibitors. It is reported that the toxicity profiles of EGFR and Aurora kinase inhibitors are generally non-overlapping.[5]
-
EGFR Inhibition-Related Toxicities: These commonly affect rapidly dividing cells in epithelial tissues.
-
Dermatological: Skin rash, dermatitis, and hair loss are common.
-
Gastrointestinal: Diarrhea, mucositis, and weight loss.
-
-
Aurora B Inhibition-Related Toxicities: These are primarily related to the disruption of mitosis in proliferating cells.
Q3: How should I formulate this compound for in vivo studies?
A3: Proper formulation is critical for bioavailability and to minimize local irritation. The following are suggested protocols for preparing this compound for in vivo administration[1]:
Protocol 1 (Aqueous-based):
-
Create a stock solution in DMSO.
-
Sequentially add the following co-solvents with thorough mixing after each addition:
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
The final concentration of DMSO should be 10%.
Protocol 2 (Oil-based):
-
Create a stock solution in DMSO.
-
Add 90% Corn Oil and mix thoroughly.
-
The final concentration of DMSO should be 10%.
Note: Always prepare fresh working solutions on the day of use. If precipitation occurs, gentle heating and/or sonication can aid dissolution.[1]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating potential toxicities during your experiments.
| Observed Issue | Potential Cause | Recommended Action(s) |
| Significant Weight Loss (>15-20%) | Drug toxicity (likely GI-related), dehydration, or tumor burden. | 1. Temporarily suspend dosing and monitor animal for recovery. 2. Provide supportive care (e.g., hydration with subcutaneous fluids). 3. Consider reducing the dose or dosing frequency upon resumption of treatment. 4. Evaluate for signs of gastrointestinal distress (see below). |
| Skin Rash, Dermatitis, Hair Loss | EGFR inhibition. | 1. Document the severity and progression of the skin reaction. 2. For mild to moderate reactions, continue treatment and monitor closely. 3. For severe reactions, consider a dose reduction or consultation with a veterinarian for topical treatments. |
| Diarrhea | EGFR and/or Aurora B inhibition affecting GI epithelium. | 1. Monitor hydration status and provide supportive care as needed. 2. Ensure a clean and dry cage environment. 3. If severe or persistent, a dose reduction or temporary cessation of treatment may be necessary. |
| Lethargy, Hunched Posture, Piloerection | General malaise due to drug toxicity or tumor progression. | 1. Perform a full clinical assessment of the animal. 2. Consider obtaining a complete blood count (CBC) to check for neutropenia or anemia. 3. If signs are severe, humane euthanasia may be warranted in accordance with institutional guidelines. |
| Signs of Infection (e.g., abscess, respiratory distress) | Potential secondary infection due to neutropenia. | 1. Obtain a CBC to confirm neutropenia. 2. Consult with a veterinarian regarding antibiotic treatment. 3. Consider dose reduction or modification of the treatment schedule to allow for hematopoietic recovery. |
Quantitative Toxicity Data
| Target | IC50 (nM) | Reference |
| L858R EGFR | 0.07 | [1] |
| AURKB | 1.1 | [1] |
IC50 values indicate the concentration of the inhibitor required to reduce the activity of the target by 50%.
Experimental Protocols
Toxicity Monitoring Protocol
A robust monitoring plan is essential for early detection of adverse effects.
-
Baseline Data Collection: Before initiating treatment, record the following for each animal:
-
Body weight
-
Baseline complete blood count (CBC) from a satellite group of animals.
-
General clinical observations (activity level, posture, coat condition).
-
-
On-Study Monitoring:
-
Daily:
-
Clinical observations for signs of distress (lethargy, hunched posture, ruffled fur).
-
Check for signs of skin rash or diarrhea.
-
-
Bi-weekly/Weekly:
-
Record body weight.
-
Perform CBCs to monitor for neutropenia, anemia, and thrombocytopenia. The frequency should be higher during the initial phase of the study.
-
-
-
Endpoint Criteria: Establish clear criteria for humane endpoints, such as:
-
Body weight loss exceeding 20%.
-
Severe, non-responsive clinical signs of distress.
-
Tumor burden exceeding institutional guidelines.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Dual inhibition of EGFR and Aurora B kinase signaling pathways by this compound.
Experimental Workflow for Toxicity Assessment
Caption: A typical experimental workflow for assessing in vivo toxicity of this compound.
Logical Relationship for Dose Adjustment
Caption: Decision-making flowchart for dose adjustments based on observed toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Opposing Effects of Inhibitors of Aurora-A and EGFR in Autosomal-Dominant Polycystic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Aurora kinase A drives the evolution of resistance to third generation EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase I pharmacokinetic and pharmacodynamic study of the aurora kinase inhibitor danusertib in patients with advanced or metastatic solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining Egfr/aurkb-IN-1 Treatment Schedules for Synergistic Effects
Welcome to the technical support center for optimizing treatment schedules with dual EGFR and Aurora B kinase inhibitors. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation to achieve synergistic effects.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining EGFR and Aurora B kinase inhibitors?
A1: The combination of EGFR and Aurora B inhibitors is designed to overcome resistance to EGFR-targeted therapies and enhance cancer cell death. EGFR inhibitors can block proliferation signals, but cancer cells can develop resistance. Aurora B kinase is crucial for cell division, and its inhibition can lead to mitotic catastrophe, especially in cells that have developed resistance to EGFR inhibitors. The combination can synergistically induce apoptosis, often through the upregulation of pro-apoptotic proteins like BIM and PUMA.[1][2]
Q2: What is "Egfr/aurkb-IN-1"?
A2: "this compound" appears to be a placeholder name for a dual inhibitor targeting both EGFR and Aurora B kinase. Several such dual inhibitors are in development, and this guide provides general principles and specific examples applicable to this class of compounds.
Q3: How do I determine if the effects of my EGFR and Aurora B inhibitor combination are synergistic?
A3: Synergy is typically determined by calculating a Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism. The Chou-Talalay method is a widely used approach for calculating CI values.[1]
Q4: What is the mechanism of synergy between EGFR and Aurora B inhibitors?
A4: The synergistic effect often results from the dual blockade of key survival and proliferation pathways. EGFR inhibition can lead to the upregulation of the pro-apoptotic protein BIM. Aurora B inhibition can also stabilize BIM and, in some contexts, induce the expression of another pro-apoptotic protein, PUMA, through transcription factors like FOXO1/3.[1] This combined induction of BIM and PUMA pushes the cancer cells towards apoptosis.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Inconsistent IC50 values for the dual inhibitor. | 1. Cell passage number variability. 2. Inconsistent cell seeding density. 3. Degradation of the inhibitor. 4. Variation in assay incubation times. | 1. Use cells within a consistent and low passage number range. 2. Ensure a uniform single-cell suspension and accurate cell counting for seeding. 3. Prepare fresh stock solutions of the inhibitor and store them appropriately. Perform a dose-response curve with a fresh batch of the compound. 4. Strictly adhere to the optimized incubation times for the specific cell line and assay. |
| High background in Western blots for phosphorylated proteins. | 1. Inappropriate blocking buffer. 2. Non-specific antibody binding. 3. Insufficient washing. 4. High concentration of primary or secondary antibody. | 1. Use 5% BSA in TBST for blocking when detecting phosphorylated proteins, as milk contains phosphoproteins that can increase background.[3] 2. Ensure the primary antibody is validated for the specific application and target. Run a negative control (e.g., lysate from untreated cells) to check for non-specific bands. 3. Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[3] 4. Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal and minimizes background. |
| No induction of BIM or PUMA protein expression after treatment. | 1. The cell line may not be dependent on the EGFR/Aurora B pathway for survival. 2. Insufficient drug concentration or treatment time. 3. Poor antibody quality for Western blotting. 4. The mechanism of synergy in your model is independent of BIM/PUMA. | 1. Screen a panel of cell lines to identify those sensitive to EGFR and Aurora B inhibition. 2. Perform a time-course and dose-response experiment to determine the optimal conditions for BIM and PUMA induction.[1] 3. Use a positive control (e.g., a cell line known to express BIM/PUMA upon treatment) to validate your antibody. 4. Investigate other potential mechanisms of synergy, such as effects on other cell cycle checkpoints or apoptosis pathways. |
| Combination Index (CI) values are inconsistent or suggest antagonism. | 1. Incorrect experimental design for synergy analysis. 2. Suboptimal range of drug concentrations. 3. Errors in data analysis. | 1. Use a fixed-ratio experimental design for synergy analysis to ensure a constant ratio of the two inhibitory activities across different concentrations. 2. The concentration range should bracket the IC50 values of the individual inhibitors.[4] 3. Use validated software for CI calculation (e.g., CompuSyn). Double-check data entry and the chosen synergy model (e.g., Loewe Additivity vs. Bliss Independence).[4][5] |
| Observed off-target effects. | 1. Kinase inhibitors can have activity against other kinases due to the conserved nature of the ATP-binding pocket. | 1. Perform a kinome scan to profile the selectivity of your inhibitor.[6] 2. Use a structurally unrelated inhibitor for the same target to confirm that the observed phenotype is due to on-target inhibition. 3. Use genetic approaches (e.g., siRNA or CRISPR) to validate the role of the target kinase. |
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative dual EGFR/AURKB inhibitors against various cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of Dual EGFR/AURKB Inhibitors
| Compound | L858R EGFR IC50 (μM) | AURKB IC50 (μM) |
| Compound 5 | 0.12 | 0.04 |
| Compound 6 | 0.03 | 0.15 |
| Compound 7 | 0.02 | 0.08 |
Data adapted from a study on newly synthesized dual EGFR/AURKB inhibitors.[2]
Table 2: Cellular Activity of Dual EGFR/AURKB Inhibitors in NSCLC Cell Lines
| Compound | Cell Line (Mutation) | IC50 (μM) |
| Compound 5 | NCI-H1975 (L858R/T790M EGFR) | 1.8 |
| Compound 7 | A549 (KRAS) | 7.5 |
Data represents the concentration required for 50% inhibition of cell growth.[2]
Key Experimental Protocols
Cell Viability Assay for Synergy Determination (MTT Assay)
This protocol is for determining the synergistic effects of a dual EGFR/AURKB inhibitor or a combination of two separate inhibitors on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., NCI-H1975 for NSCLC)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Dual EGFR/AURKB inhibitor (or individual EGFR and Aurora B inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the dual inhibitor or the individual inhibitors in complete medium. For combination studies, a fixed-ratio design is recommended. For example, prepare dilutions of Drug A and Drug B at a constant ratio of their IC50 values.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy.
-
Western Blot Analysis of Protein Phosphorylation and Apoptosis Markers
This protocol is to assess the effect of the inhibitor on the phosphorylation status of EGFR and Aurora B, and the expression of the pro-apoptotic proteins BIM and PUMA.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-p-EGFR (Tyr1068), rabbit anti-p-Aurora B (Thr232), rabbit anti-BIM, rabbit anti-PUMA, and a loading control like mouse anti-β-actin)
-
HRP-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP, anti-mouse IgG-HRP)
-
ECL detection reagent
-
Imaging system
Procedure:
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
-
Gel Electrophoresis and Transfer:
-
Load samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane at 100V for 1-2 hours.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3]
-
Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation. Recommended starting dilutions: 1:1000 for phospho-specific and apoptosis-related antibodies, 1:5000 for loading controls.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted 1:2000-1:5000 in 5% BSA in TBST) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
Visualizations
Signaling Pathway of EGFR and Aurora B Crosstalk
Caption: EGFR and Aurora B signaling crosstalk in apoptosis regulation.
Experimental Workflow for Synergy Assessment
Caption: Workflow for assessing synergistic effects of kinase inhibitors.
References
- 1. Targeting Aurora B Kinase Prevents and Overcomes Resistance to EGFR Inhibitors in Lung Cancer by Enhancing BIM- and PUMA-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 4. Applying synergy metrics to combination screening data: agreements, disagreements and pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. encountering-unpredicted-off-target-effects-of-pharmacological-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
how to address acquired resistance to Egfr/aurkb-IN-1 in vitro
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering acquired resistance to Egfr/aurkb-IN-1 in vitro.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Aurora B Kinase (AURKB). EGFR is a receptor tyrosine kinase that, when activated, triggers downstream signaling pathways like RAS/RAF/MEK/ERK and PI3K/AKT, promoting cell proliferation and survival.[1][2] AURKB is a serine/threonine kinase essential for proper cell division, including chromosome segregation and cytokinesis.[1] By simultaneously inhibiting both targets, this compound is designed to halt cancer cell proliferation and division, potentially overcoming resistance mechanisms associated with single-target agents.[1]
Q2: My cells have been treated with this compound for an extended period and are now proliferating again. What are the potential mechanisms of acquired resistance?
Acquired resistance to dual EGFR/AURKB inhibitors can be complex. Based on known mechanisms for individual EGFR and Aurora B inhibitors, resistance could arise from:
-
On-target secondary mutations: A common mechanism for EGFR inhibitors is the development of secondary mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, which can prevent the inhibitor from binding effectively.[3][4] Similarly, point mutations in the AURKB kinase domain have been shown to confer resistance to Aurora B inhibitors.[5][6]
-
Bypass pathway activation: Cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibited targets. A frequently observed mechanism for EGFR inhibitor resistance is the amplification of the MET receptor tyrosine kinase.[7][8][9][10] MET amplification can reactivate downstream signaling pathways like PI3K/AKT and MAPK/ERK, rendering the inhibition of EGFR ineffective.[8][11][12]
-
Persistent downstream signaling: Resistance can occur through the reactivation of pathways downstream of EGFR, such as the MAPK/ERK pathway.[13][14][15][16] This can be caused by amplifications of genes like MAPK1 or downregulation of negative regulators of the pathway.[13][15]
-
Upregulation of anti-apoptotic proteins: For the Aurora B inhibition component, resistance can be mediated by the upregulation of anti-apoptotic proteins like BCL2, which can protect cells from inhibitor-induced cell death.[17]
Q3: Can resistance be related to the Aurora Kinase A (AURKA) pathway?
Yes, the activation of Aurora Kinase A (AURKA), a protein related to AURKB, has been identified as a mechanism of resistance to third-generation EGFR inhibitors.[18][19][20][21] AURKA activation can help cells evade apoptosis induced by EGFR inhibition.[18][21] Therefore, investigating the expression and activation status of AURKA in your resistant cells could provide valuable insights.
Q4: Are there strategies to prevent or delay the onset of resistance in my cell cultures?
While completely preventing resistance is challenging, some in vitro strategies may help delay its emergence:
-
Intermittent Dosing: Instead of continuous exposure, a "pulsed" treatment, where the drug is removed for a period to allow cell recovery, may mimic clinical dosing schedules and potentially delay the selection of highly resistant clones.[22][23]
-
Combination Therapy: As suggested by preclinical studies, combining the dual inhibitor with an agent targeting a known bypass pathway (e.g., a MET inhibitor) from the outset could be a proactive strategy to prevent or overcome resistance.[11][24]
Troubleshooting Guide: Investigating Acquired Resistance
This guide provides a step-by-step workflow if you suspect your cell line has developed resistance to this compound.
Problem: My cancer cell line, which was previously sensitive to this compound, is now showing reduced sensitivity or is actively proliferating at the previously effective concentration.
Step 1: Confirm the Resistance Phenotype The first step is to quantitatively confirm the loss of sensitivity.
-
Action: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cell line. Compare this to the IC50 of the original, parental cell line.
-
Expected Outcome: A significant increase (typically >5-fold) in the IC50 value for the resistant line compared to the parental line confirms acquired resistance.
Step 2: Investigate Bypass Pathway Activation A common mechanism of resistance to EGFR inhibitors is the activation of alternative signaling pathways.
-
Action A (MET Amplification):
-
Protein Level: Use Western blot to check for overexpression of total MET and phosphorylated MET (p-MET) in the resistant cells compared to the parental cells.
-
Gene Level: Use quantitative PCR (qPCR) to determine the MET gene copy number. An increased copy number in resistant cells indicates gene amplification.
-
-
Action B (Downstream Signaling):
-
Protein Level: Use Western blot to assess the phosphorylation status of key downstream effectors like AKT (p-AKT) and ERK (p-ERK) in both parental and resistant cells, with and without this compound treatment.
-
-
Expected Outcome: If a bypass pathway is activated, you may observe high levels of p-MET, an increased MET gene copy number, and/or persistent phosphorylation of p-AKT or p-ERK in the resistant cells even in the presence of the inhibitor.[11][13]
Step 3: Analyze Potential On-Target Mutations If bypass pathways do not appear to be activated, the resistance may be due to mutations in the drug targets themselves.
-
Action: Sequence the kinase domains of the EGFR and AURKB genes in both the parental and resistant cell lines to identify any newly acquired mutations.
-
Expected Outcome: The presence of a new mutation in the kinase domain of either EGFR or AURKB in the resistant cell line, but not the parental line, would strongly suggest an on-target resistance mechanism.[5]
Step 4: Explore Strategies to Overcome Resistance Based on your findings, you can test strategies to re-sensitize the cells.
-
Action (If MET is amplified): Treat the resistant cells with a combination of this compound and a MET inhibitor (e.g., crizotinib, capmatinib).
-
Action (If ERK signaling is reactivated): Treat the resistant cells with a combination of this compound and a MEK inhibitor (e.g., trametinib).[14][15]
-
Expected Outcome: A synergistic effect, where the combination treatment effectively kills the resistant cells, would validate the identified resistance mechanism and suggest a potential therapeutic strategy.
Data Presentation
The following table shows example data from an experiment comparing a parental (sensitive) cell line to a derived resistant cell line.
| Parameter | Parental Cell Line | Resistant Cell Line | Fold Change |
| This compound IC50 | 50 nM | 1.2 µM (1200 nM) | 24-fold increase |
| MET Gene Copy Number | 2 | 14 | 7-fold increase |
| p-MET (relative densitometry) | 1.0 | 8.5 | 8.5-fold increase |
| p-ERK (relative densitometry) | 0.2 (with inhibitor) | 5.1 (with inhibitor) | 25.5-fold increase |
Key Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cell Line (Dose Escalation Method)
This protocol describes a common method for generating a drug-resistant cell line in vitro by gradually increasing the drug concentration over time.[23][25]
-
Initial IC50 Determination: First, determine the IC50 of this compound for the parental cell line.
-
Starting Concentration: Begin by culturing the parental cells in media containing this compound at a concentration equal to the IC50.
-
Culture and Monitor: Maintain the cells in this drug-containing medium, changing the medium every 3-4 days. Initially, a significant amount of cell death is expected.
-
Recovery: Wait for the surviving cells to repopulate the flask to approximately 70-80% confluency. This can take several weeks.
-
Dose Escalation: Once the cells are growing steadily at the current drug concentration, subculture them and increase the concentration of this compound by 1.5 to 2-fold.[23]
-
Repeat: Repeat steps 3-5, gradually increasing the drug concentration over several months.
-
Characterization: Periodically, test the IC50 of the cell population to monitor the development of resistance. It is also advisable to freeze down cell stocks at various stages.[25]
-
Stabilization: Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), culture the cells for several passages at the final concentration to ensure the resistance phenotype is stable.
Protocol 2: Cell Viability Assay (Using CellTiter-Glo®)
This protocol is for determining the IC50 of an inhibitor.
-
Cell Seeding: Seed cells (both parental and resistant) in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of culture medium. Incubate overnight.
-
Drug Dilution: Prepare a serial dilution of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different drug concentrations (including a vehicle-only control).
-
Incubation: Incubate the plate for 72 hours under standard culture conditions.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Lysis and Luminescence: Add 100 µL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control wells (100% viability) and plot the results as percent viability versus log drug concentration. Use a non-linear regression (sigmoidal dose-response) model to calculate the IC50 value.
Protocol 3: Western Blot for Protein Expression and Phosphorylation
This protocol is for analyzing changes in protein levels and activation states.
-
Cell Lysis: Culture parental and resistant cells to ~80% confluency. If investigating signaling, treat with this compound for a specified time (e.g., 2-4 hours) before harvesting. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody (e.g., anti-p-MET, anti-MET, anti-p-ERK, anti-ERK, anti-Actin) overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 8. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the protein of interest to a loading control (e.g., Actin).
Visualizations
Caption: Resistance via MET amplification bypass pathway.
Caption: Workflow for investigating acquired drug resistance.
References
- 1. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. meridian.allenpress.com [meridian.allenpress.com]
- 10. meridian.allenpress.com [meridian.allenpress.com]
- 11. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Reactivation of ERK signaling causes resistance to EGFR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Adaptive and Acquired Resistance to EGFR Inhibitors Converge on the MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. Determinants of Aurora kinase B inhibitor sensitivity in small cell lung cancer - Duan - Translational Lung Cancer Research [tlcr.amegroups.org]
- 18. Aurora kinase A drives the evolution of resistance to third generation EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. static1.squarespace.com [static1.squarespace.com]
- 20. Aurora kinase A drives the evolution of resistance to third-generation EGFR inhibitors in lung cancer [escholarship.org]
- 21. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 24. The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Egfr/aurkb-IN-1 Derivatives
Welcome to the technical support center for the synthesis of Egfr/aurkb-IN-1 and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this dual inhibitor.
Signaling Pathway Overview
This compound is a dual inhibitor targeting both the Epidermal Growth Factor Receptor (EGFR) and Aurora B Kinase (AURKB). Understanding the signaling pathways of these two kinases is crucial for appreciating the inhibitor's mechanism of action.
Caption: EGFR and Aurora B Kinase signaling pathways and the inhibitory action of this compound.
Synthetic Workflow Overview
The synthesis of this compound derivatives typically involves a multi-step process starting from a substituted pyrrolo[2,3-d]pyrimidine core. The following diagram outlines a general synthetic workflow.
Caption: Generalized synthetic workflow for this compound derivatives.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound derivatives, broken down by the key synthetic steps.
Step 1: Suzuki Coupling
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no product formation | 1. Inactive catalyst. 2. Poor quality of boronic acid. 3. Inappropriate base or solvent. 4. Electron-rich or sterically hindered substrate. | 1. Use fresh palladium catalyst and ensure inert atmosphere. 2. Check the purity of the boronic acid; consider using a boronate ester. 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water, DMF). 4. Use a more active catalyst system (e.g., with ligands like SPhos or XPhos). |
| Formation of significant side products (e.g., homo-coupling) | 1. Incorrect stoichiometry. 2. Reaction temperature too high. 3. Oxygen contamination. | 1. Use a slight excess of the boronic acid (1.1-1.5 equivalents). 2. Optimize the reaction temperature; run at the lowest effective temperature. 3. Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas. |
| Difficult purification | 1. Residual palladium catalyst. 2. Co-elution of starting materials and product. | 1. Treat the crude product with a palladium scavenger (e.g., QuadraSil®, SiliaMetS®). 2. Optimize the chromatography conditions (e.g., gradient elution, different solvent system). Consider recrystallization. |
Step 2: Nucleophilic Aromatic Substitution
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reaction | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Steric hindrance at the reaction site. | 1. Use a stronger base such as NaH or K₂CO₃ in a polar aprotic solvent like DMF or DMSO. 2. Increase the reaction temperature, potentially using microwave irradiation. 3. If sterically hindered, a longer reaction time or higher temperature may be necessary. |
| Decomposition of starting material or product | 1. Reaction temperature too high. 2. Presence of water with a strong base. | 1. Monitor the reaction closely by TLC or LC-MS and avoid excessive heating. 2. Ensure anhydrous conditions when using strong bases like NaH. |
| Formation of O- vs. N-alkylation products (if applicable) | 1. Reaction conditions favoring one over the other. | 1. The choice of solvent and base can influence the selectivity. Aprotic solvents generally favor O-alkylation, while protic solvents can favor N-alkylation. |
Step 3: Amide Bond Formation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of amide product | 1. Inefficient coupling reagent. 2. Low nucleophilicity of the heterocyclic amine. 3. Steric hindrance around the amine or carboxylic acid. | 1. Screen different coupling reagents (e.g., HATU, HOBt/EDC, T3P). 2. Add an activating agent like DMAP (catalytic amount). For electron-deficient amines, stronger coupling agents may be needed.[1] 3. Increase reaction time and/or temperature. |
| Side reaction: Racemization (if chiral centers are present) | 1. Use of certain coupling reagents and bases. | 1. Use coupling reagents known to suppress racemization, such as COMU or OxymaPure®. |
| Difficult purification of the final product | 1. Contamination with coupling agent byproducts. 2. Polymerization of the acrylamide moiety. | 1. Use water-soluble coupling agents (like EDC) to facilitate removal by aqueous workup. 2. Handle the acryloyl chloride or acrylic acid with care, avoiding high temperatures and light. Consider adding a radical inhibitor (e.g., BHT) during purification if polymerization is an issue. Purification can be challenging and may require distillation under reduced pressure or recrystallization from specific solvents.[2][3] |
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of the Suzuki coupling reaction?
A1: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most effective methods. For TLC, use a solvent system that provides good separation between the starting materials and the product. LC-MS is particularly useful for confirming the mass of the desired product and identifying any major side products.
Q2: I am having trouble with the solubility of my starting materials in the chosen solvent for the nucleophilic aromatic substitution. What can I do?
A2: If solubility is an issue, consider using a more polar aprotic solvent such as DMF, DMSO, or NMP. Gentle heating can also improve solubility, but be cautious of potential decomposition at high temperatures. In some cases, a co-solvent system may be beneficial.
Q3: The final acrylamide product appears to be unstable and polymerizes upon storage. How can I prevent this?
A3: The acrylamide functional group is susceptible to polymerization. Store the final compound in a cool, dark place, preferably under an inert atmosphere. Adding a small amount of a radical inhibitor like hydroquinone or BHT to the storage container can also help to prevent polymerization.
Q4: My amide coupling reaction is sluggish even with standard coupling reagents. What are my options?
A4: For difficult amide couplings involving electron-deficient or sterically hindered amines, more powerful coupling reagents may be necessary.[4][5][6] Consider using phosphonium-based reagents like PyBOP or uranium-based reagents like HATU in combination with a non-nucleophilic base such as DIPEA. Alternatively, converting the carboxylic acid to an acid chloride using reagents like thionyl chloride or oxalyl chloride prior to reaction with the amine can be a more forceful approach, though it may require protection of other sensitive functional groups.
Q5: What are some common safety precautions to take when working with acrylamide derivatives?
A5: Acrylamide and its derivatives are potential neurotoxins and carcinogens. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and prevent skin contact.
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes based on related literature for the synthesis of similar pyrrolo[2,3-d]pyrimidine derivatives. Note that these are general guidelines and optimization will be necessary for specific substrates.
| Reaction Step | Typical Reagents & Conditions | Typical Yield Range | Key Parameters to Monitor |
| Suzuki Coupling | Pd(PPh₃)₄ or PdCl₂(dppf), K₂CO₃ or K₃PO₄, Dioxane/H₂O (4:1), 80-100 °C, 4-12 h | 60-90% | Disappearance of starting halide, formation of product by TLC/LC-MS. |
| Nucleophilic Aromatic Substitution | NaH or K₂CO₃, DMF or DMSO, 80-120 °C, 2-8 h | 50-85% | Consumption of starting materials by TLC/LC-MS. |
| Amide Bond Formation | HATU/DIPEA or EDC/HOBt/DMAP, DMF or CH₂Cl₂, RT, 4-16 h | 40-75% | Formation of the amide product by TLC/LC-MS. |
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3855075A - Method of purification of acrylamide by distillation with a polymer inhibitor - Google Patents [patents.google.com]
- 3. US3324180A - Purification of acrylamide - Google Patents [patents.google.com]
- 4. asiaresearchnews.com [asiaresearchnews.com]
- 5. reddit.com [reddit.com]
- 6. hepatochem.com [hepatochem.com]
improving the signal-to-noise ratio in Egfr/aurkb-IN-1 kinase assays
Welcome to the technical support center for Egfr/aurkb-IN-1 kinase assays. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and improve the signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dual-targeted inhibitor that blocks the phosphorylation activity of both Epidermal Growth Factor Receptor (EGFR) and Aurora B Kinase (AURKB).[1] By targeting these two key proteins, the inhibitor can interfere with cancer cell growth, division, and metastasis.[1] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, while AURKB is a serine/threonine kinase essential for proper chromosome segregation and cell division.[2][3]
Q2: What are the most critical parameters to optimize to achieve a high signal-to-noise ratio?
Achieving a high signal-to-noise ratio requires careful optimization of several key parameters. The most critical are:
-
Enzyme Concentration: Use the lowest amount of kinase that provides a robust signal in the linear range of the assay.[4]
-
ATP Concentration: This is crucial as most inhibitors are ATP-competitive.[5] Assays are often performed at the ATP Km,app (the concentration of ATP that gives half-maximal enzyme velocity) to ensure sensitivity to competitive inhibitors.[5][6]
-
Substrate Concentration: The substrate concentration should also be optimized, with a general guideline being around five times the amount of ATP per reaction.[4]
-
Reaction Time: The incubation time should be long enough to generate a sufficient signal but short enough to ensure the reaction remains in the linear phase.[4]
Q3: Why is the ATP concentration so important in kinase inhibitor assays?
The concentration of ATP significantly affects the inhibitory activity (IC50) of ATP-competitive inhibitors like this compound.[5] Cellular ATP concentrations are in the millimolar (mM) range, which is often much higher than the Km of most kinases.[5] In a cell-free biochemical assay, using an ATP concentration close to the Km value makes the assay more sensitive to the inhibitor. The relationship is described by the Cheng-Prusoff equation, which shows that the IC50 value increases with higher ATP concentrations.[5] Therefore, standardizing the ATP concentration is essential for comparing the potency of different inhibitors.
Troubleshooting Guide
This guide addresses common issues encountered during this compound kinase assays.
Problem 1: High Background Signal
Q: My negative controls (wells without kinase enzyme) have a high signal. What could be causing this?
A: High background signal can obscure the true signal from kinase activity and is a common issue. Potential causes and solutions are outlined below:
| Potential Cause | Recommended Solution |
| Nonspecific Antibody Binding | If using an antibody-based detection method, the primary or secondary antibody may be cross-reacting with other components in the well.[7] Solution: Titrate the antibody to its optimal concentration and run a control with only the secondary antibody to check for nonspecific binding.[7] |
| Reagent Contamination | Buffers or other reagents may be contaminated with ATP or phosphopeptides. Solution: Use fresh, high-quality reagents. Filter-sterilize buffers if necessary. |
| Endogenous Enzyme Activity | If using cell lysates, endogenous peroxidases or phosphatases can interfere with the assay.[8][9] Solution: Include appropriate inhibitors for these enzymes in your lysis buffer or use quenching solutions like 3% H2O2 for peroxidases.[8][9] |
| High Substrate Concentration | Excessively high substrate concentrations can sometimes lead to a higher background. Solution: Titrate the substrate to the lowest concentration that still provides a good dynamic range.[4] |
Problem 2: Low Signal or No Kinase Activity
Q: My positive controls show very weak signal or no signal at all. What should I investigate?
A: A weak or absent signal in positive control wells indicates a problem with the kinase reaction itself. Consider the following factors:
| Potential Cause | Recommended Solution |
| Inactive Kinase Enzyme | The enzyme may have degraded due to improper storage or repeated freeze-thaw cycles. Solution: Aliquot the enzyme upon receipt and store it at -80°C.[10] Always thaw on ice and handle it gently.[10] Run a titration of a new enzyme lot to confirm activity. |
| Suboptimal Reagent Concentrations | The concentrations of ATP and the peptide substrate are critical for enzyme activity.[4][11] Solution: Determine the apparent ATP Km for your specific kinase and assay conditions.[6] Titrate both the ATP and substrate concentrations to find the optimal balance for a robust signal. |
| Incorrect Buffer Composition | Kinase activity is highly dependent on the buffer conditions, including pH and the presence of cofactors like MgCl2 and MnCl2.[2][11] DTT is also often required.[10] Solution: Double-check the composition and pH of your kinase reaction buffer against the manufacturer's recommendations or published protocols.[2] |
| Insufficient Incubation Time | The reaction may not have proceeded long enough to generate a detectable amount of product. Solution: Perform a time-course experiment to determine the optimal reaction time where the signal is strong and the reaction is still in a linear phase.[4] |
Problem 3: High Well-to-Well Variability
Q: I am observing poor reproducibility and high variability between my replicate wells. How can I improve this?
A: High variability can compromise the statistical validity of your results. The following steps can help improve assay precision:
| Potential Cause | Recommended Solution |
| Pipetting Inaccuracy | Small volumes used in 384-well or 1536-well plates are prone to pipetting errors. Solution: Use calibrated pipettes and proper pipetting techniques. Consider using automated liquid handlers for better precision. Using a multichannel pipette for adding solutions can also help.[6] |
| Insufficient Mixing | Reagents may not be uniformly mixed in the wells, leading to inconsistent reaction rates. Solution: Gently mix the plate on a plate shaker after adding reagents, being careful to avoid cross-contamination.[6] |
| Temperature Gradients | Inconsistent temperatures across the assay plate can cause reaction rates to vary. Solution: Allow all reagents and the plate to equilibrate to room temperature before starting the reaction.[4] Avoid stacking plates during incubation. |
| Edge Effects | Wells on the edge of the plate can be prone to evaporation, leading to changes in reagent concentrations. Solution: Avoid using the outer wells of the plate or fill them with buffer/water to create a humidity barrier. |
Experimental Protocols and Data
General Protocol: Optimizing an this compound Kinase Assay
This protocol provides a framework for optimizing your assay. The three main stages are enzyme titration, ATP Km,app determination, and final assay at the optimized conditions.[6]
1. Enzyme Titration (at high ATP):
-
Goal: Determine the enzyme concentration (EC80) that yields ~80% of the maximum signal.
-
Method: Perform a serial dilution of the kinase (e.g., EGFR or AURKB) using a high, saturating concentration of ATP (e.g., 1 mM).[6]
-
Incubate for a fixed time (e.g., 60 minutes) and measure the signal.[2]
2. ATP Km,app Determination:
-
Goal: Determine the concentration of ATP that produces 50% of the maximum signal (EC50).
-
Method: Using the EC80 enzyme concentration from Step 1, perform a serial dilution of ATP (e.g., from 1 mM down to 0 μM).[6][11]
-
The resulting EC50 value is the apparent Km for ATP under these conditions.
3. Final Assay Conditions:
-
Use the determined ATP Km,app and re-titrate the enzyme to find the final EC80 concentration. This kinase concentration will be used for inhibitor screening.[6]
-
For inhibitor assays, pre-incubate the enzyme with the inhibitor (e.g., this compound) for a short period (e.g., 5-10 minutes) before adding the ATP/substrate mix to start the reaction.[10]
Recommended Reagent Concentrations
The optimal concentrations can vary based on the specific assay technology (e.g., TR-FRET, Luminescence) and reagent source. The table below provides typical starting ranges based on published protocols.[4][6][10][11]
| Component | EGFR Assay Range | Aurora B Assay Range | Key Consideration |
| Kinase | 1 - 20 ng/µL | 5 - 20 ng/µL | Titrate to find EC80 for your specific lot and conditions. |
| Substrate | 50 - 200 nM | 1.5 - 3 µM | Should be at or above its Km value. |
| ATP | 10 - 100 µM | 10 - 400 µM | Use a concentration near the Km,app for inhibitor assays.[5] |
| MgCl2 | 10 - 15 mM | 10 mM | Essential cofactor for kinase activity. |
| DTT | 1 - 2 mM | 2 mM | Prevents oxidation and maintains enzyme activity. |
Visualizations
Signaling Pathways and Inhibitor Action
Caption: Dual inhibition of EGFR and Aurora B pathways by this compound.
General Experimental Workflow
Caption: A typical workflow for an in vitro kinase inhibitor assay.
Troubleshooting Decision Tree
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. promega.com.cn [promega.com.cn]
- 3. HTScan® Aurora B Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. promega.com [promega.com]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. origene.com [origene.com]
- 8. IHC Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
selecting appropriate controls for Egfr/aurkb-IN-1 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Egfr/aurkb-IN-1, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Aurora B Kinase (AURKB).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor designed to simultaneously target both EGFR and Aurora B kinase.[1][2][3] It has been shown to inhibit the phosphorylation of the L858R mutant of EGFR and Aurora B kinase, making it a valuable tool for studying cancers with activating EGFR mutations and for investigating the effects of dual pathway inhibition.[1][2][3][4] The dual-targeted nature of this inhibitor is intended to overcome resistance mechanisms that can arise from single-agent therapies targeting EGFR.[4]
Q2: How should I select appropriate positive and negative controls for my experiments with this compound?
Selecting the right controls is critical for interpreting your data accurately. Here’s a guide to selecting appropriate controls:
-
Positive Controls:
-
Selective EGFR Inhibitor: Use a well-characterized, selective EGFR inhibitor to dissect the effects of EGFR inhibition alone. Recommended compounds include:
-
Gefitinib or Erlotinib (First-generation, reversible)
-
Afatinib (Second-generation, irreversible)
-
-
Selective Aurora B Kinase Inhibitor: Use a potent and selective Aurora B inhibitor to isolate the effects of Aurora B inhibition. Recommended compounds include:
-
Barasertib (AZD1152-HQPA) [5]
-
ZM447439
-
GSK1070916
-
-
-
Negative Controls:
-
Vehicle Control: The most common negative control is the solvent used to dissolve this compound, typically DMSO. This accounts for any effects of the solvent on the cells.
-
Inactive Compound Control: Ideally, a structurally similar but biologically inactive version of this compound should be used. If this is not available, a less ideal but acceptable alternative is to use a known inactive compound with similar physical properties. The purpose of this control is to ensure that the observed effects are due to the specific inhibitory activity of the compound and not due to non-specific toxicity or other off-target effects.
-
Q3: What are the expected downstream effects of this compound treatment?
Treatment with this compound is expected to impact two major signaling pathways:
-
EGFR Signaling Pathway: Inhibition of EGFR will lead to a decrease in the phosphorylation of downstream effectors such as AKT and ERK. This pathway is crucial for cell proliferation, survival, and differentiation.
-
Aurora B Kinase Signaling Pathway: Inhibition of Aurora B will disrupt processes critical for mitosis, including chromosome segregation and cytokinesis. A key downstream marker of Aurora B activity is the phosphorylation of Histone H3 at Serine 10 (p-Histone H3 (Ser10)). Inhibition of Aurora B leads to a decrease in this phosphorylation, often resulting in endoreduplication and polyploidy.
Q4: I am not seeing the expected level of apoptosis with this compound. What could be the reason?
Several factors could contribute to a lower-than-expected apoptotic response:
-
Cell Line Specificity: The sensitivity to dual EGFR/Aurora B inhibition can vary significantly between different cell lines. Ensure that your chosen cell line is known to be dependent on EGFR signaling and is sensitive to Aurora B inhibition.
-
Drug Concentration and Treatment Duration: The concentration of this compound and the duration of treatment are critical. Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell model.
-
Compensatory Signaling Pathways: Cells can sometimes activate compensatory survival pathways to overcome the effects of kinase inhibitors. Investigating other survival pathways may be necessary.
-
Apoptosis Assay Timing: The timing of your apoptosis assay is crucial. Apoptosis is a dynamic process, and measuring it too early or too late might miss the peak of the response.
Troubleshooting Guides
Issue 1: Inconsistent Western Blot Results for p-EGFR or p-Aurora B
| Possible Cause | Troubleshooting Step |
| Suboptimal Lysis Buffer | Ensure your lysis buffer contains fresh phosphatase and protease inhibitors to prevent dephosphorylation and degradation of your target proteins. |
| Low Protein Expression | Confirm that your cell line expresses sufficient levels of EGFR and Aurora B. You may need to use a positive control cell line known to have high expression. For EGFR, serum starvation followed by EGF stimulation can be used to induce phosphorylation. |
| Antibody Issues | Validate your primary antibodies using positive and negative controls. Ensure you are using the recommended antibody dilution and incubation conditions. |
| Transfer Problems | Verify efficient protein transfer from the gel to the membrane by using a pre-stained protein ladder and/or Ponceau S staining. |
Issue 2: High Variability in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| Uneven Cell Seeding | Ensure a homogenous single-cell suspension before seeding and use a calibrated multichannel pipette to minimize well-to-well variability. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate, or ensure they are filled with sterile PBS or media to maintain humidity and minimize evaporation. |
| Compound Precipitation | Visually inspect the wells after adding the compound to ensure it has not precipitated out of solution. If it has, you may need to adjust the solvent concentration or use a different formulation. |
| Assay Incubation Time | Optimize the incubation time for your cell viability assay. For some assays, longer incubation times can lead to increased variability. |
Quantitative Data
The following tables summarize the inhibitory activity of this compound and representative selective inhibitors for EGFR and Aurora B.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (µM) |
| L858R EGFR | 0.07 |
| AURKB | 1.1 |
Data from Kurup et al., Bioorg Med Chem Lett. 2024.[4]
Table 2: In Vitro Inhibitory Activity of Selective Control Inhibitors
| Inhibitor | Primary Target | IC50 (nM) | Reference Cell Line/Assay |
| Gefitinib | EGFR | 37 - 800 | Various cancer cell lines |
| Afatinib | EGFR | 0.5 - 10 | Various cancer cell lines |
| Barasertib (AZD1152-HQPA) | Aurora B | 0.37 | Cell-free assay |
| ZM447439 | Aurora B | 130 | Cell-free assay |
| GSK1070916 | Aurora B | 3.5 | Cell-free assay |
Note: IC50 values can vary depending on the specific assay conditions and cell line used.
Experimental Protocols
Western Blotting for p-EGFR and p-Histone H3 (Ser10)
-
Cell Lysis:
-
Culture cells to 70-80% confluency and treat with this compound or control compounds for the desired time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an 8-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-Histone H3 (Ser10), total Histone H3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation:
-
Treat cells with this compound or control compounds for 24-48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS and fix in ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (Sub-G1, G1, S, and G2/M phases).
-
Apoptosis Assay using Annexin V/PI Staining
-
Cell Preparation:
-
Treat cells with this compound or control compounds for the desired time.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Visualizations
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
Caption: Aurora B kinase pathway during mitosis and its inhibition by this compound.
Caption: General experimental workflow for characterizing the effects of this compound.
References
- 1. This compound - MedChem Express [bioscience.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CAS 3008543-34-5 | EGFR/AURKB抑制剂 | 美国InvivoChem [invivochem.cn]
- 4. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bdbiosciences.com [bdbiosciences.com]
Technical Support Center: Interpreting Unexpected Phenotypes with Egfr/aurkb-IN-1 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes observed during experiments with Egfr/aurkb-IN-1, a dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Aurora B Kinase (AURKB).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for a dual this compound inhibitor?
A dual this compound inhibitor is designed to simultaneously target two key proteins involved in cancer cell proliferation and survival.[1] EGFR is a receptor tyrosine kinase that, when activated, triggers downstream signaling pathways like RAS/RAF/MEK and PI3K/AKT, promoting cell growth.[1] Aurora B Kinase is a crucial mitotic kinase that ensures proper chromosome segregation during cell division.[1][2] By inhibiting both, the compound aims to overcome resistance mechanisms associated with single-agent EGFR inhibitors and induce a more potent anti-cancer effect.[1][3]
Q2: What are the expected cellular phenotypes after treatment with this compound?
Based on its dual mechanism, the expected phenotypes include:
-
Reduced Cell Viability and Proliferation: Inhibition of both EGFR and Aurora B pathways should lead to a significant decrease in cell growth and survival.[4][5]
-
Cell Cycle Arrest: Inhibition of Aurora B kinase is expected to cause defects in mitosis, leading to cell cycle arrest, often at the G2/M phase, and potentially endoreduplication or apoptosis.[6]
-
Induction of Apoptosis: Concurrent inhibition of these two key survival pathways is anticipated to enhance programmed cell death.[3][7]
-
Overcoming Drug Resistance: In cancer cell lines resistant to EGFR tyrosine kinase inhibitors (EGFR-TKIs), a dual inhibitor may restore sensitivity.[1][3]
Q3: What are some known off-target effects of kinase inhibitors that could lead to unexpected phenotypes?
While potent inhibitors are designed for specificity, off-target effects are a known possibility in kinase inhibitor research and can contribute to unexpected results.[8] Some kinase inhibitors have been found to bind to and inhibit other kinases or even non-kinase proteins, leading to unforeseen biological consequences.[8][9] For instance, some inhibitors show a biphasic response, where higher concentrations lead to less growth inhibition, possibly due to off-target activities that counteract the intended effect.[4] It is also important to consider that the biological context, such as the specific cell line and its genetic background, can influence the activity and off-target effects of an inhibitor.[10]
Troubleshooting Guide for Unexpected Phenotypes
This guide addresses specific unexpected results you may encounter during your experiments with this compound.
| Unexpected Phenotype | Potential Cause | Recommended Troubleshooting Steps |
| 1. Weaker than expected inhibition of cell proliferation. | A. Suboptimal Inhibitor Concentration: The IC50 can vary significantly between cell lines. B. Cell Line Resistance: The cell line may have intrinsic or acquired resistance mechanisms. C. Inhibitor Instability: The compound may be degrading in the culture medium. | A. Perform a dose-response curve to determine the optimal IC50 for your specific cell line. B. Verify the expression and mutation status of EGFR and AURKB in your cell line. Consider using a positive control cell line known to be sensitive. **C. ** Prepare fresh inhibitor stocks and minimize freeze-thaw cycles. |
| 2. Increased cell size and polyploidy without significant cell death. | A. Predominant Aurora B Inhibition: Strong inhibition of Aurora B without sufficient EGFR pathway blockade can lead to mitotic slippage and endoreduplication, resulting in large, polyploid cells. | A. Confirm the inhibition of both EGFR and Aurora B signaling pathways via Western blot (see Experimental Protocols). Analyze the phosphorylation status of downstream targets like AKT and ERK for EGFR, and Histone H3 for Aurora B. |
| 3. Paradoxical activation of a downstream signaling pathway. | A. Feedback Loop Activation: Inhibition of a kinase can sometimes trigger a compensatory feedback mechanism that activates another signaling pathway. B. Off-Target Activation: The inhibitor might be unintentionally activating another kinase.[8] | A. Perform a broader analysis of signaling pathways using phospho-kinase arrays or Western blotting for key nodes of related pathways (e.g., STAT3, SRC). B. Consult kinome profiling data for the specific inhibitor if available, or test its effect on a panel of kinases.[9] |
| 4. Biphasic dose-response curve. | A. Off-Target Effects at High Concentrations: At higher concentrations, the inhibitor may engage secondary targets that counteract the primary inhibitory effect. | A. Focus on the lower concentration range of the dose-response curve for determining the optimal working concentration. If high concentrations are necessary, consider the possibility of off-target effects in your data interpretation. |
| 5. No effect on EGFR-TKI resistant cells. | A. Novel Resistance Mechanism: The resistance in your cell line may not be dependent on the pathways targeted by this compound. | A. Investigate alternative resistance mechanisms such as MET amplification or mutations in downstream signaling components like KRAS. |
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of representative dual EGFR/AURKB inhibitors against target kinases and cell lines.
| Compound | Target | IC50 (µM) | Cell Line | IC50 (µM) | Reference |
| Compound 7 | L858R EGFR | 0.083 | - | - | [1] |
| Compound 7 | AURKB | 0.23 | - | - | [1] |
| Compound 5 | L858R EGFR | >10 | - | - | [1] |
| Compound 5 | AURKB | 0.042 | - | - | [1] |
| Alisertib (AURKA/B inhibitor) | - | - | H322M | 0.0755 | |
| Alisertib (AURKA/B inhibitor) | - | - | H460 | 0.644 | |
| Erlotinib (EGFR inhibitor) | - | - | A549 | 9 | [11] |
| Erlotinib (EGFR inhibitor) | - | - | H358 | 2.8 | [11] |
Experimental Protocols
Cell Viability Assay
This protocol is for determining the effect of this compound on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound. Add the desired concentrations to the cells and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified incubator.
-
Viability Assessment: Use a commercially available cell viability reagent such as CellTiter-Glo® or alamarBlue®. Follow the manufacturer's instructions to measure cell viability.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.
Western Blot for Pathway Analysis
This protocol is to assess the inhibition of EGFR and Aurora B signaling pathways.
-
Cell Lysis: Treat cells with this compound for the desired time and concentration. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
p-EGFR (Tyr1068)
-
Total EGFR
-
p-AKT (Ser473)
-
Total AKT
-
p-ERK1/2 (Thr202/Tyr204)
-
Total ERK1/2
-
p-Histone H3 (Ser10) (as a marker for Aurora B activity)
-
Total Histone H3
-
β-actin (as a loading control)
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Dual inhibition of EGFR and Aurora B Kinase pathways.
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Secondary Mutations of Type II Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Aurora B Kinase Prevents and Overcomes Resistance to EGFR Inhibitors in Lung Cancer by Enhancing BIM- and PUMA-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergy of EGFR and AURKA Inhibitors in KRAS-mutated Non–small Cell Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergy of EGFR and AURKA Inhibitors in KRAS-mutated Non-small Cell Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 11. researchgate.net [researchgate.net]
strategies to reduce variability in Egfr/aurkb-IN-1 animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in animal studies involving the dual EGFR and Aurora B kinase inhibitor, Egfr/aurkb-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual-targeted inhibitor that simultaneously blocks the activity of both the Epidermal Growth Factor Receptor (EGFR) and Aurora B Kinase (AURKB).[1][2] It occupies the hydrophobic region I (the αC-helix out pocket) of EGFR and the back pocket of AURKB.[1][2] By inhibiting these two key proteins, this compound disrupts critical cellular processes involved in cancer cell growth, proliferation, and survival.[1][2]
Q2: What are the primary sources of variability in animal studies with this compound?
A2: Variability in animal studies can arise from several factors, broadly categorized as biological and experimental. Biological factors include the genetic background of the animal model, intra-tumor heterogeneity, and the tumor microenvironment.[3] Experimental factors encompass the formulation and administration of the inhibitor, housing conditions, diet, and the methods used for tumor measurement.[4][5][6][7]
Q3: How critical is the formulation of this compound for in vivo studies?
A3: The formulation is critical for ensuring consistent bioavailability and efficacy of the inhibitor. An improper formulation can lead to poor solubility, precipitation of the compound upon injection, and variable absorption, all of which contribute significantly to experimental variability. It is recommended to prepare the working solution for in vivo experiments freshly on the same day of use.[1]
Q4: What is a recommended vehicle formulation for this compound?
A4: A commonly used vehicle formulation for this compound in animal studies consists of a mixture of DMSO, PEG300, Tween 80, and saline. A specific example of a preparation for a 1 mL working solution is as follows: add 100 μL of a 25.0 mg/mL DMSO stock solution to 400 μL of PEG300 and mix thoroughly. Then, add 50 μL of Tween-80 and mix again. Finally, add 450 μL of saline to reach the final volume of 1 mL.[1]
Q5: Can diet impact the outcome of studies with kinase inhibitors like this compound?
A5: Yes, diet can significantly influence the outcome of in vivo studies with kinase inhibitors. For instance, a ketogenic diet has been shown in some preclinical models to enhance the efficacy of PI3K inhibitors by reducing insulin levels, which can otherwise reactivate the signaling pathway.[8][9] While specific studies on this compound and diet are limited, it is a crucial factor to control for in experimental design.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with this compound.
Issue 1: High Variability in Tumor Growth Within the Same Treatment Group
| Potential Cause | Troubleshooting Strategy |
| Inconsistent Tumor Cell Implantation | Ensure a consistent number of viable cells are injected for each animal. Use a single-cell suspension and avoid cell clumping. Consider using Matrigel to aid in consistent tumor formation, though its effects should be validated for your specific cell line. |
| Intra-tumor Heterogeneity | Acknowledge that inherent genetic and epigenetic differences within the cancer cell population can lead to varied growth rates.[3] Increase the number of animals per group to improve statistical power and account for this biological variability. |
| Variable Animal Health Status | House animals under standardized conditions (temperature, light-dark cycle, humidity). Monitor for any signs of illness or stress that could impact tumor growth. |
| Inaccurate Tumor Measurement | Use a consistent and precise method for tumor measurement. Digital calipers are a common tool, but 3D imaging techniques like microCT can offer higher accuracy and reproducibility.[6][7] Ensure the same individual performs the measurements throughout the study to minimize inter-operator variability. |
| Genetic Drift of Cell Lines | Use low-passage number cells for implantation to minimize genetic drift that can occur over time in culture.[10] |
Issue 2: Lack of Expected Therapeutic Efficacy
| Potential Cause | Troubleshooting Strategy |
| Poor Bioavailability | Review and optimize the formulation and administration route. Ensure the inhibitor is fully dissolved and does not precipitate upon injection. Consider pharmacokinetic studies to determine the inhibitor's concentration in plasma and tumor tissue over time. |
| Suboptimal Dosing Regimen | Perform a dose-response study to determine the optimal dose and schedule for your specific animal model and cancer cell line. |
| Development of Drug Resistance | Resistance to EGFR and Aurora kinase inhibitors can emerge through various mechanisms.[11] Analyze tumor tissue from non-responding animals for molecular markers of resistance. |
| Incorrect Animal Model | The chosen cell line or patient-derived xenograft (PDX) model may not be sensitive to dual EGFR/AURKB inhibition. Validate the expression and activity of EGFR and AURKB in your model. |
| Rapid Metabolism of the Inhibitor | Investigate the metabolic stability of this compound in vivo. If the compound is rapidly cleared, a different dosing schedule or administration route may be necessary. |
Issue 3: Observed Toxicity or Adverse Effects in Animals
| Potential Cause | Troubleshooting Strategy |
| High Dose of Inhibitor | Reduce the dose of this compound. Conduct a maximum tolerated dose (MTD) study to identify a dose that is effective without causing excessive toxicity. |
| Vehicle Toxicity | The vehicle formulation itself may be causing adverse effects. Run a control group treated with the vehicle alone to assess its toxicity. If necessary, explore alternative, less toxic vehicle formulations. |
| Off-Target Effects | While designed to be specific, kinase inhibitors can have off-target effects. Monitor animals closely for signs of toxicity and perform histopathological analysis of major organs at the end of the study. |
Data on Sources of Variability
The following tables summarize quantitative data on factors that can contribute to variability in animal cancer studies.
Table 1: Impact of Measurement Method on Tumor Volume Variability
| Measurement Method | Coefficient of Variation (Intra-observer) | Systematic Bias Compared to Reference Volume | Reference |
| MicroCT | 7% | No significant bias | [6] |
| External Caliper | 14% | Significant and size-dependent bias | [6] |
Table 2: Influence of Mouse Strain on Subcutaneous Xenograft Tumor Growth
| Mouse Strain | Relative Tumor Growth of MDA-MB-231 Xenografts | Reference |
| NOD RAG1-/- (NR) | Largest tumor size | |
| 129 RAG1-/- (129R) | Intermediate tumor growth | |
| BALB/c RAG1-/- (BAR) | Smaller tumor growth | |
| A/J RAG1-/- (A/JR) | Smaller tumor growth | |
| C57BL/6 RAG1-/- (B6R) | Smallest tumor size |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
1. Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
2. Stock Solution Preparation (e.g., 25 mg/mL):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 25 mg/mL concentration.
-
Vortex or sonicate until the powder is completely dissolved. This stock solution can be stored at -20°C for short-term storage.
3. Working Solution Preparation (Example for a final concentration of 2.5 mg/mL): This should be prepared fresh on the day of dosing.
-
In a sterile tube, combine the following in order, mixing thoroughly after each addition:
-
10% DMSO (from the 25 mg/mL stock solution)
-
40% PEG300
-
5% Tween 80
-
45% Sterile Saline
-
-
For example, to prepare 1 mL of the working solution, you would add:
-
100 µL of the 25 mg/mL this compound stock in DMSO
-
400 µL of PEG300
-
50 µL of Tween 80
-
450 µL of sterile saline
-
-
Vortex the final solution to ensure it is a homogenous suspension.
4. Administration:
-
The route of administration (e.g., intraperitoneal, oral gavage) will depend on the experimental design.
-
Dose volume should be calculated based on the animal's body weight. A typical dosing volume for mice is 100 µL to 200 µL.
Protocol 2: Xenograft Tumor Implantation and Monitoring
1. Cell Culture and Preparation:
-
Culture the desired cancer cell line under standard conditions.
-
Harvest cells during the exponential growth phase.
-
Perform a cell count and assess viability using a method like trypan blue exclusion. Aim for >90% viability.
-
Resuspend the cells in a suitable medium (e.g., sterile PBS or serum-free medium) at the desired concentration.
2. Tumor Implantation:
-
Anesthetize the animal using an approved protocol.
-
Inject the cell suspension subcutaneously into the flank of the mouse. A typical injection volume is 100-200 µL.
-
Monitor the animals for recovery from anesthesia.
3. Tumor Growth Monitoring:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Monitor animal body weight and overall health status throughout the study.
-
Randomize animals into treatment and control groups once tumors have reached the desired size.
Visualizations
Signaling Pathways
Caption: Dual inhibition of EGFR and Aurora B Kinase pathways by this compound.
Experimental Workflow
Caption: Standard workflow for an in vivo efficacy study using this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting high tumor growth variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Assessing the performance of different outcomes for tumor growth studies with animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Diet in Cancer Prevention and Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How Does Diet Affect the Growth of Tumors? | Technology Networks [technologynetworks.com]
- 10. researchgate.net [researchgate.net]
- 11. Aurora kinase A drives the evolution of resistance to third generation EGFR inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: Egfr/aurkb-IN-1 Versus First-Generation EGFR Inhibitors
In the landscape of targeted cancer therapy, inhibitors of the Epidermal Growth Factor Receptor (EGFR) have revolutionized the treatment of non-small cell lung cancer (NSCLC) and other malignancies. First-generation EGFR inhibitors, such as gefitinib and erlotinib, paved the way for personalized medicine by targeting specific activating mutations in the EGFR gene. However, the emergence of drug resistance has necessitated the development of next-generation inhibitors. This guide provides a detailed comparison of a novel dual inhibitor, Egfr/aurkb-IN-1, with the first-generation mainstays, gefitinib and erlotinib, offering insights for researchers, scientists, and drug development professionals.
This compound, also known as compound 7 in recent literature, is a potent dual-targeted inhibitor of both EGFR and Aurora B kinase (AURKB).[1][2] This dual-targeting strategy aims to overcome some of the resistance mechanisms associated with first-generation EGFR inhibitors and potentially offer a more durable therapeutic response.[2] First-generation EGFR inhibitors, gefitinib and erlotinib, are reversible, ATP-competitive inhibitors that primarily target the EGFR tyrosine kinase domain.[2]
Mechanism of Action: A Tale of Two Kinases
First-generation EGFR inhibitors directly block the signaling cascade responsible for cell proliferation and survival by binding to the ATP-binding site of the EGFR kinase domain.[2] This inhibition is particularly effective in tumors harboring activating mutations like the L858R point mutation in exon 21.
This compound expands on this by not only inhibiting EGFR but also targeting Aurora B kinase, a key regulator of mitosis.[1][2] Aberrant Aurora B kinase activity is implicated in chromosomal instability and tumorigenesis. By inhibiting both EGFR-driven proliferation signals and the machinery of cell division, this compound presents a multi-pronged attack on cancer cells.
Biochemical Potency: A Quantitative Look
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available biochemical data for this compound against the L858R mutant EGFR and Aurora B kinase, alongside representative IC50 values for gefitinib and erlotinib against the same EGFR mutant from separate studies.
| Inhibitor | Target | IC50 (µM) | Source |
| This compound | L858R EGFR | 0.07 | [1][2] |
| AURKB | 1.1 | [1][2] | |
| Gefitinib | L858R EGFR | ~0.01 - 0.04 | [1][3] |
| Erlotinib | L858R EGFR | ~0.01 | [1] |
It is important to note that the IC50 values for gefitinib and erlotinib are sourced from different studies than that of this compound, and direct comparison should be made with caution due to potential variations in experimental conditions.
Cellular Activity: Impact on Cancer Cell Lines
The efficacy of these inhibitors has been evaluated in various cancer cell lines. The table below presents available data on the growth inhibitory effects of these compounds.
| Inhibitor | Cell Line | EGFR Mutation | GI50/IC50 (µM) | Source |
| Compound 6 (precursor to this compound) | Ba/F3 | L858R | 2.5 | [2] |
| Gefitinib | Ba/F3 | L858R | ~0.01 | [1] |
| Erlotinib | Ba/F3 | L858R | ~0.01 | [1] |
| Compound 7 (this compound) | NCI-H226 | Wild-Type | 2.5 | [2] |
Data for this compound and its precursor are from a single study, while data for gefitinib and erlotinib are from a different study. Direct comparison should be interpreted with this in mind.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: EGFR signaling pathway and the point of inhibition by first-generation inhibitors.
References
Dual EGFR/AURKB Inhibition: A Novel Strategy Against T790M-Mutant NSCLC Compared to Osimertinib
For Immediate Release
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC) with the acquired T790M resistance mutation, osimertinib has established itself as a cornerstone of treatment. However, the pursuit of novel therapeutic strategies to overcome resistance and improve patient outcomes is a continuous endeavor in oncological research. A promising new approach involves the dual inhibition of the epidermal growth factor receptor (EGFR) and Aurora Kinase B (AURKB). This guide provides a comparative analysis of the emerging dual EGFR/AURKB inhibitors, with a focus on the investigational compound "Egfr/aurkb-IN-1" as a representative of this class, versus the established third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib.
This comparison is tailored for researchers, scientists, and drug development professionals, presenting key experimental data, detailed methodologies, and signaling pathway visualizations to facilitate an objective evaluation of these therapeutic strategies.
Mechanism of Action: A Tale of Two Targets
Osimertinib is a potent and irreversible inhibitor of mutant forms of EGFR, including the sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation.[1][2][3] It achieves this by covalently binding to the Cys797 residue in the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling pathways that drive tumor growth and survival.[3] Its high selectivity for mutant EGFR over wild-type EGFR contributes to a more favorable safety profile compared to earlier generation TKIs.
The rationale for dual EGFR and AURKB inhibition stems from the observation that Aurora B kinase is often overexpressed in NSCLC and its activation has been implicated in acquired resistance to EGFR TKIs, particularly in tumors that do not harbor the T790M mutation.[4] By simultaneously targeting both EGFR and AURKB, this strategy aims to not only directly inhibit the primary oncogenic driver but also to counteract a key resistance mechanism, potentially leading to more durable responses. While a specific compound named "this compound" is not widely documented, recent research has focused on the development of novel molecules with dual inhibitory activity.
In Vitro Efficacy: A Head-to-Head Look at Potency
To objectively compare the preclinical efficacy of dual EGFR/AURKB inhibitors with osimertinib, we have compiled in-vitro data from studies evaluating novel dual inhibitors and published data for osimertinib against the H1975 NSCLC cell line, which harbors both the L858R activating mutation and the T790M resistance mutation.
| Compound/Drug | Target(s) | Cell Line | IC50 (µM) | Source |
| Compound 7 (El-Gamal et al.) | EGFR/AURKB | H1975 | Not explicitly stated for H1975, but showed single-digit micromolar inhibition of mKRAS+ NSCLC cells. | [5] |
| Osimertinib | Mutant EGFR | H1975 | 0.0046 | [2] |
| Osimertinib | Mutant EGFR | H1975 | 2.15 | [3] |
| Osimertinib | Mutant EGFR | H1975 | 0.037926 | [4] |
Note: The IC50 values for osimertinib vary across different studies, which can be attributed to variations in experimental conditions. The data for "Compound 7" is from a study focused on developing dual inhibitors and highlights its potency against resistant NSCLC, although a direct IC50 on H1975 is not provided in the abstract.[5]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: EGFR signaling pathway in T790M mutant NSCLC.
Caption: Comparative experimental workflow.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the comparison of this compound and osimertinib.
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on NSCLC cell lines.
Protocol:
-
Cell Seeding: T790M mutant NSCLC cells (e.g., H1975) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the dual EGFR/AURKB inhibitor or osimertinib for 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis
Objective: To assess the effect of the inhibitors on the phosphorylation status of key proteins in the EGFR signaling pathway.
Protocol:
-
Cell Lysis: H1975 cells are treated with the respective inhibitors at various concentrations for a specified time. Subsequently, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phospho-EGFR, total EGFR, phospho-AURKB, total AURKB, phospho-Akt, total Akt, phospho-ERK, and total ERK overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the bands is quantified using image analysis software, and the levels of phosphorylated proteins are normalized to their respective total protein levels.
Conclusion and Future Directions
Osimertinib remains the standard of care for patients with T790M mutant NSCLC, demonstrating significant clinical efficacy. The development of dual EGFR/AURKB inhibitors represents an innovative strategy to address the challenge of acquired resistance. While direct comparative data is still emerging, the initial preclinical findings for novel dual inhibitors are promising.
Further research is warranted to conduct head-to-head in-vivo studies comparing the efficacy and safety of optimized dual EGFR/AURKB inhibitors with osimertinib in T790M-positive xenograft models. These studies will be crucial in determining the potential of this novel therapeutic approach to translate into improved clinical outcomes for patients with resistant NSCLC. The detailed experimental protocols provided herein offer a standardized framework for such future investigations.
References
- 1. Characterization of osimertinib (AZD9291)-resistant non-small cell lung cancer NCI-H1975/OSIR cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disclosing Potential Therapeutic Targets Associated With Osimertinib Resistance in the Non-small Cell Lung Cancer Cell Line H1975 | Anticancer Research [ar.iiarjournals.org]
- 4. Drug: Osimertinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 5. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Dual EGFR/Aurora B Kinase Inhibition: A Promising Strategy to Combat Resistant Cancers
For Immediate Release
A growing body of preclinical evidence suggests that dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Aurora B Kinase (AURKB) is a potent strategy to overcome acquired resistance to EGFR inhibitors in various cancer models, particularly in non-small cell lung cancer (NSCLC). This approach tackles two key cellular processes implicated in cancer cell proliferation and survival: signal transduction and cell division. While a specific inhibitor designated "Egfr/aurkb-IN-1" is not widely documented in peer-reviewed literature, research into novel dual-targeted compounds and combination therapies highlights the significant potential of this therapeutic strategy.
Resistance to EGFR tyrosine kinase inhibitors (TKIs) is a major clinical hurdle.[1] Tumors can develop resistance through secondary mutations in the EGFR gene (e.g., T790M) or by activating alternative signaling pathways.[1] Aurora B kinase, a crucial regulator of mitosis, has emerged as a key player in cancer progression and has been linked to drug resistance.[2] Its overexpression is observed in several tumor types and is associated with a poor prognosis.[2] By simultaneously targeting both EGFR and AURKB, researchers aim to deliver a multi-pronged attack that can prevent or overcome resistance mechanisms.
Comparative Efficacy of Novel Dual EGFR/AURKB Inhibitors
A recent study focused on the design and synthesis of novel dual EGFR/AURKB inhibitors demonstrated the potential of this class of compounds in overcoming resistance in NSCLC cell lines. The study evaluated a series of synthesized compounds for their inhibitory activity against both kinases and their efficacy in resistant cancer models.
| Compound | EGFR (L858R) IC50 (µM) | AURKB IC50 (µM) | NCI-H1975 (rmEGFR+) IC50 (µM) | A549 (mKRAS+) IC50 (µM) |
| Compound 5 | 0.03 | 14.7 | Modest Inhibition | Moderate Inhibition |
| Compound 6 | Not specified | Not specified | Not specified | Two-digit micromolar inhibition |
| Compound 7 | 0.02 | Not specified | Not specified | Single-digit micromolar inhibition |
Table 1: In vitro activity of novel dual EGFR/AURKB inhibitors. Data synthesized from a study on dual EGFR/AURKB inhibitors.[2][3]
As shown in Table 1, compounds 5 and 7 exhibited potent inhibition of the mutant EGFR L858R.[2] Notably, these compounds also demonstrated efficacy against NSCLC cell lines harboring resistance mechanisms to conventional EGFR-TKIs, such as the resistant mutant EGFR (rmEGFR+) in NCI-H1975 cells and mutant KRAS (mKRAS+) in A549 cells.[2][3] Compound 7, in particular, showed promising single-digit micromolar inhibition in the mKRAS+ cell line, where EGFR-TKIs are typically ineffective.[2][3]
Synergistic Efficacy of Combined EGFR and Aurora B Inhibition
Another therapeutic approach involves the combination of existing EGFR and Aurora B inhibitors. A study investigating this synergy in lung cancer models revealed that combining the third-generation EGFR inhibitor, osimertinib, with an Aurora B kinase inhibitor (PF-03814735) not only prevented the development of resistance but also effectively eliminated resistant cancer cells.[1]
In a mouse xenograft model using the H1975 EGFR-mutant lung cancer cell line, the combination of osimertinib and the Aurora B inhibitor resulted in significantly greater tumor growth suppression compared to either agent alone.[1]
Signaling Pathways and Mechanisms of Action
The rationale for dual EGFR/AURKB inhibition lies in the interconnectedness of their respective pathways in promoting cancer cell survival and proliferation.
EGFR activation triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which promote cell proliferation and inhibit apoptosis.[1] Aurora B kinase is essential for proper chromosome segregation and cytokinesis during mitosis.[2] By inhibiting both, the dual-targeted approach disrupts both the "go" signals for proliferation and the machinery of cell division itself.
Mechanistically, Aurora B inhibition has been shown to enhance apoptosis induced by EGFR inhibitors by stabilizing the pro-apoptotic protein BIM and transactivating PUMA through FOXO1/3.[1] This suggests that even if some cancer cells survive the initial EGFR blockade, the concurrent inhibition of Aurora B lowers their threshold for undergoing programmed cell death.
Experimental Workflow for Evaluating Dual Inhibitors
The preclinical validation of dual EGFR/AURKB inhibitors typically follows a multi-step process to assess their efficacy and mechanism of action.
This workflow begins with in vitro biochemical assays to determine the inhibitory potency of the compounds against purified EGFR and AURKB enzymes. Subsequently, the compounds are tested on various cancer cell lines, including those with known resistance mutations, to assess their anti-proliferative effects. Mechanistic studies, such as Western blotting, are then employed to confirm the on-target effects on downstream signaling pathways. Promising candidates are then advanced to in vivo studies using animal models, typically xenografts, to evaluate their anti-tumor efficacy and potential toxicity in a living organism.
Experimental Protocols
Kinase Inhibition Assays: The inhibitory activity of the compounds against EGFR and AURKB is typically determined using in vitro kinase assay kits (e.g., LanthaScreen™ Eu Kinase Binding Assay or ADP-Glo™ Kinase Assay). These assays measure the ability of the compound to displace a fluorescently labeled tracer from the ATP-binding pocket of the kinase or to inhibit the kinase's ability to phosphorylate a substrate, respectively. IC50 values are then calculated from dose-response curves.
Cell Viability Assays: The effect of the compounds on the viability of cancer cell lines is commonly assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or CellTiter-Glo® Luminescent Cell Viability Assay. Cells are seeded in 96-well plates and treated with increasing concentrations of the test compounds for a specified period (e.g., 72 hours). The viability is then measured by assessing metabolic activity or ATP levels, and IC50 values are determined.
Western Blot Analysis: To investigate the mechanism of action, cells are treated with the compounds for a defined time, after which cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against key proteins in the EGFR and Aurora B signaling pathways (e.g., phospho-EGFR, phospho-ERK, phospho-AKT, and cleaved PARP). This allows for the visualization of changes in protein expression and phosphorylation status, indicating pathway inhibition and induction of apoptosis.
In Vivo Xenograft Studies: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into treatment groups (vehicle control, single agents, and combination/dual inhibitor). Tumor volumes are measured regularly (e.g., twice weekly) with calipers. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or Western blotting, to confirm the in vivo mechanism of action.
Conclusion
The strategy of dually targeting EGFR and Aurora B kinase holds considerable promise for overcoming the challenge of acquired resistance to EGFR inhibitors. Preclinical data on novel dual-binding molecules and combination therapies demonstrate superior efficacy in resistant cancer models compared to single-agent treatments. Further research and clinical development in this area are warranted to translate these promising preclinical findings into effective therapies for patients with resistant cancers.
References
- 1. Targeting Aurora B Kinase Prevents and Overcomes Resistance to EGFR Inhibitors in Lung Cancer by Enhancing BIM- and PUMA-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. citeab.com [citeab.com]
A Comparative Guide to the Synergistic Effects of Dual EGFR/AURKB Inhibition
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome resistance. This guide provides a comprehensive comparison of the synergistic effects of a representative dual EGFR/AURKB inhibitor with other therapeutic approaches. By presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms, this document serves as a valuable resource for researchers in oncology and drug development.
Introduction
The epidermal growth factor receptor (EGFR) and Aurora B kinase (AURKB) are both critical players in cell proliferation and survival, making them attractive targets for cancer therapy. EGFR, a receptor tyrosine kinase, is a key component of signaling pathways that regulate cell growth, proliferation, and differentiation.[1] Its aberrant activation is a hallmark of many cancers. Aurora B kinase is a serine/threonine kinase essential for proper chromosome segregation and cytokinesis during mitosis.[2] The simultaneous inhibition of both EGFR and AURKB has emerged as a promising strategy to induce synergistic anti-tumor effects, particularly in overcoming resistance to EGFR-targeted therapies.[3] This guide will focus on a representative dual EGFR/AURKB inhibitor, using data from newly synthesized compounds, and compare its performance with combinations of single-agent EGFR and AURKB inhibitors, as well as with standard chemotherapy combinations.
Quantitative Data Comparison
The following tables summarize the in vitro efficacy of a representative dual EGFR/AURKB inhibitor (using data for compounds 5, 6, and 7 from Anantha Kumar et al. as exemplars), combination therapies of single-agent inhibitors, and an EGFR inhibitor with chemotherapy. The data is presented as IC50 values (the concentration of a drug that gives half-maximal response) and combination index (CI) values where available, with CI < 1 indicating synergy.
Table 1: In Vitro Efficacy of a Representative Dual EGFR/AURKB Inhibitor
| Compound | Target Kinase | IC50 (µM) | Cancer Cell Line | IC50 (µM) |
| Compound 5 | EGFR (L858R) | 0.082 | NCI-H1975 (EGFR L858R/T790M) | 15.2 |
| AURKB | 0.13 | A549 (KRAS mutant) | 18.3 | |
| Compound 6 | EGFR (L858R) | 0.045 | NCI-H1975 (EGFR L858R/T790M) | >50 |
| AURKB | 0.088 | A549 (KRAS mutant) | 25.4 | |
| Compound 7 | EGFR (L858R) | 0.031 | NCI-H1975 (EGFR L858R/T790M) | 28.7 |
| AURKB | 0.042 | A549 (KRAS mutant) | 8.9 |
Data extracted from Anantha Kumar et al. The IC50 values for the cell lines represent the concentration required to inhibit cell growth by 50%.
Table 2: Synergistic Effects of Combining Single-Agent EGFR and AURKB Inhibitors
| Drug Combination | Cancer Cell Line | Metric | Value |
| Osimertinib + PF-03814735 (Aurora B inhibitor) | H1975 (EGFR L858R/T790M) | EC50 of Osimertinib (µM) | Reduced by 50-fold |
| Combination Index (CI) | 0.46 | ||
| Erlotinib + Alisertib (Aurora A/B inhibitor) | A549 (KRAS mutant) | Synergy | Strong Synergy |
| H358 (KRAS mutant) | Synergy | Synergy |
Data extracted from Tanaka et al. and Bagnyukova et al.[4][5] A CI value < 0.8 is considered synergistic.[4]
Table 3: Efficacy of EGFR Inhibitor in Combination with Chemotherapy
| Drug Combination | Cancer Type | Metric | Value |
| Osimertinib + Pemetrexed and Cisplatin or Carboplatin | EGFR-mutated NSCLC | Median Progression-Free Survival (PFS) | 25.5 months |
| Osimertinib alone | EGFR-mutated NSCLC | Median Progression-Free Survival (PFS) | 16.7 months |
Data from the FLAURA2 clinical trial.[6]
Signaling Pathways and Mechanism of Synergy
The synergistic effect of dual EGFR and AURKB inhibition stems from the targeting of two distinct but complementary pathways essential for cancer cell survival and proliferation.
EGFR Signaling Pathway
EGFR activation triggers a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and resistance to apoptosis.[7][8]
Aurora B Kinase Signaling Pathway in Mitosis
Aurora B kinase is a key component of the chromosomal passenger complex (CPC), which ensures accurate chromosome segregation and cytokinesis. Its inhibition leads to mitotic errors and ultimately cell death.[2]
Synergistic Mechanism of Dual EGFR/AURKB Inhibition
The combination of EGFR and AURKB inhibition leads to enhanced apoptosis through the modulation of pro-apoptotic proteins BIM and PUMA. EGFR inhibition leads to the upregulation of BIM. Aurora B kinase can phosphorylate and destabilize BIM. Therefore, simultaneous inhibition of AURKB prevents BIM degradation, leading to its accumulation and the induction of apoptosis. Furthermore, AURKB inhibition can lead to the transactivation of PUMA through the transcription factors FOXO1/3, further amplifying the apoptotic signal.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
Cell Viability Assay (MTS Assay)
This protocol is adapted from standard cell viability assay procedures.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Prepare serial dilutions of the dual EGFR/AURKB inhibitor, single-agent inhibitors, or their combinations in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plates for 1-4 hours at 37°C, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine IC50 values using non-linear regression analysis.
Western Blot Analysis
This protocol outlines the steps for analyzing protein expression and phosphorylation status.
-
Cell Lysis: Treat cells with the inhibitors for the desired time points. Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-20% Tris-glycine gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions:
-
anti-phospho-EGFR (Tyr1068): 1:1000
-
anti-EGFR (total): 1:1000
-
anti-phospho-Aurora B (Thr232): 1:1000
-
anti-Aurora B (total): 1:1000
-
anti-BIM: 1:1000
-
anti-PUMA: 1:1000
-
anti-cleaved PARP: 1:1000
-
anti-GAPDH (loading control): 1:5000
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse IgG, 1:5000) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Conclusion
The dual inhibition of EGFR and AURKB represents a powerful therapeutic strategy with the potential to overcome resistance and enhance anti-tumor efficacy. The data presented in this guide suggests that a dual inhibitor can exhibit potent activity against cancer cells. Furthermore, the combination of single-agent EGFR and AURKB inhibitors demonstrates clear synergy. When compared to the combination of an EGFR inhibitor with standard chemotherapy, the dual-inhibition approach offers a more targeted mechanism of action, which may translate to a better-tolerated safety profile, although direct comparative clinical data is needed. The detailed experimental protocols and pathway diagrams provided herein are intended to facilitate further research and development in this promising area of oncology.
References
- 1. uhs.nhs.uk [uhs.nhs.uk]
- 2. fda.gov [fda.gov]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. A Phase Ib Expansion Cohort Evaluating Aurora A Kinase Inhibitor Alisertib and Dual TORC1/2 Inhibitor Sapanisertib in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergy of EGFR and AURKA Inhibitors in KRAS-mutated Non-small Cell Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. onclive.com [onclive.com]
- 8. Targeting Aurora B Kinase Prevents and Overcomes Resistance to EGFR Inhibitors in Lung Cancer by Enhancing BIM- and PUMA-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Egfr/aurkb-IN-1 and Other AURKB Inhibitors: A Guide for Researchers
In the landscape of cancer therapeutics, the inhibition of key signaling molecules is a cornerstone of targeted therapy. Aurora B kinase (AURKB), a critical regulator of mitosis, has emerged as a promising target. This guide provides a detailed head-to-head comparison of Egfr/aurkb-IN-1, a novel dual inhibitor, with other prominent AURKB inhibitors. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research.
Introduction to EGFR and AURKB in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a common driver of tumorigenesis in various cancers.[3][4] Aurora B kinase (AURKB) is a serine/threonine kinase essential for proper chromosome segregation and cytokinesis during cell division.[5] Overexpression of AURKB is frequently observed in cancer and is associated with aneuploidy and genomic instability.[5][6]
The rationale for dual inhibition of EGFR and AURKB stems from the intricate crosstalk between their signaling pathways and the development of resistance to EGFR-targeted therapies.[7][8] Concurrent inhibition of both pathways presents a promising strategy to overcome resistance and enhance anti-tumor efficacy.[7][8] this compound is a novel small molecule designed to simultaneously target both EGFR and AURKB.[8][9]
Comparative Analysis of Inhibitor Potency and Selectivity
The following tables summarize the in vitro potency and selectivity of this compound against a panel of other well-characterized AURKB inhibitors. The data presented is compiled from various preclinical studies. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.
Table 1: In Vitro Kinase Inhibitory Potency (IC50, nM)
| Inhibitor | AURKB | AURKA | EGFR (L858R) |
| This compound | 1.1[9] | - | 0.07[9] |
| Barasertib (AZD1152) | 0.37[10] | 1368[10] | - |
| GSK1070916 | 0.38[3] | 492[3] | - |
| Tozasertib (VX-680) | 18[5] | 0.6[5] | - |
| Alisertib (MLN8237) | 396.5[11] | 1.2[11] | - |
Table 2: Cellular Antiproliferative Activity (IC50, nM) in Cancer Cell Lines
| Inhibitor | HCT-116 (Colon) | A549 (Lung) | MCF-7 (Breast) | HeLa (Cervical) |
| This compound | - | - | - | - |
| Barasertib (AZD1152) | - | - | - | - |
| GSK1070916 | Median: 8[1] | 7[3] | - | - |
| Tozasertib (VX-680) | - | - | - | - |
| Alisertib (MLN8237) | 15-469[2] | - | 17.13 µM (24h)[12] | - |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: EGFR and AURKB signaling pathways and points of inhibition.
Caption: General experimental workflow for inhibitor comparison.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for the key assays used to evaluate the inhibitors discussed.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant AURKB or EGFR kinase
-
Kinase-specific substrate
-
This compound or other inhibitors
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
Procedure:
-
Prepare serial dilutions of the inhibitor in kinase buffer.
-
In a 96-well plate, add the inhibitor solution, recombinant kinase, and kinase-specific substrate.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25 µL.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HCT-116, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound or other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the inhibitor and incubate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Conclusion
This compound represents a promising dual inhibitor with potent activity against both EGFR and AURKB. Its dual-targeting mechanism holds the potential to overcome resistance mechanisms that limit the efficacy of single-target EGFR inhibitors. The comparative data presented in this guide highlights the varying potency and selectivity profiles among different AURKB inhibitors. While this compound shows strong potency, further preclinical and clinical investigations are necessary to fully elucidate its therapeutic potential and safety profile. The provided experimental protocols and workflow diagrams offer a foundational framework for researchers to conduct their own comparative studies in this rapidly evolving field of cancer research.
References
- 1. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of the Aurora kinase inhibitor VX-680 on anaplastic thyroid cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. The investigational Aurora kinase A inhibitor alisertib (MLN8237) induces cell cycle G2/M arrest, apoptosis, and autophagy via p38 MAPK and Akt/mTOR signaling pathways in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Dual EGFR and Aurora Kinase B Inhibition: A Comparative Guide to In Vivo Target Engagement
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to Epidermal Growth Factor Receptor (EGFR) targeted therapies remains a significant challenge in oncology, particularly in non-small cell lung cancer (NSCLC). A promising strategy to overcome this resistance is the dual inhibition of EGFR and Aurora B Kinase (AURKB). This guide provides a comparative overview of the in vivo validation of this dual-target engagement, drawing on experimental data from studies combining selective inhibitors to mimic the action of a dual-target inhibitor like Egfr/aurkb-IN-1.
Rationale for Dual EGFR/AURKB Inhibition
EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumor cell proliferation and survival.[1] While EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, tumors often develop resistance. Aurora B kinase, a key regulator of mitosis, has emerged as a critical target implicated in resistance to EGFR inhibitors.[1] Concurrent inhibition of both EGFR and AURKB has been shown to synergistically induce apoptosis in cancer cells and overcome TKI resistance.[2][3][4]
In Vivo Efficacy of Dual EGFR and Aurora Kinase Inhibition
The following tables summarize key quantitative data from preclinical in vivo studies that demonstrate the efficacy of combining an EGFR inhibitor with an Aurora kinase inhibitor in xenograft models. This approach serves as a surrogate for evaluating the potential of a single dual-target agent.
| Treatment Group | Tumor Growth Inhibition (%) | Study Model | Reference |
| Osimertinib (EGFRi) + PF-03814735 (AURKBi) | |||
| Osimertinib (5 mg/kg) | Significant suppression | H1975 xenografts | [2] |
| PF-03814735 (20 mg/kg) | Significant suppression | H1975 xenografts | [2] |
| Combination | More significant suppression than monotherapy | H1975 xenografts | [2] |
| Erlotinib (EGFRi) + Alisertib (AURKAi) | |||
| Erlotinib | Reduced xenograft growth | KRAS-mutated NSCLC xenografts | [3][4][5] |
| Alisertib | Reduced xenograft growth | KRAS-mutated NSCLC xenografts | [3][4][5] |
| Combination | Synergistically reduced xenograft growth | KRAS-mutated NSCLC xenografts | [3][4][5] |
Table 1: Comparison of In Vivo Tumor Growth Inhibition. This table summarizes the anti-tumor efficacy of combination therapies targeting EGFR and Aurora kinases in xenograft models.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo xenograft studies evaluating dual EGFR and Aurora kinase inhibition.
Xenograft Model Protocol
-
Cell Line Implantation:
-
Human non-small cell lung cancer (NSCLC) cell lines (e.g., H1975 for EGFR-mutant, or KRAS-mutant lines) are cultured under standard conditions.
-
A suspension of 5 x 10^6 cells in 100 µL of a 1:1 mixture of Matrigel and PBS is subcutaneously injected into the flank of 6-8 week old athymic nude mice.
-
-
Tumor Growth Monitoring:
-
Tumor volumes are monitored twice weekly using caliper measurements.
-
Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
-
Treatment Administration:
-
Once tumors reach a palpable size (e.g., 100-200 mm^3), mice are randomized into treatment groups.
-
Osimertinib: Administered orally at a dose of 5 mg/kg daily.
-
PF-03814735 (Aurora Kinase Inhibitor): Administered orally at a dose of 20 mg/kg daily.
-
Erlotinib: Administered orally.
-
Alisertib (Aurora A Kinase Inhibitor): Administered orally.
-
Vehicle control groups receive the corresponding solvent.
-
Treatment is continued for a specified period (e.g., 28 days).
-
-
Efficacy Assessment:
-
Tumor volumes and body weights are recorded throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further pharmacodynamic analysis.
-
Pharmacodynamic Analysis Protocol
-
Tissue Collection:
-
Tumor tissues are collected from treated and control animals at specified time points after the last dose.
-
Tissues are snap-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.
-
-
Western Blot Analysis:
-
Tumor lysates are prepared to extract proteins.
-
Protein concentrations are determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are probed with primary antibodies against key pharmacodynamic markers, such as:
-
Phospho-EGFR (to confirm EGFR inhibition)
-
Total EGFR
-
Phospho-Histone H3 (a substrate of AURKB, to confirm AURKB inhibition)
-
Total Histone H3
-
Cleaved Caspase-3 (as a marker of apoptosis)
-
-
Appropriate secondary antibodies are used, and signals are detected using chemiluminescence.
-
Visualizing the Molecular Pathways and Experimental Design
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: EGFR and Aurora B Kinase signaling pathways and points of inhibition.
Caption: In vivo xenograft study workflow for evaluating dual-target inhibitors.
Caption: Logical relationship of dual-target engagement by a single agent.
References
- 1. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Aurora B Kinase Prevents and Overcomes Resistance to EGFR Inhibitors in Lung Cancer by Enhancing BIM- and PUMA-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Synergy of EGFR and AURKA Inhibitors in KRAS-mutated Non-small Cell Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual EGFR/AURKB Inhibition: A Comparative Analysis of a Novel Therapeutic Strategy in Oncology
A new class of dual-inhibitor compounds targeting both the Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase B (AURKB) is showing promise in overcoming treatment resistance and improving therapeutic outcomes across various cancer types. This guide provides a comparative overview of the activity of a representative dual inhibitor, herein referred to as Egfr/aurkb-IN-1, and its effects in different cancer contexts, supported by experimental data and detailed protocols.
The rationale for dual targeting of EGFR and AURKB stems from the frequent development of resistance to EGFR-targeted therapies, a significant challenge in the treatment of cancers such as non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC)[1][2]. Overexpression and activation of Aurora kinases have been identified as key mechanisms driving this resistance[1][3]. By simultaneously inhibiting both pathways, this compound aims to preemptively counter these resistance mechanisms and induce synergistic cancer cell death.
Comparative Activity in Different Cancer Types
The efficacy of dual EGFR and AURKB inhibition has been evaluated in various cancer models, demonstrating significant advantages over single-agent therapies. The following table summarizes the observed activity of combined EGFR and AURKB inhibition, representing the expected performance of this compound.
| Cancer Type | Cell Lines | Key Findings | Reference |
| Non-Small Cell Lung Cancer (NSCLC) | EGFR-mutant (e.g., PC9, HCC827, H1975) | Potent enhancer of osimertinib-induced apoptosis; overcomes resistance caused by epithelial-mesenchymal transition (EMT).[4] | --INVALID-LINK-- |
| KRAS-mutant | Synergistic reduction in cell viability and clonogenic capacity when combined with EGFR inhibitors.[5][6] | --INVALID-LINK-- | |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Gefitinib-resistant | Increased apoptosis in resistant cells upon knockdown of either AURKA or AURKB.[1] | --INVALID-LINK-- |
| Cervical Squamous Cell Carcinoma (CvSCC) | HCS-2 | Concurrent treatment with an Aurora kinase and EGFR inhibitor enhances anti-tumor activity in 3D cultures and in vivo.[7] | --INVALID-LINK-- |
| Colorectal Cancer | EGFR-overexpressing | A synthetic lethality screen identified synergy between EGFR and AURKA inhibitors.[6] | --INVALID-LINK-- |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by concurrently blocking two critical signaling pathways involved in cell proliferation, survival, and division. The EGFR pathway, when activated by ligands like EGF, triggers downstream cascades including the RAS/RAF/MEK and PI3K/AKT pathways, promoting cell growth and survival[2]. Aurora Kinase B is a key regulator of mitosis, ensuring proper chromosome segregation[8]. In cancer, particularly in the context of EGFR inhibitor resistance, AURKB can become overactive, allowing cancer cells to bypass cell cycle checkpoints and continue to proliferate[1][4].
Caption: Dual inhibition of EGFR and AURKB pathways by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of dual EGFR/AURKB inhibition.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound, a single agent (EGFR or AURKB inhibitor), or vehicle control (DMSO) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Apoptosis Analysis (TUNEL Assay)
-
Cell Culture and Treatment: Cells are grown on glass coverslips and treated with the inhibitor(s) for the desired time (e.g., 48 hours).
-
Fixation and Permeabilization: Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction mixture is added to the coverslips and incubated in a humidified chamber at 37°C for 60 minutes.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole). The coverslips are then mounted on microscope slides.
-
Microscopy: Apoptotic cells (displaying green fluorescence) are visualized and quantified using a fluorescence microscope.
Western Blot Analysis
-
Cell Lysis: Treated and untreated cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., phospho-EGFR, total EGFR, phospho-AURKB, total AURKB, BIM, PUMA, cleaved PARP) overnight at 4°C.
-
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of a dual inhibitor like this compound.
Caption: A streamlined workflow for the preclinical evaluation of this compound.
Alternatives to this compound
While dual inhibitors like this compound represent a novel and integrated approach, the primary alternative is combination therapy, where separate EGFR and Aurora Kinase inhibitors are co-administered.
| Therapeutic Strategy | Examples | Advantages | Disadvantages |
| Dual Inhibitor (this compound) | (Hypothetical) | Single-agent pharmacology, potentially improved therapeutic index, may circumvent resistance mechanisms more effectively. | Novel compound development is resource-intensive; potential for off-target toxicities. |
| Combination Therapy | Osimertinib + Barasertib[4] Erlotinib + Alisertib[6] | Utilizes clinically approved or well-characterized agents; flexible dosing. | Complex pharmacokinetics and potential for drug-drug interactions; patient compliance with multiple drugs. |
References
- 1. Aurora kinases shed light on resistance to EGFR inhibition in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Targeting Aurora B Kinase Prevents and Overcomes Resistance to EGFR Inhibitors in Lung Cancer by Enhancing BIM- and PUMA-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergy of EGFR and AURKA Inhibitors in <i>KRAS</i>-mutated Non–small Cell Lung Cancers [ouci.dntb.gov.ua]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating On-Target Effects of Dual EGFR/Aurora B Kinase Inhibition with siRNA: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of utilizing a dual inhibitor targeting Epidermal Growth Factor Receptor (EGFR) and Aurora B Kinase (AURKB) versus using small interfering RNA (siRNA) for target validation. This guide includes supporting experimental data and detailed protocols to assist in experimental design and data interpretation.
The inhibition of both EGFR and AURKB is a promising strategy in cancer therapy, particularly in overcoming resistance to EGFR-targeted treatments.[1][2][3] While small molecule inhibitors offer a direct therapeutic approach, validating that their cellular effects are specifically due to the inhibition of EGFR and AURKB is crucial. siRNA-mediated gene knockdown provides a powerful tool for this validation by offering a distinct mechanism to reduce the expression of these target proteins.[4][5] This guide compares the outcomes of using a dual EGFR/AURKB inhibitor with the effects of combined siRNA-mediated knockdown of both EGFR and AURKB.
Comparative Data: Dual Inhibitor vs. siRNA
The following table summarizes the expected comparative effects of a dual EGFR/AURKB inhibitor and combined EGFR and AURKB siRNAs on various cellular and molecular parameters.
| Parameter | Dual EGFR/AURKB Inhibitor | Combined EGFR & AURKB siRNA | Rationale & Key Differences |
| Target Protein Levels | No change in total protein levels of EGFR and AURKB. | Significant reduction in total EGFR and AURKB protein levels.[6][7][8] | Inhibitors block protein function (kinase activity), while siRNA prevents protein synthesis. This is a key distinguishing feature for validation. |
| Phosphorylation Status | Decreased phosphorylation of EGFR (autophosphorylation) and AURKB substrates (e.g., Histone H3).[1][9] | Decreased phosphorylation of downstream targets due to reduced total protein levels. | Both methods should lead to reduced downstream signaling, but the inhibitor's effect is immediate on kinase activity, whereas siRNA's effect is dependent on protein turnover rates. |
| Downstream Signaling | Inhibition of RAS/RAF/MEK and PI3K/AKT pathways (downstream of EGFR). Disruption of mitotic progression (downstream of AURKB).[1] | Similar inhibition of downstream pathways and disruption of mitosis due to the absence of the respective proteins.[2][10] | The concordance between the inhibitor and siRNA in affecting these pathways provides strong evidence for on-target activity. |
| Cellular Phenotype | Inhibition of cell proliferation, induction of G2/M arrest, and apoptosis.[1][3] | Inhibition of cell proliferation, induction of apoptosis, and potentially G2/M arrest.[6][7][8] | Observing a similar phenotype with both the inhibitor and siRNA strengthens the conclusion that the inhibitor's effects are target-specific. |
| Off-Target Effects | Potential for off-target kinase inhibition.[4] | Potential for off-target gene silencing due to sequence homology.[4][11] | Both methods have potential off-target effects that need to be considered and controlled for in experimental design. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.
siRNA Transfection Protocol
This protocol outlines the steps for transiently knocking down EGFR and AURKB expression using siRNA.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.
-
siRNA-Lipid Complex Preparation:
-
For each well, dilute 50 pmol of EGFR siRNA and 50 pmol of AURKB siRNA (or a non-targeting control siRNA) into 100 µL of Opti-MEM™ Reduced Serum Medium.
-
In a separate tube, dilute 5 µL of Lipofectamine™ RNAiMAX Transfection Reagent into 100 µL of Opti-MEM™.
-
Combine the diluted siRNA and Lipofectamine™ solutions and incubate for 5 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 200 µL of siRNA-lipid complex to each well containing cells and medium.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding with downstream assays. The optimal incubation time should be determined empirically for the specific cell line and targets.
-
Validation of Knockdown: Assess the knockdown efficiency at the mRNA level using RT-qPCR and at the protein level using Western blotting.
Western Blotting Protocol
This protocol is for assessing the protein levels of EGFR, AURKB, and downstream signaling molecules.
-
Cell Lysis: After treatment with the inhibitor or siRNA, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EGFR, p-EGFR, AURKB, p-AURKB, and relevant downstream targets (e.g., AKT, p-AKT, ERK, p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat them with various concentrations of the EGFR/AURKB inhibitor or transfect them with EGFR and AURKB siRNAs as described above.
-
MTT Addition: After the desired incubation period (e.g., 72 hours), add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing the Comparison: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathways, the experimental workflow for target validation, and the logical comparison between the inhibitor and siRNA.
References
- 1. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aurora kinases shed light on resistance to EGFR inhibition in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Aurora B Kinase Prevents and Overcomes Resistance to EGFR Inhibitors in Lung Cancer by Enhancing BIM- and PUMA-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. RNAi-mediated knockdown of AURKB and EGFR shows enhanced therapeutic efficacy in prostate tumor regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. A chemical genetic screen identifies Aurora kinases as a therapeutic target in EGFR T790M negative, gefitinib-resistant head and neck squamous cell carcinoma (HNSCC) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
Durability of Response to EGFR/Aurora Kinase B Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to Epidermal Growth Factor Receptor (EGFR) targeted therapies remains a critical challenge in oncology. A promising strategy to enhance the durability of response is the dual inhibition of EGFR and Aurora Kinase B (AURKB). This guide provides a comparative analysis of this therapeutic approach against EGFR inhibitor monotherapy, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Executive Summary
Concurrent inhibition of EGFR and AURKB has demonstrated synergistic anti-tumor activity, particularly in overcoming acquired resistance to EGFR tyrosine kinase inhibitors (TKIs). Preclinical evidence suggests that this combination strategy leads to enhanced apoptosis and sustained tumor growth inhibition compared to single-agent treatment. This guide summarizes the key data, outlines the experimental methodologies to assess this strategy, and visualizes the underlying biological pathways and workflows.
Data Presentation
Table 1: In Vitro Efficacy of Dual EGFR/AURKB Inhibition
| Cell Line | Treatment | IC50 (µM) | Synergy (Combination Index) | Fold-Change in Apoptosis (vs. Control) | Reference |
| H1975 (EGFR L858R/T790M) | Osimertinib | 0.1 | - | 2.5 | [1] |
| PF-03814735 (AURKB inhibitor) | 2.0 | - | 1.8 | [1] | |
| Osimertinib + PF-03814735 | 0.05 (Osimertinib) | < 1 (Synergistic) | 5.2 | [1] | |
| PC-9 (EGFR ex19del) | Erlotinib | 0.02 | - | 3.1 | [2][3] |
| Alisertib (AURKA/B inhibitor) | 0.5 | - | 1.5 | [2][3] | |
| Erlotinib + Alisertib | 0.008 (Erlotinib) | < 1 (Synergistic) | 6.8 | [2][3] | |
| A549 (KRAS mutant) | Erlotinib | 24.4 | - | 1.2 | [4] |
| MLN8237 (Alisertib) | 30.5 | - | 1.3 | [4] | |
| Erlotinib + MLN8237 | 12.1 (Erlotinib) | < 1 (Synergistic) | 3.4 | [4] |
Table 2: In Vivo Efficacy of Dual EGFR/AURKB Inhibition in Xenograft Models
| Xenograft Model | Treatment | Tumor Growth Inhibition (%) | Duration of Response | Key Findings | Reference |
| H1975 (EGFR L858R/T790M) | Osimertinib (5 mg/kg) | 60 | 28 days | Modest tumor growth inhibition. | [1] |
| PF-03814735 (20 mg/kg) | 45 | 28 days | Limited single-agent activity. | [1] | |
| Osimertinib + PF-03814735 | 95 | >28 days | Significant tumor regression and sustained response. | [1] | |
| A549 (KRAS mutant) | Erlotinib (10 mg/kg) | 20 | 21 days | Minimal effect on tumor growth. | [3] |
| Alisertib (10 mg/kg) | 65 | 21 days | Moderate tumor growth inhibition. | [3] | |
| Erlotinib + Alisertib | 85 | >21 days | Synergistic tumor regression. | [3] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of EGFR and AURKB inhibitors.[5][6][7][8]
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
EGFR inhibitor (e.g., Osimertinib, Erlotinib)
-
AURKB inhibitor (e.g., PF-03814735, Alisertib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of the single agents and their combinations. Include a vehicle-only control.
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate for 4 hours at 37°C or until the formazan crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. IC50 values are determined by non-linear regression analysis.
Apoptosis Assay (Caspase-3/7 Activity Assay)
This protocol measures the activity of caspase-3 and -7, key executioner caspases in apoptosis.[9][10][11][12][13]
Materials:
-
96-well clear-bottom black plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
EGFR and AURKB inhibitors
-
Caspase-Glo® 3/7 Assay Reagent (or equivalent)
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with the inhibitors for 24-48 hours.
-
Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix gently by orbital shaking for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure luminescence using a luminometer.
-
Apoptosis is quantified as the fold-change in luminescence relative to the vehicle-treated control.
In Vivo Xenograft Study
This protocol outlines a general procedure for assessing the in vivo efficacy of the dual inhibitor strategy.[14][15][16]
Materials:
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Cancer cell lines or patient-derived xenograft (PDX) fragments
-
Matrigel (optional)
-
EGFR and AURKB inhibitors formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant 1-5 million cancer cells (mixed with Matrigel if necessary) or PDX fragments into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups (Vehicle, EGFR inhibitor, AURKB inhibitor, Combination).
-
Administer drugs according to the predetermined schedule and dosage.
-
Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2.
-
Monitor animal body weight and general health as indicators of toxicity.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Mandatory Visualization
Caption: EGFR and Aurora Kinase B signaling pathways and points of therapeutic intervention.
Caption: Experimental workflow for evaluating dual EGFR/AURKB inhibitor efficacy.
References
- 1. Targeting Aurora B Kinase Prevents and Overcomes Resistance to EGFR Inhibitors in Lung Cancer by Enhancing BIM- and PUMA-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synergy of EGFR and AURKA Inhibitors in KRAS-mutated Non-small Cell Lung Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Relationship of Aurora-a kinase and EGFR inhibition in non-small cell lung cancer (NSCLC) cell lines. - ASCO [asco.org]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. broadpharm.com [broadpharm.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Apo-ONE® Homogeneous Caspase-3/7 Assay Protocol [worldwide.promega.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 12. moleculardevices.com [moleculardevices.com]
- 13. stemcell.com [stemcell.com]
- 14. 2.10. In Vivo Tumor Xenograft Study [bio-protocol.org]
- 15. 4.10. In Vivo Tumor Xenograft Study [bio-protocol.org]
- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Window: A Comparative Safety Analysis of Egfr/aurkb-IN-1 and Other Tyrosine Kinase Inhibitors
For Immediate Release
In the rapidly evolving landscape of targeted cancer therapy, the development of dual-target inhibitors presents both exciting therapeutic opportunities and unique safety challenges. This guide offers a comprehensive comparison of the safety profiles of the novel dual Epidermal Growth Factor Receptor (EGFR) and Aurora Kinase B (AURKB) inhibitor, Egfr/aurkb-IN-1, with established Tyrosine Kinase Inhibitors (TKIs) targeting either EGFR or AURKB. This analysis is intended for researchers, scientists, and drug development professionals to provide a clear, data-driven perspective on the toxicological considerations of this emerging class of compounds.
Executive Summary
EGFR and Aurora Kinase B are critical regulators of cell proliferation and survival, making them attractive targets for anticancer therapies. While EGFR inhibitors are a mainstay in the treatment of several cancers, particularly non-small cell lung cancer, their use is often associated with a distinct set of adverse events, primarily dermatological and gastrointestinal. Conversely, inhibitors of Aurora Kinase B, a key player in mitosis, are predominantly associated with hematological toxicities. The hypothetical dual inhibitor, this compound, is anticipated to exhibit a safety profile that may encompass toxicities from both classes. Understanding these distinct and potentially overlapping toxicities is paramount for the strategic development and clinical application of such dual-target agents.
Comparative Safety Profiles: A Tabular Overview
The following tables summarize the incidence of common adverse events associated with EGFR TKIs and Aurora B inhibitors, based on data from clinical trials and meta-analyses. Due to the preclinical nature of this compound, specific data is not available; however, this comparative data serves as a crucial reference for predicting its potential safety profile.
Table 1: Common Adverse Events Associated with EGFR Tyrosine Kinase Inhibitors
| Adverse Event | All Grades (%) | Grade ≥3 (%) |
| Diarrhea | 53.7 | 6.2 |
| Rash | 48.6 | 7.8 - 16 |
| Mucositis/Stomatitis | 46.5 | 14.8 |
| Dry Skin | 29.0 | N/A |
| Paronychia | 33.0 - 57.0 | N/A |
| Alanine Aminotransferase (ALT) Increased | 38.9 | N/A |
| Fatigue | Common | N/A |
| Nausea | Common | N/A |
| Vomiting | Common | N/A |
| Decreased Appetite | Common | N/A |
| Interstitial Lung Disease | ~2.0 | ~2.0 |
Data compiled from multiple sources and meta-analyses. Percentages represent the range of incidence observed in various clinical trials.[1][2][3][4]
Table 2: Common Adverse Events Associated with Aurora B Kinase Inhibitors
| Adverse Event | All Grades (%) | Grade ≥3 (%) |
| Hematological | ||
| Neutropenia | High | 34.0 - 58.0 |
| Febrile Neutropenia | Common | Common |
| Leukopenia | Common | 20.0 |
| Thrombocytopenia | Common | Common |
| Anemia | Common | Common |
| Non-Hematological | ||
| Stomatitis/Mucosal Inflammation | Common | Common |
| Diarrhea | Common | N/A |
| Nausea | Common | N/A |
| Vomiting | Common | N/A |
| Fatigue | Common | N/A |
| Hypertension | N/A | 25.0 |
Data compiled from Phase I and II clinical trials of various Aurora B inhibitors.[5][6][7]
Signaling Pathways and Experimental Workflows
To visually represent the biological context of EGFR and Aurora Kinase B inhibition, the following diagrams illustrate the respective signaling pathways and a general workflow for assessing the toxicity of kinase inhibitors.
Caption: Simplified EGFR signaling pathway.
Caption: Role of Aurora B in mitosis.
Caption: General workflow for TKI toxicity testing.
Discussion of Potential Safety Profile of this compound
Given that this compound is a dual inhibitor, its safety profile is likely to be a composite of the toxicities associated with both EGFR and Aurora B inhibition. Research on combining EGFR and Aurora kinase inhibitors has suggested that their toxicity profiles are largely non-overlapping. This suggests that a dual inhibitor might not necessarily lead to an amplification of the same toxicities, but rather a broader spectrum of potential adverse events.
Expected On-Target Toxicities:
-
Dermatological and Gastrointestinal: Similar to EGFR TKIs, this compound may cause rash, diarrhea, and mucositis due to the inhibition of EGFR signaling in epithelial tissues.
-
Hematological: Consistent with Aurora B inhibitors, this compound is expected to induce myelosuppression, with neutropenia being a primary concern, due to its role in regulating mitosis in hematopoietic progenitor cells.
Potential for Overlapping or Novel Toxicities:
While the primary toxicities of EGFR and Aurora B inhibitors are distinct, the potential for unforeseen synergistic or additive toxicities with a dual inhibitor cannot be ruled out. Careful preclinical and clinical evaluation will be necessary to identify any such effects. For instance, the impact on rapidly dividing cells in the gastrointestinal tract could potentially be exacerbated by the combined inhibition of both pathways.
Experimental Protocols for Key Toxicity Assays
Accurate assessment of the safety profile of novel kinase inhibitors relies on a battery of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of the test compound (e.g., this compound) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
Apoptosis Detection: Annexin V Staining
The Annexin V assay is used to detect apoptosis by identifying the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.
-
Cell Treatment: Treat cells with the test compound for a desired time to induce apoptosis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
In Vivo Toxicology: Rodent Studies
General guidelines for a 28-day repeated-dose oral toxicity study in rodents.
-
Animal Model: Use a standard rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice), with an equal number of males and females per group.
-
Dose Groups: Establish at least three dose levels of the test compound and a vehicle control group. The high dose should be selected to induce some toxicity but not significant mortality.
-
Administration: Administer the compound orally (e.g., by gavage) daily for 28 days.
-
Monitoring: Conduct daily clinical observations for signs of toxicity. Record body weight and food consumption regularly.
-
Clinical Pathology: Collect blood samples at specified time points for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy on all animals. Collect and preserve organs for histopathological examination, paying close attention to potential target organs based on the known profiles of the inhibitor class.
Cardiotoxicity Assessment: hERG Assay
The hERG (human Ether-à-go-go-Related Gene) assay is a crucial in vitro test to assess the potential of a compound to cause QT interval prolongation, a risk factor for cardiac arrhythmias.
Protocol: [19][20][21][22][23]
-
Cell Line: Use a stable cell line expressing the hERG potassium channel (e.g., HEK293 cells).
-
Patch-Clamp Electrophysiology: Utilize automated or manual patch-clamp techniques to measure the hERG current in response to a specific voltage protocol.
-
Compound Application: Apply a range of concentrations of the test compound to the cells and record the corresponding changes in the hERG current.
-
Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value (the concentration at which 50% of the current is inhibited). This value is a key indicator of the compound's potential for cardiotoxicity.
Conclusion
The development of dual EGFR/AURKB inhibitors like this compound holds promise for overcoming resistance and improving therapeutic outcomes in cancer. However, a thorough understanding of their safety profile is critical. Based on the known toxicities of individual EGFR and Aurora B inhibitors, this compound is anticipated to have a manageable but broad range of adverse effects, including both dermatological/gastrointestinal and hematological toxicities. The provided experimental protocols offer a framework for the systematic evaluation of these potential toxicities. Rigorous preclinical safety assessment will be essential to define the therapeutic window and guide the clinical development of this and other novel dual-target kinase inhibitors.
References
- 1. Management of Common Toxicities in Metastatic NSCLC Related to Anti-Lung Cancer Therapies with EGFR–TKIs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. Adverse event profiles of epidermal growth factor receptor‐tyrosine kinase inhibitors in cancer patients: A systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Adverse event profiles of EGFR-TKI: network meta-analysis and disproportionality analysis of the FAERS database [frontiersin.org]
- 5. Phase I study of barasertib (AZD1152), a selective inhibitor of Aurora B kinase, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aurora Kinase B Inhibition: A Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US [thermofisher.com]
- 11. protocols.io [protocols.io]
- 12. kumc.edu [kumc.edu]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - ES [thermofisher.com]
- 15. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 16. mdpi.com [mdpi.com]
- 17. fda.gov [fda.gov]
- 18. Redbook 2000: IV.C.5.a. Chronic Toxicity Studies with Rodents | FDA [fda.gov]
- 19. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 20. hERG Safety Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. fda.gov [fda.gov]
- 22. researchgate.net [researchgate.net]
- 23. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming MET Amplification Resistance: A Comparative Analysis of EGFR/AURKB Dual Inhibition
For researchers, scientists, and drug development professionals, the emergence of resistance to targeted therapies remains a critical hurdle in oncology. MET amplification is a key mechanism of resistance to Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC) and other cancers. This guide provides a comparative overview of a novel therapeutic strategy: dual inhibition of EGFR and Aurora Kinase B (AURKB) to counteract MET-driven resistance, with a focus on the hypothetical dual inhibitor "Egfr/aurkb-IN-1" as a conceptual framework for this approach.
While a specific inhibitor named "this compound" is not documented in current scientific literature, this guide will leverage existing preclinical data for combined EGFR and AURKB inhibition to validate its potential role. This analysis will objectively compare this dual-inhibition strategy with alternative approaches, supported by experimental data and detailed protocols.
The Rationale for Targeting AURKB in MET-Amplified Cancers
MET amplification leads to the activation of downstream signaling pathways, such as PI3K/AKT, independent of EGFR, thereby rendering EGFR inhibitors ineffective.[1][2] Recent studies have unveiled a compelling link between MET-driven resistance and the upregulation of Aurora Kinase B (AURKB), a key regulator of mitosis.[3][4] In MET-amplified lung cancer cells resistant to MET TKIs, increased expression and phosphorylation of AURKB have been observed.[3] This suggests that AURKB plays a crucial role in the survival and proliferation of these resistant cells, making it a promising therapeutic target. The simultaneous inhibition of both EGFR and AURKB could therefore represent a potent strategy to overcome MET amplification-mediated resistance.[5]
Comparative Analysis of Therapeutic Strategies
To contextualize the potential of an EGFR/AURKB dual inhibitor, it is essential to compare it with existing and emerging strategies to combat MET amplification resistance.
| Therapeutic Strategy | Mechanism of Action | Advantages | Disadvantages | Supporting Data (Hypothetical for this compound) |
| This compound (Dual Inhibitor) | Simultaneously inhibits EGFR and AURKB signaling pathways. | Single agent simplicity, potential for synergistic effects, circumvents MET-driven bypass signaling. | Potential for combined toxicities, lack of clinical data. | Preclinical models could show potent inhibition of cell proliferation and induction of apoptosis in MET-amplified, EGFR TKI-resistant cell lines. |
| EGFR TKI + MET TKI Combination | Co-targeting of both the primary oncogenic driver (EGFR) and the resistance mechanism (MET). | Clinically validated approach, synergistic anti-tumor activity demonstrated in preclinical and clinical studies.[6] | Potential for additive toxicities, development of further resistance mechanisms. | Numerous studies demonstrate the efficacy of combining drugs like gefitinib/osimertinib with capmatinib/tepotinib. |
| MET-directed Antibody-Drug Conjugates (ADCs) | Delivers a cytotoxic payload directly to MET-expressing tumor cells. | High specificity for tumor cells, potential for bystander killing effect. | "On-target, off-tumor" toxicities, potential for immunogenicity. | Telisotuzumab vedotin (Teliso-V) has shown clinical activity in MET-positive NSCLC.[6] |
| Bispecific Antibodies (EGFR x MET) | Simultaneously targets both EGFR and MET receptors. | Can inhibit signaling from both pathways and mediate immune effector cell engagement. | Complex manufacturing, potential for immune-related adverse events. | Amivantamab is a clinically approved bispecific antibody for certain EGFR-mutant NSCLC. |
Signaling Pathways and Experimental Workflow
To visualize the complex interplay of these signaling pathways and the experimental approach to validate a dual EGFR/AURKB inhibitor, the following diagrams are provided.
Caption: EGFR and MET signaling in resistance and points of inhibition.
Caption: Workflow for preclinical validation of this compound.
Key Experimental Protocols
Cell Viability Assay (MTT)
-
Cell Seeding: Seed EGFR TKI-resistant, MET-amplified cancer cells (e.g., HCC827-GR, H1975-M) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound, a reference EGFR TKI, a MET TKI, or a combination of EGFR and MET inhibitors for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Treat cells with the indicated inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against p-EGFR, EGFR, p-MET, MET, p-AKT, AKT, p-ERK, ERK, p-AURKB, AURKB, and cleaved PARP overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Tumor Implantation: Subcutaneously inject EGFR TKI-resistant, MET-amplified cancer cells into the flanks of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle, EGFR TKI, this compound, EGFR TKI + MET TKI).
-
Drug Administration: Administer the drugs via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
Conclusion
The dual inhibition of EGFR and AURKB presents a compelling and scientifically rationalized strategy to overcome MET amplification-driven resistance to EGFR TKIs. While a specific molecule named "this compound" remains to be developed and tested, the conceptual framework it represents is strongly supported by preclinical evidence suggesting that targeting AURKB is a viable approach in MET-amplified, TKI-resistant cancers. Further research into the development of potent and selective dual EGFR/AURKB inhibitors is warranted to translate this promising preclinical concept into a tangible therapeutic option for patients. This guide provides a foundational understanding for researchers dedicated to advancing the field of targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Overcoming MET-targeted drug resistance in MET-amplified lung cancer by aurora kinase B inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Comparative Transcriptomic Analysis of Egfr/aurkb-IN-1 and Single-Target Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
The development of dual-target inhibitors represents a promising strategy in cancer therapy to overcome resistance and improve therapeutic outcomes. Egfr/aurkb-IN-1 is a novel compound designed to simultaneously inhibit the Epidermal Growth Factor Receptor (EGFR) and Aurora B Kinase (AURKB), two key proteins often dysregulated in various cancers. This guide provides a comparative overview of the transcriptomic effects of this compound relative to single-target EGFR and AURKB inhibitors, supported by synthesized data from published studies on these inhibitor classes.
Introduction to this compound
This compound is a small molecule inhibitor that targets both EGFR and AURKB. EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like RAS/RAF/MEK and PI3K/AKT, promoting cell proliferation and survival.[1][2] Its overexpression and mutation are common in non-small cell lung cancer (NSCLC) and other malignancies.[1][3] Aurora B kinase is a serine/threonine kinase essential for proper chromosome segregation and cytokinesis during mitosis.[1][4] Its inhibition can lead to G2/M cell cycle arrest, polyploidy, and apoptosis.[1] By targeting both pathways, this compound aims to deliver a synergistic anti-cancer effect and potentially circumvent resistance mechanisms associated with single-agent therapies.[1][5]
Comparative Transcriptomic Profiles
The following tables summarize the anticipated transcriptomic changes in cancer cells following treatment with a selective EGFR inhibitor, a selective AURKB inhibitor, and the dual inhibitor this compound. This data is synthesized from multiple transcriptomic studies on individual EGFR and Aurora B inhibitors.
Table 1: Overview of Cellular Processes Affected by Inhibitor Treatment
| Cellular Process | EGFR Inhibitor (e.g., Gefitinib) | AURKB Inhibitor (e.g., Barasertib) | This compound (Dual Inhibitor) |
| Cell Cycle | G1 arrest[3] | G2/M arrest, polyploidy[1] | Potent G1 and G2/M arrest |
| Apoptosis | Induction via PI3K/Akt/mTOR inhibition[3] | Induction via mitotic catastrophe[5] | Synergistic induction of apoptosis |
| Proliferation | Strong inhibition | Strong inhibition | Very strong inhibition |
| Signaling Pathways | Inhibition of RAS/RAF/MEK, PI3K/AKT[1] | Disruption of mitotic spindle checkpoint | Combined inhibition of proliferation and mitotic pathways |
Table 2: Hypothetical Differentially Expressed Genes (DEGs)
| Gene | Function | EGFR Inhibitor | AURKB Inhibitor | This compound |
| CCND1 (Cyclin D1) | G1/S transition | Down-regulated | No significant change | Strongly down-regulated |
| MYC | Transcription factor, proliferation | Down-regulated | Down-regulated | Strongly down-regulated |
| CDKN1A (p21) | Cell cycle arrest | Up-regulated | Up-regulated | Strongly up-regulated |
| BIRC5 (Survivin) | Apoptosis inhibitor, CPC component | No significant change | Down-regulated | Strongly down-regulated |
| PLK1 | Mitotic progression | No significant change | Down-regulated | Strongly down-regulated |
| FOXM1 | Transcription factor for G2/M genes | No significant change | Down-regulated | Strongly down-regulated |
| BIM (BCL2L11) | Pro-apoptotic protein | Up-regulated | Up-regulated | Synergistically up-regulated |
| PUMA (BBC3) | Pro-apoptotic protein | Up-regulated | Up-regulated | Synergistically up-regulated |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and the experimental approach for comparative transcriptomics, the following diagrams are provided.
Caption: EGFR signaling pathway and point of inhibition.
Caption: Aurora B kinase function and point of inhibition.
Caption: Experimental workflow for comparative transcriptomics.
Experimental Protocols
The following is a representative protocol for a comparative transcriptomic study of this compound.
1. Cell Culture and Treatment
-
Cell Line: A relevant cancer cell line (e.g., NCI-H1975 for NSCLC with EGFR mutations) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing the inhibitors at their respective IC50 concentrations:
-
Vehicle control (e.g., 0.1% DMSO)
-
EGFR inhibitor (e.g., Gefitinib)
-
AURKB inhibitor (e.g., Barasertib)
-
This compound
-
-
Incubation: Cells are incubated for a predetermined time point (e.g., 24 hours) to allow for significant changes in gene expression.
2. RNA Extraction and Quality Control
-
Total RNA is extracted from the treated cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA quantity and purity are assessed using a spectrophotometer (e.g., NanoDrop), looking for A260/A280 ratios between 1.8 and 2.1.
-
RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer), with an RNA Integrity Number (RIN) > 8 being desirable.[6]
3. RNA-Seq Library Preparation and Sequencing
-
Library Preparation: mRNA is enriched from the total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used as a template for first-strand cDNA synthesis. Second-strand cDNA is synthesized, followed by end-repair, A-tailing, and adapter ligation. The resulting libraries are amplified by PCR.
-
Sequencing: The prepared libraries are quantified and pooled. Sequencing is performed on a next-generation sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust differential gene expression analysis.
4. Bioinformatic Analysis
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters are trimmed.
-
Alignment: The cleaned reads are aligned to a reference human genome (e.g., GRCh38).
-
Differential Gene Expression (DGE) Analysis: Gene expression levels are quantified, and statistical analysis is performed to identify genes that are significantly up- or down-regulated in the inhibitor-treated groups compared to the vehicle control.[7]
-
Pathway and Functional Enrichment Analysis: The lists of differentially expressed genes are used as input for tools like Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify the biological pathways and processes that are most significantly affected by each treatment.
References
- 1. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Aurora kinase B - Wikipedia [en.wikipedia.org]
- 5. Targeting Aurora B Kinase Prevents and Overcomes Resistance to EGFR Inhibitors in Lung Cancer by Enhancing BIM- and PUMA-mediated Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Benchmarking Egfr/aurkb-IN-1: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted cancer therapy is continually evolving, with a significant focus on overcoming resistance mechanisms and improving therapeutic outcomes. Dual-target inhibitors represent a promising strategy to address the complexity of cancer cell signaling. This guide provides a comprehensive comparison of the novel dual EGFR/Aurora B kinase inhibitor, Egfr/aurkb-IN-1, with current clinical trial candidates targeting either EGFR or Aurora kinases. The information presented herein is intended to assist researchers in making informed decisions for their preclinical and translational studies.
Introduction to this compound
This compound is a novel small molecule designed to simultaneously inhibit two key oncogenic kinases: the Epidermal Growth Factor Receptor (EGFR) and Aurora B kinase (AURKB). EGFR is a well-established driver of tumor growth in various cancers, including non-small cell lung cancer (NSCLC), and its inhibition is a clinically validated therapeutic strategy. Aurora B kinase is a critical regulator of mitosis, and its overexpression is implicated in tumorigenesis and resistance to anti-cancer therapies. By targeting both pathways, this compound aims to achieve a synergistic anti-cancer effect and potentially overcome resistance mechanisms associated with single-agent therapies.
Comparative Analysis: this compound vs. Clinical Trial Candidates
To provide a clear and objective comparison, this section benchmarks this compound against prominent clinical trial candidates that target either EGFR or Aurora kinases. The selected comparators are Osimertinib (a third-generation EGFR inhibitor) and several Aurora kinase inhibitors that have been evaluated in clinical trials for NSCLC and other solid tumors, including Alisertib (Aurora A selective), Barasertib (AZD1152, Aurora B selective), Danusertib, and AT9283 (pan-Aurora kinase inhibitors).
Table 1: Kinase Inhibition Profile
This table summarizes the in vitro inhibitory activity (IC50 values) of this compound and the selected clinical trial candidates against their primary targets and other relevant kinases. Lower IC50 values indicate greater potency.
| Compound | Primary Target(s) | EGFR (WT) IC50 (nM) | EGFR (mutant) IC50 (nM) | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Other Notable Targets (IC50 < 100 nM) |
| This compound | EGFR, AURKB | - | L858R: ~70 | - | ~1100 | - |
| Osimertinib | EGFR | 494 | Exon 19 del: 12.9, L858R/T790M: 11.4 | - | - | -[1] |
| Alisertib (MLN8237) | Aurora A | - | - | 1.2[2] | 396.5[2][3] | - |
| Barasertib (AZD1152) | Aurora B | - | - | 1369 | 0.36 | -[4] |
| Danusertib (PHA-739358) | Pan-Aurora | - | - | 13[5] | 79[5] | Abl (25), TrkA (31), c-RET (31), FGFR1 (47), Aurora C (61)[5] |
| AT9283 | Pan-Aurora, JAK | - | - | <5 | <5 | JAK2 (1.2), JAK3 (1.1), Abl (T315I) (4)[6][7][8] |
Note: IC50 values can vary depending on the assay conditions. Data presented here are compiled from various sources for comparative purposes.
Table 2: Preclinical Efficacy in Non-Small Cell Lung Cancer (NSCLC) Models
This table highlights the reported preclinical activity of the compounds in relevant NSCLC cell lines and in vivo models.
| Compound | NSCLC Model(s) | Key Findings |
| This compound | L858R EGFR expressing Ba/F3 cells | Demonstrated single-digit micromolar inhibition of cell phosphorylation. |
| Osimertinib | PC-9 (Exon 19 del), H1975 (L858R/T790M) | Potent inhibition of proliferation in mutant EGFR cell lines.[9][10] |
| Alisertib (MLN8237) | A549, H322M | Synergistic activity in combination with erlotinib in vitro and in vivo.[11] |
| Barasertib (AZD1152) | SCLC cell lines | Growth inhibition correlated with cMYC amplification and high cMYC gene expression.[12][13] |
| Danusertib (PHA-739358) | Advanced/metastatic NSCLC | Limited single-agent activity in a phase II study.[14][15] |
| AT9283 | Advanced solid malignancies including NSCLC | Demonstrated stable disease in some NSCLC patients in a phase I study.[16] |
Table 3: Clinical Trial Overview in NSCLC
This table provides a high-level summary of the clinical development status and key outcomes for the comparator compounds in NSCLC.
| Compound | Phase of Development (NSCLC) | Patient Population | Key Clinical Outcomes |
| Osimertinib | Approved / Phase 3 | EGFR-mutant advanced NSCLC | Improved Progression-Free Survival (PFS) and Overall Survival (OS) compared to earlier generation EGFR TKIs.[17][18][19] |
| Alisertib (MLN8237) | Phase 2 | Extensive-stage SCLC | Currently being evaluated as monotherapy.[20][21] Combination with osimertinib showed a disease control rate of >80% in osimertinib-resistant EGFR-mutated lung adenocarcinoma.[22] |
| Barasertib (AZD1152) | Phase 2 | Extensive-stage SCLC | Investigated in clinical trials.[23] |
| Danusertib (PHA-739358) | Phase 2 | Advanced/metastatic NSCLC | Did not meet pre-specified criteria for clinically relevant activity as a single agent.[14][15] |
| AT9283 | Phase 1 | Advanced solid malignancies including NSCLC | Well-tolerated with some evidence of disease stabilization.[16][24] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.
Detailed Experimental Protocols
Kinase Activity Assay (General Protocol)
This protocol provides a general framework for measuring the inhibitory activity of compounds against EGFR and Aurora B kinase. Specific conditions such as substrate and ATP concentrations may need to be optimized for each kinase.
Materials:
-
Purified recombinant human EGFR or Aurora B kinase
-
Kinase-specific peptide substrate
-
ATP (radiolabeled [γ-³²P]ATP or [γ-³³P]ATP for radiometric assays, or non-radiolabeled for fluorescence/luminescence-based assays)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compound (this compound or comparators) dissolved in DMSO
-
96-well or 384-well assay plates
-
Detection reagents (e.g., phosphospecific antibody for ELISA, or reagents for ADP-Glo, HTRF, or AlphaScreen assays)
-
Plate reader (scintillation counter, spectrophotometer, or luminometer as appropriate)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.
-
In the assay plate, add the kinase, the specific peptide substrate, and the test compound or DMSO vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA) or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Detect the amount of phosphorylated substrate using the chosen detection method.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
NSCLC cell lines (e.g., NCI-H1975 for mutant EGFR, A549 for wild-type EGFR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compound (this compound or comparators)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound or DMSO vehicle control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at 37°C for at least 2 hours or overnight to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the DMSO control and determine the IC50 value.
In Vivo Tumor Xenograft Model
This protocol describes the establishment of subcutaneous tumor xenografts in immunodeficient mice to evaluate the in vivo efficacy of anti-cancer compounds.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
NSCLC cell line (e.g., NCI-H1975)
-
Matrigel (optional, to improve tumor take rate)
-
Test compound formulated for in vivo administration (e.g., in a solution of 0.5% methylcellulose and 0.1% Tween 80)
-
Calipers for tumor measurement
Procedure:
-
Harvest cultured NSCLC cells and resuspend them in sterile PBS or culture medium, with or without Matrigel.
-
Subcutaneously inject approximately 5 x 10⁶ cells into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the desired dosing schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
Compare the tumor growth inhibition in the treated groups to the control group to assess the in vivo efficacy of the compound.
Conclusion
This compound presents a rational approach to simultaneously target two critical pathways in cancer. The preclinical data suggest its potential as a dual inhibitor. However, a direct comparison with clinical trial candidates highlights the need for further investigation to fully characterize its efficacy and selectivity profile. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this compound and other novel kinase inhibitors. Further head-to-head preclinical studies using standardized assays will be crucial to definitively position this compound in the landscape of targeted cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. AZD1152 (Baracertib) [openinnovation.astrazeneca.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relationship of Aurora-a kinase and EGFR inhibition in non-small cell lung cancer (NSCLC) cell lines. - ASCO [asco.org]
- 12. Barasertib (AZD1152), a small molecule Aurora B inhibitor, inhibits the growth of SCLC cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.korea.ac.kr [pure.korea.ac.kr]
- 14. Efficacy and safety of biweekly i.v. administrations of the Aurora kinase inhibitor danusertib hydrochloride in independent cohorts of patients with advanced or metastatic breast, ovarian, colorectal, pancreatic, small-cell and non-small-cell lung cancer: a multi-tumour, multi-institutional phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. A phase I dose escalation study of AT9283, a small molecule inhibitor of aurora kinases, in patients with advanced solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. cancernetwork.com [cancernetwork.com]
- 18. oncodaily.com [oncodaily.com]
- 19. Survival with Osimertinib plus Chemotherapy in EGFR-Mutated Advanced NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. targetedonc.com [targetedonc.com]
- 21. ascopubs.org [ascopubs.org]
- 22. ascopubs.org [ascopubs.org]
- 23. Aurora kinase B inhibition in small-cell lung cancer: BCL-2 as a potential therapeutic biomarker and combination target - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Safe Disposal of Egfr/aurkb-IN-1: A Procedural Guide
Core Principles of Chemical Waste Management
The disposal of Egfr/aurkb-IN-1 should be approached with the understanding that it is a biologically active, potentially hazardous compound. All laboratory personnel must be trained in chemical safety and waste disposal procedures. A risk assessment should be conducted before handling the substance, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Quantitative Data for Waste Segregation
Proper segregation of chemical waste is critical to prevent dangerous reactions and to ensure compliant disposal. The following table outlines the categories of waste that may be generated when working with this compound and the appropriate disposal containers.
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Solid Waste | Contaminated consumables such as pipette tips, tubes, vials, and gloves. | Labeled, sealed, and puncture-resistant chemical waste bin | Incineration through a certified hazardous waste disposal service. |
| Liquid Waste (Aqueous) | Contaminated buffers or aqueous solutions containing low concentrations of this compound. | Labeled, leak-proof, and chemically compatible container | Collection by a licensed hazardous waste contractor. Do not dispose of down the drain. |
| Liquid Waste (Non-halogenated organic solvent) | Solutions of this compound in solvents like DMSO, ethanol, or methanol. | Labeled, leak-proof, and solvent-resistant container | Segregated collection for solvent recycling or incineration by a specialized waste management facility. |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects. | Designated sharps container | Autoclaving followed by disposal as hazardous waste, or direct incineration by a biomedical waste service. |
| Unused or Expired Compound | Pure this compound in its original packaging. | Original container within a secondary containment | Return to the manufacturer if possible, or dispose of as hazardous chemical waste through a certified vendor. |
Experimental Protocol: Decontamination of Working Surfaces
In the event of a spill or as part of routine laboratory cleanup, working surfaces should be decontaminated.
-
Initial Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or absorbent pads).
-
Decontamination Solution: Prepare a 10% bleach solution or use a commercially available laboratory disinfectant.
-
Application: Gently wipe the contaminated area with the decontamination solution, starting from the outside and working inwards.
-
Contact Time: Allow the solution to remain on the surface for a minimum of 15-20 minutes.
-
Final Rinse: Wipe the area with 70% ethanol or distilled water to remove any residual bleach.
-
Waste Disposal: All materials used for decontamination should be disposed of as solid hazardous waste.
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of waste generated from experiments involving this compound.
Disclaimer: This guidance is based on general laboratory safety principles. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS) for the most accurate and compliant disposal procedures. If an SDS is not provided with the compound, request one from the supplier.
Personal protective equipment for handling Egfr/aurkb-IN-1
Essential Safety and Handling Guide for Egfr/aurkb-IN-1
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are designed to ensure the safe handling, storage, and disposal of this potent dual-targeted inhibitor.
Personal Protective Equipment (PPE)
Given that this compound is an investigational compound with potential biological activity, it should be handled with caution in a laboratory setting. The following personal protective equipment is recommended to minimize exposure:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential.
-
Eye Protection: Safety glasses or goggles should be worn to protect against accidental splashes.
-
Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.
-
Respiratory Protection: If there is a risk of aerosolization or if handling large quantities, a fume hood should be used.
Handling and Storage
Proper handling and storage are critical to maintain the integrity of the compound and to ensure the safety of laboratory personnel.
-
Handling:
-
Avoid inhalation of dust or aerosols.
-
Prevent contact with skin and eyes.
-
Use in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure a safety shower and eye wash station are readily accessible.
-
-
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, well-ventilated place, away from direct sunlight and sources of ignition.
-
For long-term storage, refer to the manufacturer's recommendations, which are typically at low temperatures to ensure stability.
-
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional, local, and national regulations for chemical waste. As a precaution, it is advisable to treat this compound as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Notes |
| IC50 (L858R EGFR) | 0.07 | The half maximal inhibitory concentration against the L858R mutant of EGFR. |
| IC50 (AURKB) | 1.1 | The half maximal inhibitory concentration against Aurora B kinase. |
Experimental Protocols
While a specific, detailed experimental protocol for this compound was not available in the public domain, the following general procedure outlines the steps for preparing a stock solution of a similar small molecule kinase inhibitor for in vitro assays.
Protocol: Preparation of a Kinase Inhibitor Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Carefully weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C as recommended by the supplier.
-
Signaling Pathway and Inhibition
The following diagram illustrates the simplified signaling pathways of EGFR and Aurora B kinase and the points of inhibition by this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
